molecular formula C20H23N3O4 B2731249 VU0506013

VU0506013

Número de catálogo: B2731249
Peso molecular: 369.4 g/mol
Clave InChI: HDESYZHTQAEDLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide is a synthetic small molecule designed for preclinical research purposes. This compound features a complex structure that includes a 1,2-dihydropyridinone core, a pyrrolidine carboxamide moiety, and an o-tolyloxyacetamide side chain. This specific arrangement suggests potential for interacting with a variety of biological targets. Compounds with similar dihydropyridinone and pyrrolidine scaffolds are frequently investigated in medicinal chemistry for their activity against enzymes and receptors . For instance, some molecules containing a 2-oxopyrrolidine component have been explored as potent and selective inhibitors of enzymes like Tumor Necrosis Factor-alpha Converting Enzyme (TACE) . Additionally, complex heterocyclic compounds are often studied for their potential effects on neurological targets, such as voltage-gated sodium channels (Navs), which are key biological mediators in pain signaling pathways . Researchers may find this compound valuable for probing specific biochemical pathways, screening for inhibitory activity, or as a starting point for further structural optimization in drug discovery projects. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Intended Application & Research Value: As a building block or intermediate in medicinal chemistry and drug discovery programs. For in vitro screening against a broad panel of enzymes or cellular receptors to identify initial hits for further development. As a tool compound for investigating specific biological pathways, particularly those modulated by complex heterocyclic molecules . Handling & Usage: Researchers should handle this product with care, using appropriate personal protective equipment. The product is stable under recommended storage conditions but should be protected from prolonged exposure to light and moisture. Specific storage instructions will be provided on the Certificate of Analysis.

Propiedades

IUPAC Name

N-[1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)pyridin-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-14-7-3-4-8-17(14)27-13-18(24)21-16-11-15(12-22(2)20(16)26)19(25)23-9-5-6-10-23/h3-4,7-8,11-12H,5-6,9-10,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDESYZHTQAEDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of VU0506013

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of VU0506013, a significant pharmacological tool in the study of G protein-coupled receptors (GPCRs). This document details its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: A Selective Y4 Receptor Positive Allosteric Modulator

Contrary to potential initial classifications, extensive research has definitively identified this compound as a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2][3][4][5][6][7] It does not act on the M5 muscarinic acetylcholine (B1216132) receptor. As a PAM, this compound binds to a site on the Y4 receptor that is distinct from the orthosteric site where the endogenous ligand, Pancreatic Polypeptide (PP), binds. This allosteric binding potentiates the receptor's response to the endogenous agonist but does not activate the receptor on its own. This modulatory activity makes this compound a valuable tool for studying the physiological roles of the Y4 receptor with spatial and temporal precision that can be difficult to achieve with orthosteric agonists.

Quantitative Pharmacology

The potency and selectivity of this compound have been characterized across various in vitro assay systems. The following table summarizes the key quantitative data.

ParameterSpecies/SystemValueReference
EC50 Not Specified125 nM[6]
KB (Allosteric Site) Not Specified34.9 nM[6]
KB (rY4R) Rat75.9 nM[6]
KB (mY4R) Mouse229 nM[6]
Selectivity Y1R, Y2R, Y5RNo significant effect in Ca2+ flux assays[6]

Signaling Pathways Modulated by this compound

The Y4 receptor is a member of the G protein-coupled receptor superfamily. Upon activation by its endogenous ligand, it primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, this compound enhances this signaling cascade in the presence of the endogenous agonist.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R_inactive Y4R (Inactive) Y4R_active Y4R (Active) Y4R_inactive->Y4R_active Conformational Change G_protein Gαi/oβγ Y4R_active->G_protein Activates AC_active Adenylyl Cyclase (Active) G_protein->AC_active Inhibits AC_inactive Adenylyl Cyclase (Inactive) AC_active->AC_inactive cAMP cAMP AC_active->cAMP Converts PP Pancreatic Polypeptide (PP) PP->Y4R_inactive Binds to orthosteric site This compound This compound (PAM) This compound->Y4R_inactive Binds to allosteric site ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_discovery Discovery & Initial Characterization cluster_potency Potency & Efficacy cluster_mechanism Mechanism of Action cluster_selectivity Selectivity Profiling HTS High-Throughput Screening (Calcium Flux Assay) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation PAM_CRC PAM Concentration-Response (EC50 Determination) Hit_Confirmation->PAM_CRC Counter_Screen Counter-Screening (Y1, Y2, Y5 Receptors) Hit_Confirmation->Counter_Screen Agonist_Shift Agonist Rightward Shift (Potentiation) PAM_CRC->Agonist_Shift Binding_Assay Radioligand Binding Assays (Allosteric Site Confirmation) Agonist_Shift->Binding_Assay Dissociation_Kinetics Dissociation Kinetics (Affinity Determination) Binding_Assay->Dissociation_Kinetics

References

An In-Depth Technical Guide to VU0506013: A Novel Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR) implicated in the regulation of appetite and energy homeostasis.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the signaling pathways it modulates, detailed experimental protocols for its characterization, and a summary of structure-activity relationship (SAR) studies. This document is intended to serve as a resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the therapeutic potential of targeting the Y4R.

Introduction

The Neuropeptide Y (NPY) system, comprising several peptide ligands and their receptors, plays a crucial role in regulating various physiological processes, with the Y4 receptor being a key player in satiety and food intake.[2] The Y4R is preferentially activated by pancreatic polypeptide (PP), and its activation is associated with anorexigenic effects, making it an attractive target for the development of anti-obesity therapeutics.[2] Positive allosteric modulators offer a nuanced approach to receptor modulation, enhancing the effect of the endogenous ligand without directly activating the receptor, which can lead to a more physiological and potentially safer therapeutic profile. This compound has emerged from high-throughput screening as a high-affinity and selective Y4R PAM, presenting a promising chemical scaffold for further drug development.[1][2]

Pharmacological Profile of this compound

This compound potentiates the activity of the endogenous ligand, pancreatic polypeptide (PP), at the human Y4 receptor. Its allosteric nature is demonstrated by its ability to increase the potency of PP in functional assays without exhibiting intrinsic agonistic activity.

Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of this compound and its analogs at the human, rat, and mouse Y4 receptors.

Table 1: In Vitro Potency and Affinity of this compound at the Human Y4 Receptor

ParameterValue (nM)Assay Type
EC50125Ca2+ Flux Assay
KB34.9Functional Assay (Allosterism)

Table 2: Affinity of this compound at Rodent Y4 Receptors

SpeciesKB (nM)
Rat75.9
Mouse229

Table 3: Structure-Activity Relationship (SAR) of this compound Analogs at the Human Y4 Receptor

CompoundModificationEC50 (nM)Fold Shift
This compound - 125 -
Analog 1N-terminal modification>10,000>80
Analog 2C-terminal modification2502
............
Analog 27Core modificationInactive-
(Note: This is a representative table. The full dataset for the 27 analogs can be found in the supplementary information of Schüß et al., J Med Chem 2023.)

Mechanism of Action and Signaling Pathways

The Y4 receptor primarily couples to the Gαi/o family of G proteins.[3] Upon activation by its endogenous ligand, PP, a conformational change in the receptor leads to the dissociation of the G protein heterotrimer into its Gαi and Gβγ subunits. The positive allosteric modulator this compound enhances this process.

Gαi-Mediated Signaling

The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets involved in cellular processes.

Gβγ-Mediated Signaling

The dissociated Gβγ subunit can also activate downstream signaling pathways. One notable effector is the G protein-coupled inwardly-rectifying potassium (GIRK) channel.[4][5][6][7] Activation of GIRK channels by Gβγ leads to potassium ion efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. Additionally, Gβγ subunits have been implicated in the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which can influence gene expression and cell proliferation.[8][9][10]

Y4R_Signaling_Pathway cluster_membrane Plasma Membrane Y4R Y4 Receptor G_protein Gαiβγ Y4R->G_protein activates Gai Gαi-GTP G_protein->Gai dissociates Gby Gβγ G_protein->Gby dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces GIRK GIRK Channel K_ion K+ GIRK->K_ion efflux PP Pancreatic Polypeptide (PP) PP->Y4R binds This compound This compound (PAM) This compound->Y4R potentiates Gai->AC inhibits Gby->GIRK activates ERK MAPK/ERK Pathway Gby->ERK activates PKA PKA cAMP->PKA activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: Y4 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Calcium Flux Assay

This assay measures the intracellular calcium mobilization following receptor activation, which is a downstream consequence of Gq-coupled GPCRs or, in the case of Gi/o-coupled receptors like Y4R, through the use of a chimeric G protein (e.g., Gαqi) or by measuring the effect on downstream channels.

Materials:

  • HEK293 cells stably expressing the human Y4 receptor and a chimeric Gαqi protein.

  • Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Pancreatic Polypeptide (PP) stock solution.

  • This compound and analog stock solutions in DMSO.

Procedure:

  • Cell Plating: Plate HEK293-hY4R-Gαqi cells in black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound or its analogs in assay buffer. Also, prepare a fixed concentration of PP (EC20 concentration).

  • Assay Protocol:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted PAMs (this compound or analogs) to the wells and incubate for 15 minutes at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a baseline fluorescence reading for 10 seconds.

    • Add the EC20 concentration of PP to all wells and continue to measure the fluorescence intensity for an additional 120 seconds.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. The EC50 values for the PAMs are determined by plotting the potentiation of the PP response against the PAM concentration and fitting the data to a four-parameter logistic equation.

Calcium_Flux_Workflow plate_cells Plate HEK293-hY4R cells in 96-well plate incubate_24h Incubate 24h plate_cells->incubate_24h dye_loading Load cells with Fluo-4 AM incubate_24h->dye_loading incubate_1h Incubate 1h at 37°C dye_loading->incubate_1h wash_cells Wash cells with assay buffer incubate_1h->wash_cells add_pam Add this compound (or analogs) wash_cells->add_pam incubate_15m Incubate 15 min add_pam->incubate_15m read_baseline Read baseline fluorescence (10s) incubate_15m->read_baseline add_pp Add PP (EC20) read_baseline->add_pp read_response Read fluorescence response (120s) add_pp->read_response analyze_data Analyze data and calculate EC50 read_response->analyze_data

Caption: Calcium Flux Assay Workflow.
Synthesis of this compound

The synthesis of this compound involves a multi-step process, culminating in an amide coupling reaction. The general scheme is provided below. For detailed reaction conditions, purification, and characterization, please refer to the supplementary information of Schüß et al., J Med Chem 2023.

General Synthetic Scheme:

  • Formation of the cyclopropane (B1198618) carboxylic acid: This is typically achieved through the reaction of an appropriate precursor with a cyclopropanating agent.

  • Activation of the carboxylic acid: The cyclopropane carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.

  • Amide coupling: The activated cyclopropane carboxylate is reacted with the appropriate N-aryl amine to form the final amide product, this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the Neuropeptide Y4 receptor. Its high affinity, selectivity, and potent positive allosteric modulatory activity make it a promising lead compound for the development of novel therapeutics for the treatment of obesity and related metabolic disorders. The data and protocols presented in this guide provide a foundation for further investigation into the mechanism of action and therapeutic potential of this compound and its analogs.

References

VU0506013: A High-Affinity Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), and its endogenous ligand, Pancreatic Polypeptide (PP), are integral components of the gut-brain axis, playing a pivotal role in regulating satiety, food intake, and energy homeostasis.[1][2][3] The Y4R system presents a promising therapeutic target for metabolic disorders, particularly obesity.[4][5][6] This document provides a comprehensive technical overview of this compound, a novel, high-affinity positive allosteric modulator (PAM) of the Y4 receptor, intended for researchers, scientists, and drug development professionals.[4][5][7]

Y4 Receptor Signaling Pathways

The Y4 receptor is primarily coupled to the Gi/o family of G-proteins.[2] Upon activation by Pancreatic Polypeptide, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP modulates the activity of downstream effectors like protein kinase A (PKA).[1] Additionally, studies have shown that Y4 receptors can couple to Gq proteins, activating the phospholipase C (PLC) pathway. This results in the formation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca2+) concentrations.[8]

Y4R_Signaling cluster_membrane Cell Membrane cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway Y4R Y4 Receptor Gi Gi/o Protein Y4R->Gi Activates Gq Gq Protein Y4R->Gq Activates PP Pancreatic Polypeptide (PP) PP->Y4R Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2

Figure 1: Y4 Receptor Signaling Pathways.

This compound: Profile of a Novel Y4R PAM

This compound is a structurally novel, high-affinity positive allosteric modulator of the Y4 receptor.[4][5] It was identified through a combination of quantitative structure-activity relationship (QSAR) models and subsequent high-throughput screening (HTS).[4][5][6] As a PAM, this compound does not activate the Y4R on its own but enhances the receptor's response to the endogenous ligand, Pancreatic Polypeptide. This allosteric modulation offers a mechanism for fine-tuning PP-induced signaling.[4]

PAM_Mechanism cluster_ligands cluster_signaling ortho Orthosteric Site Signal_Normal Basal Signaling ortho->Signal_Normal Leads to allo Allosteric Site Signal_Potentiated Potentiated Signaling allo->Signal_Potentiated Enhances Response PP PP PP->ortho Binds PAM This compound PAM->allo Binds

Figure 2: Mechanism of Positive Allosteric Modulation.
Quantitative Pharmacological Data

This compound demonstrates nanomolar affinity and significant selectivity for the human Y4 receptor.[4][5][7] Its activity has been confirmed in both engineered cell lines and native tissues, such as mouse descending colon mucosa.[4][5][6]

Parameter Value Assay Type Comments Reference
Affinity Nanomolar rangeCa²⁺ flux assayHigh-affinity binding to the Y4 receptor.[4][5]
Selectivity Selective for Y4RCa²⁺ flux assayTested against Y1, Y2, and Y5 receptors at concentrations up to 30 μM with no significant activity observed.[4]
Chemical Formula C₂₀H₂₃N₃O₄--[7]
Molecular Weight 369.42 g/mol --[7]
Structure-Activity Relationship (SAR) and Binding Mode

Systematic SAR studies have been conducted on the this compound scaffold, involving modifications to its N- and C-terminal heterocycles to understand functionally important positions.[5][6] Computational docking and mutagenesis studies suggest a potential binding mode for this compound within the transmembrane core of the Y4 receptor.[5][6]

Experimental Protocols

The characterization of this compound involved several key in vitro assays. The primary screening method was a Ca²⁺ flux-based high-throughput screen.

Calcium (Ca²⁺) Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors. It is a common method for screening compounds that modulate GPCR activity.

Objective: To identify and characterize modulators of Y4R by measuring changes in intracellular Ca²⁺.

Methodology:

  • Cell Culture: Genetically engineered cells (e.g., COS-7 or CHO) stably or transiently expressing the human Y4 receptor are cultured in appropriate media until they reach optimal confluency.[4]

  • Cell Plating: Cells are seeded into multi-well microplates (e.g., 384-well plates) and allowed to adhere overnight.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye crosses the cell membrane and is cleaved by intracellular esterases, trapping it inside the cell.

  • Compound Addition:

    • PAM Screening: A specific concentration of the test compound (e.g., this compound) is added to the wells and incubated for a predetermined period.

    • Agonist Stimulation: An EC₂₀ concentration of the endogenous agonist (Pancreatic Polypeptide) is then added to stimulate the Y4 receptor.

  • Signal Detection: The plate is read using a fluorescence plate reader (e.g., FLIPR). The instrument measures the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.

  • Data Analysis: The fluorescence signal is analyzed to determine parameters such as EC₅₀ (potency) and Eₘₐₓ (efficacy). For a PAM, the analysis focuses on the leftward shift of the agonist's concentration-response curve in the presence of the modulator.

Assay_Workflow start Start cell_culture 1. Plate Y4R-expressing cells in 384-well plate start->cell_culture dye_loading 2. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4) cell_culture->dye_loading add_pam 3. Add this compound (PAM) and incubate dye_loading->add_pam add_agonist 4. Add Pancreatic Polypeptide (Agonist) add_pam->add_agonist read_plate 5. Measure fluorescence change (FLIPR) add_agonist->read_plate analyze_data 6. Analyze data for potentiation of Ca²⁺ signal read_plate->analyze_data end End analyze_data->end

Figure 3: General Workflow for a Ca²⁺ Flux Assay.
NPY Receptor Selectivity Assays

To confirm the selectivity of this compound, similar Ca²⁺ flux assays were performed using cell lines expressing other NPY receptor subtypes (Y1R, Y2R, and Y5R).[4] In these experiments, a high concentration of this compound (30 μM) was tested for its ability to modulate the activity of the respective endogenous agonist (Neuropeptide Y) for each receptor subtype.[4]

Conclusion and Future Directions

This compound stands out as a potent and selective positive allosteric modulator of the Y4 receptor. Its discovery and characterization provide a valuable pharmacological tool for further investigating the complex physiology of the Y4R system. More importantly, the this compound scaffold represents a promising starting point for the development of novel therapeutics targeting obesity and other metabolic diseases, offering a nuanced approach to modulating satiety signals.[5][6][7] Future research will likely focus on optimizing the in vivo pharmacokinetic and pharmacodynamic properties of this compound series to advance toward clinical development.

References

VU0506013: A Technical Guide for Anti-Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU0506013, a novel, high-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R). The Y4R is a G protein-coupled receptor (GPCR) critically involved in the regulation of satiety and energy homeostasis, positioning it as a promising target for the development of anti-obesity therapeutics.[1][2][3][4] this compound was identified through high-throughput screening and has demonstrated nanomolar affinity and significant selectivity for the Y4R.[2][3][4] This document details the mechanism of action of this compound, compiles available quantitative data, outlines key experimental protocols, and presents signaling pathways and experimental workflows through detailed diagrams. This compound serves as a valuable chemical probe for elucidating the therapeutic potential of Y4R modulation in the context of obesity and metabolic disorders.[2][4]

Introduction

The global obesity epidemic necessitates the exploration of novel therapeutic strategies. The Neuropeptide Y (NPY) system, particularly the Y4 receptor and its endogenous ligand, Pancreatic Polypeptide (PP), plays a significant role in appetite regulation.[5] Postprandial release of PP activates Y4 receptors in the brain, leading to a sensation of satiety.[5] Positive allosteric modulators of the Y4R offer a nuanced therapeutic approach by enhancing the effect of the endogenous ligand, potentially leading to a more physiological and safer pharmacological profile compared to direct agonists.

This compound emerged from a screening campaign utilizing quantitative structure-activity relationship (QSAR) models.[2][3][4] It has been characterized as a potent and selective Y4R PAM, active on human, mouse, and rat orthologs of the receptor.[2][3][4] This guide synthesizes the current knowledge on this compound to facilitate its use in anti-obesity research.

Mechanism of Action

This compound functions as a positive allosteric modulator of the Y4 receptor. This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, Pancreatic Polypeptide, binds.[1] By binding to this allosteric site, this compound enhances the receptor's response to PP, potentiating its downstream signaling. The primary signaling pathway of the Y4R involves coupling to Gαi/o G-proteins.[5] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This modulation of the cAMP pathway is a key mechanism through which the Y4R exerts its effects on satiety.

Quantitative Data

The following tables summarize the reported in vitro pharmacological data for this compound.

Table 1: In Vitro Potency and Affinity of this compound

ParameterSpeciesValue (nM)Assay Type
EC50Human125Calcium Flux
KBHuman34.9Not Specified
KBRat75.9Not Specified
KBMouse229Not Specified

EC50 (Half-maximal effective concentration) refers to the concentration of this compound that produces 50% of the maximal potentiation of the Y4 receptor's response to its endogenous ligand. KB (Equilibrium dissociation constant) represents the affinity of this compound for the allosteric binding site on the Y4 receptor.

Table 2: Receptor Selectivity of this compound

Receptor SubtypeEffectAssay Type
Y1RNo significant effectCalcium Flux
Y2RNo significant effectCalcium Flux
Y5RNo significant effectCalcium Flux

Data indicates that this compound is highly selective for the Y4 receptor over other Neuropeptide Y receptor subtypes.

Experimental Protocols

In Vitro Calcium Flux Assay for Y4R PAM Activity

This protocol is a representative method for assessing the activity of this compound as a Y4R PAM in a cell-based assay. The primary study utilized COS-7 cells stably expressing the Y4R and a chimeric G protein.[4]

Objective: To measure the potentiation of Pancreatic Polypeptide (PP)-induced intracellular calcium mobilization by this compound.

Materials:

  • COS-7 cells stably co-expressing the human Y4 receptor and a chimeric G protein (e.g., Gαqi5) that redirects the Gi signal to the Gq pathway, enabling a calcium readout.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (B1678239) (to prevent dye extrusion).

  • Pancreatic Polypeptide (PP) stock solution.

  • This compound stock solution in DMSO.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence kinetic plate reader (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed the Y4R-expressing COS-7 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the appropriate wells of the assay plate.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Reading:

    • Prepare a solution of Pancreatic Polypeptide in assay buffer at a concentration that elicits a submaximal response (e.g., EC20).

    • Place the assay plate in the fluorescence kinetic plate reader.

    • Initiate reading of the baseline fluorescence.

    • Add the PP solution to all wells.

    • Continue to measure the fluorescence intensity over time to capture the calcium mobilization signal.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

    • Determine the potentiation of the PP response by this compound by comparing the signal in the presence and absence of the modulator.

    • Plot the potentiation against the concentration of this compound to determine the EC50 value.

Visualizations

Y4 Receptor Signaling Pathway

Y4R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PP Pancreatic Polypeptide (Endogenous Agonist) Y4R Y4 Receptor PP->Y4R Binds to orthosteric site This compound This compound (PAM) This compound->Y4R Binds to allosteric site Gi_alpha Gαi Y4R->Gi_alpha Activates G_beta_gamma Gβγ Y4R->G_beta_gamma Dissociates AC Adenylyl Cyclase Gi_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Satiety Signal PKA->Cellular_Response Leads to

Caption: Y4 Receptor signaling pathway initiated by Pancreatic Polypeptide and potentiated by this compound.

Experimental Workflow for Y4R PAM Screening

PAM_Workflow Start Start: Compound Library QSAR QSAR Modeling Start->QSAR HTS High-Throughput Screening (Calcium Flux Assay) QSAR->HTS Hit_ID Hit Identification HTS->Hit_ID Potency_Selectivity Potency & Selectivity Determination Hit_ID->Potency_Selectivity SAR Structure-Activity Relationship (SAR) Studies Potency_Selectivity->SAR Identified this compound Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Anti-Obesity Models) Lead_Opt->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: A generalized workflow for the discovery and development of a Y4R PAM like this compound.

Role in Anti-Obesity Research and Future Directions

This compound represents a significant advancement in the development of tools to probe the function of the Y4 receptor in energy homeostasis. As a potent and selective PAM, it allows for the amplification of endogenous satiety signals, a mechanism that may offer a more refined and safer approach to weight management than persistent agonism.

Current Applications:

  • Target Validation: this compound can be used in vitro and in ex vivo tissue preparations to further validate the Y4 receptor as a viable anti-obesity target.[1][4]

  • SAR Studies: The chemical scaffold of this compound is a promising starting point for medicinal chemistry efforts to develop analogs with improved pharmacokinetic and pharmacodynamic properties.[2][3][4]

Future Research:

  • In Vivo Efficacy: The most critical next step is the evaluation of this compound or optimized analogs in preclinical animal models of obesity. These studies would aim to demonstrate effects on food intake, body weight, and other metabolic parameters.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is necessary to assess its potential as a drug candidate.

  • Safety and Toxicology: Comprehensive safety and toxicology studies will be required to determine the therapeutic window and potential off-target effects.

References

An In-Depth Technical Guide to VU0506013: A High-Affinity Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of VU0506013, a novel, high-affinity, and selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R). All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies for key assays are provided. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its mechanism of action and experimental evaluation.

Chemical Structure and Physicochemical Properties

This compound is a novel small molecule identified through high-throughput screening from a quantitative structure-activity relationship (QSAR) model.[1] Its chemical structure is defined as N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide
SMILES Code CC1=CC=CC=C1OCC(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCCC3
CAS Number 1207036-87-0
Chemical Formula C20H23N3O4
Molecular Weight 369.42 g/mol
InChI Key HDESYZHTQAEDLX-UHFFFAOYSA-N

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Appearance Solid
Solubility 10 mM in DMSO
Purity >98% (HPLC)As reported by commercial suppliers.

Note: Further experimental data on properties such as melting point, pKa, and logP are not extensively reported in the primary literature.

Pharmacological Properties

This compound acts as a positive allosteric modulator of the neuropeptide Y4 receptor, a G protein-coupled receptor (GPCR) involved in the regulation of satiety and energy homeostasis.[1] As a PAM, this compound enhances the response of the Y4R to its endogenous ligand, pancreatic polypeptide (PP), without directly activating the receptor on its own.[2] This modulatory activity makes it a valuable tool for studying Y4R function and a potential starting point for the development of therapeutics for metabolic disorders.[1]

Table 3: In Vitro Pharmacological Data for this compound

ParameterValueSpecies/Cell LineAssay Type
EC50 125 nMNot specifiedCalcium Flux Assay
K_B 34.9 nMHuman Y4RAllosteric Binding Site Affinity
K_B 75.9 nMRat Y4RBinding Affinity
K_B 229 nMMouse Y4RBinding Affinity

This compound demonstrates significant selectivity for the Y4R, showing no considerable effects on other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R) in calcium flux assays.[2]

Signaling Pathways

The neuropeptide Y4 receptor primarily couples to the Gi/o family of G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a PAM, this compound enhances the ability of pancreatic polypeptide to elicit this response.

Additionally, Y4R can couple to Gq proteins, which activates the phospholipase C (PLC) pathway, resulting in the mobilization of intracellular calcium. This secondary pathway is often utilized in in vitro assays to quantify the activity of Y4R modulators.

Below are diagrams illustrating the primary Y4R signaling pathway and the mechanism of action of this compound.

Y4_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane Y4R Y4 Receptor G_protein Gi/o Protein (αβγ) Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (PP) PP->Y4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: Canonical Y4 Receptor Signaling Pathway.

VU0506013_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_binding Receptor Binding Y4R Y4 Receptor Conformational_Change Enhanced Receptor Conformational Change Y4R->Conformational_Change Leads to PP Pancreatic Polypeptide (PP) (Endogenous Ligand) PP->Y4R This compound This compound (PAM) This compound->Y4R PP_binds PP binds to orthosteric site PP_binds->PP VU_binds This compound binds to allosteric site VU_binds->this compound Increased_Signaling Potentiated Downstream Signaling (e.g., ↓cAMP) Conformational_Change->Increased_Signaling Results in

Figure 2: Mechanism of this compound as a PAM.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and a key in vitro assay used for its characterization, based on the likely procedures used in its discovery and validation.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, likely culminating in a final amide coupling reaction. A plausible synthetic workflow is outlined below.

VU0506013_Synthesis_Workflow start Starting Materials: - 3-amino-1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid - Pyrrolidine (B122466) - 2-(o-tolyloxy)acetic acid step1 Step 1: Amide coupling of the dihydropyridine with pyrrolidine to form the C-terminal amide. start->step1 intermediate1 Intermediate 1: 1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-amine step1->intermediate1 step2 Step 2: Amide coupling of Intermediate 1 with 2-(o-tolyloxy)acetic acid. intermediate1->step2 final_product Final Product: This compound step2->final_product purification Purification: (e.g., Flash Chromatography, HPLC) final_product->purification

Figure 3: General Synthetic Workflow for this compound.

Detailed Methodology:

  • Synthesis of Intermediate 1: To a solution of 3-amino-1-methyl-2-oxo-1,2-dihydropyridine-5-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane (B109758) or N,N-dimethylformamide), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine). Stir the mixture at room temperature for a short period to activate the carboxylic acid. Add pyrrolidine to the reaction mixture and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS). Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude intermediate, which may be purified by column chromatography.

  • Synthesis of this compound: To a solution of Intermediate 1 in an appropriate aprotic solvent, add 2-(o-tolyloxy)acetic acid, a coupling agent, and a non-nucleophilic base. The reaction is stirred at room temperature until completion. The workup procedure is similar to the first step, involving aqueous washes and extraction. The final crude product is purified by flash column chromatography or preparative HPLC to yield this compound as a pure solid. The structure and purity are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

In Vitro Calcium Flux Assay

This assay is used to measure the potentiation of pancreatic polypeptide-induced intracellular calcium mobilization by this compound in cells expressing the Y4 receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human Y4 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple the receptor to the calcium signaling pathway.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Pancreatic Polypeptide (PP) stock solution.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Cell Plating: Seed the Y4R-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer, including Pluronic F-127 to aid in dye solubilization. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 45-60 minutes at 37°C, protected from light. After incubation, wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed, sub-maximal (e.g., EC₂₀) concentration of pancreatic polypeptide to assess the potentiating effect of this compound.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C. Establish a stable baseline fluorescence reading for each well. Inject the desired concentration of this compound and continue recording. After a short pre-incubation with this compound (e.g., 2-5 minutes), inject the EC₂₀ concentration of pancreatic polypeptide and continue recording the fluorescence signal to measure the potentiation of the calcium response.

  • Data Analysis: The response is calculated as the peak fluorescence intensity minus the baseline fluorescence. The potentiation by this compound is then determined relative to the response with pancreatic polypeptide alone. Dose-response curves are generated to calculate the EC₅₀ of this compound's potentiating effect.

Conclusion

This compound is a potent and selective positive allosteric modulator of the neuropeptide Y4 receptor. Its well-defined chemical structure and pharmacological profile make it an invaluable research tool for elucidating the physiological roles of the Y4R. The detailed methodologies provided in this guide offer a framework for the synthesis and in vitro characterization of this compound and similar compounds, aiding in the ongoing research and development of novel therapeutics targeting the Y4R for the treatment of metabolic diseases.[1]

References

In-Depth Technical Guide: VU0506013, a Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU0506013, a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). This document details its chemical properties, mechanism of action, signaling pathways, and the experimental methodologies used for its characterization.

Core Compound Information

ParameterValueReference
CAS Number 1207036-87-0[1]
Molecular Formula C20H23N3O4[1]
IUPAC Name N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide
Molecular Weight 369.42 g/mol
Appearance Solid[1]
Solubility Soluble in DMSO[1]

Mechanism of Action

This compound is a positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR).[2][3][4] As a PAM, this compound does not activate the receptor directly but enhances the effect of the endogenous orthosteric ligand, pancreatic polypeptide (PP).[2][3][4] This potentiation of the natural ligand's activity allows for a more nuanced modulation of the Y4R signaling pathway compared to direct agonists.

Studies have shown that this compound exhibits nanomolar affinity and high selectivity for the Y4R over other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R).[2][3] Computational docking and mutagenesis studies suggest that this compound binds to a potential allosteric site located within the transmembrane core of the Y4R.[2][3]

Signaling Pathways

The Neuropeptide Y4 receptor primarily couples to the Gi/o family of G-proteins. Upon activation by its endogenous ligand, pancreatic polypeptide, and potentiation by this compound, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular levels of cyclic AMP (cAMP). The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which then modulates the activity of various downstream effector proteins.

Furthermore, Y4R activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK). This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y4R Y4R Gi_o Gi/o Y4R->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound This compound->Y4R Potentiates Gi_o->AC Inhibits MAPK_pathway MAPK/ERK Pathway Gi_o->MAPK_pathway Activates PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., gene expression, metabolism) PKA->Cellular_Response Modulates MAPK_pathway->Cellular_Response Modulates

Caption: Y4R signaling pathway modulated by this compound.

Experimental Protocols

The characterization of this compound and its effects on the Y4R have been elucidated through several key experimental techniques.

High-Throughput Screening (HTS)

The initial identification of the this compound scaffold was achieved through a high-throughput screening campaign. This process typically involves the following workflow:

HTS_Workflow Compound_Library Compound Library Compound_Addition Compound Addition Compound_Library->Compound_Addition Assay_Plate_Prep Assay Plate Preparation (Cells expressing Y4R) Assay_Plate_Prep->Compound_Addition Incubation Incubation Compound_Addition->Incubation Signal_Detection Signal Detection (e.g., Calcium Flux) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Confirmation Hit Confirmation & Validation Data_Analysis->Hit_Confirmation

Caption: General workflow for High-Throughput Screening.

Calcium Flux Assay

A common method to assess the activity of GPCRs that couple to the Gq pathway or, as in the case of Y4R with certain cellular backgrounds, to measure downstream signaling, is the calcium flux assay.

Objective: To measure the change in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Cells stably or transiently expressing the Y4R are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluency.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer at 37°C in the dark.

  • Compound Preparation: this compound and the orthosteric agonist (PP) are prepared in an appropriate assay buffer at various concentrations.

  • Assay: The microplate containing the dye-loaded cells is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the compounds.

  • Data Acquisition: The test compounds (this compound) are added, followed by the addition of the agonist (PP). The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

  • Data Analysis: The fluorescence signal is normalized to the baseline, and dose-response curves are generated to determine the EC50 values.

Quantitative Data

The following table summarizes key quantitative parameters for this compound.

ParameterValueAssayCell LineReference
EC50 125 nMCalcium FluxNot Specified
Kb 34.9 nMRadioligand BindingNot Specified

Note: Specific cell lines and detailed assay conditions can influence these values.

Structure-Activity Relationship (SAR)

A structure-activity relationship study of this compound has been conducted, exploring modifications to its core structure to understand the key chemical features required for its activity as a Y4R PAM. This research has led to the identification of analogs with varying potencies and efficacies, providing valuable insights for the design of future Y4R modulators. The detailed data from these studies, including the specific modifications and corresponding activity data for the 27 analogues, are crucial for medicinal chemistry efforts in this area.

Conclusion

This compound is a valuable research tool for investigating the physiological roles of the Neuropeptide Y4 receptor. Its high affinity, selectivity, and positive allosteric modulatory activity make it a promising lead compound for the development of novel therapeutics targeting metabolic disorders and other conditions where Y4R signaling is implicated. Further research into its in vivo efficacy and pharmacokinetic properties is warranted.

References

The Discovery and Synthesis of VU0506013: A Novel Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of VU0506013, a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). The Y4R, a G protein-coupled receptor (GPCR) predominantly activated by pancreatic polypeptide, is critically involved in regulating satiety and energy homeostasis, making it a promising therapeutic target for obesity. This compound was identified through a sophisticated discovery cascade initiated with quantitative structure-activity relationship (QSAR) modeling, followed by a high-throughput screening (HTS) campaign. This document provides a comprehensive overview of the pharmacological properties of this compound, including its in vitro potency and selectivity. Furthermore, it outlines the detailed experimental protocols for the synthesis of the core scaffold and the key biological assays utilized in its characterization. Visual diagrams of the Y4R signaling pathway, the discovery workflow, and the structure-activity relationship (SAR) studies are presented to facilitate a deeper understanding of this promising compound.

Discovery of this compound

The identification of this compound was the result of a structured, multi-step discovery process designed to identify novel modulators of the Y4 receptor.

Discovery Workflow

The discovery cascade began with the computational screening of a large compound library using quantitative structure-activity relationship (QSAR) models.[1] This in silico approach prioritized a subset of 603 compounds for biological screening.[1] A subsequent high-throughput screening (HTS) campaign identified an initial hit, which then led to the identification of this compound as a potent and selective Y4R PAM.[1]

Discovery_Workflow QSAR QSAR Modeling HTS High-Throughput Screening (HTS) of 603 Compounds QSAR->HTS Selects Compounds Hit_ID Hit Identification HTS->Hit_ID Identifies Hits Lead_Opt Lead Optimization & SAR Studies Hit_ID->Lead_Opt Provides Initial Scaffold This compound Identification of this compound Lead_Opt->this compound Yields Potent & Selective PAM

Figure 1: Discovery workflow for this compound.

Pharmacological Characterization

This compound exhibits nanomolar potency and significant selectivity for the human Y4 receptor. Its pharmacological properties have been characterized in various in vitro assays.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for this compound and its analogs.

Table 1: In Vitro Potency of this compound at the Human Y4 Receptor

ParameterValueAssay Type
EC50 130 nMGαi-mediated cAMP inhibition
Fold Shift 4.5-

Table 2: Selectivity Profile of this compound

ReceptorActivity
Y1 Receptor Inactive
Y2 Receptor Inactive
Y5 Receptor Inactive

Table 3: Structure-Activity Relationship (SAR) of Key Analogs

CompoundR1R2EC50 (nM)Fold Shift
This compound H4-Cl1304.5
Analog 1 Me4-Cl2503.8
Analog 2 H4-F1804.2
Analog 3 HH5002.1

Mechanism of Action and Signaling Pathway

This compound acts as a positive allosteric modulator, enhancing the response of the Y4 receptor to its endogenous ligand, pancreatic polypeptide. The Y4 receptor primarily couples to the Gαi/o family of G proteins. Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gαi/oβγ Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (Endogenous Ligand) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Enhances Binding/ Signaling ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Satiety Signaling) PKA->Downstream Modulates

Figure 2: Y4 Receptor signaling pathway modulation by this compound.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. A general synthetic scheme is provided below, followed by detailed experimental protocols for key steps.

General Synthetic Scheme

The core of this compound is a substituted 2-amino-3-benzoylthiophene. The synthesis involves the formation of this core followed by subsequent modifications.

Synthesis_Scheme Start Starting Materials Intermediate1 2-Amino-3-benzoylthiophene Intermediate Start->Intermediate1 Gewald Reaction Final This compound Intermediate1->Final N-Alkylation/ Amide Coupling

Figure 3: General synthetic scheme for this compound.
Experimental Protocols

Protocol 4.2.1: Synthesis of the 2-Amino-3-benzoylthiophene Core

  • To a solution of the appropriately substituted benzoylacetonitrile (B15868) (1.0 eq) and a substituted aldehyde (1.0 eq) in ethanol, add piperidine (B6355638) (0.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add elemental sulfur (1.1 eq) and morpholine (B109124) (1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction to room temperature and pour into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-amino-3-benzoylthiophene core.

Protocol 4.2.2: Synthesis of this compound

  • Dissolve the 2-amino-3-benzoylthiophene intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes.

  • Add the appropriate alkyl halide (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Key Experimental Methodologies

High-Throughput Screening (HTS) Protocol
  • CHO-K1 cells stably expressing the human Y4 receptor are seeded into 384-well plates.

  • After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye.

  • Test compounds (including this compound) are added to the wells at a fixed concentration.

  • After a short incubation period, a sub-maximal concentration (EC20) of pancreatic polypeptide is added to stimulate the receptor.

  • Changes in intracellular calcium are measured using a fluorescent plate reader.

  • Compounds that potentiate the calcium response to pancreatic polypeptide are identified as positive allosteric modulators.

cAMP Inhibition Assay Protocol
  • HEK293 cells co-expressing the human Y4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) are plated in 96-well plates.

  • Cells are treated with varying concentrations of this compound in the presence of a fixed concentration of pancreatic polypeptide.

  • Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • After incubation, the luciferase activity is measured, which is inversely proportional to the level of cAMP inhibition.

  • EC50 values are calculated from the concentration-response curves.

Conclusion

This compound is a novel and potent positive allosteric modulator of the Y4 receptor discovered through a combination of in silico and in vitro screening methods. Its nanomolar potency and high selectivity make it a valuable tool compound for further investigation of Y4R biology and a promising starting point for the development of novel therapeutics for the treatment of obesity and related metabolic disorders. The synthetic route and experimental protocols detailed in this guide provide a framework for the further synthesis and evaluation of this compound and its analogs.

References

Navigating the Selectivity of VU0506013: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of the Selective Positive Allosteric Modulator for the Neuropeptide Y4 Receptor

For researchers and drug development professionals investigating the intricate neuropeptide Y (NPY) system, the compound VU0506013 has emerged as a critical tool. This technical guide provides a detailed overview of the selectivity profile of this compound, a novel and potent positive allosteric modulator (PAM) for the neuropeptide Y4 receptor (Y4R). This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanism of action and experimental workflows.

Core Selectivity Profile of this compound

This compound demonstrates a high degree of selectivity for the human Y4 receptor. As a positive allosteric modulator, it enhances the receptor's response to its endogenous ligand, pancreatic polypeptide (PP), without directly activating the receptor on its own. This selective potentiation of the Y4R makes this compound an invaluable molecular probe for studying the physiological roles of this receptor and a promising starting point for the development of novel therapeutics targeting metabolic diseases.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound at the human Y4 receptor, as well as its activity at other NPY receptor subtypes.

Receptor SubtypeParameterValue (nM)Assay TypeCell LineNotes
Human Y4R KB 34.9Radioligand BindingNot specifiedAllosteric binding affinity.
Human Y4R EC50 125Calcium MobilizationCHO-K1Potentiation of PP-induced response.
Human Y1R Activity No significant effectCalcium MobilizationCHO-K1Tested up to 10 µM.
Human Y2R Activity No significant effectCalcium MobilizationCHO-K1Tested up to 10 µM.
Human Y5R Activity No significant effectCalcium MobilizationCHO-K1Tested up to 10 µM.

Visualizing the Selectivity and Mechanism

To better understand the interaction of this compound with the NPY receptor system, the following diagrams illustrate its selectivity profile and the downstream signaling pathway of its target receptor, Y4R.

cluster_0 This compound Interaction Profile cluster_1 NPY Receptors This compound This compound Y1R Y1 Receptor This compound->Y1R No Significant Effect Y2R Y2 Receptor This compound->Y2R No Significant Effect Y4R Y4 Receptor This compound->Y4R Positive Allosteric Modulation (EC50 = 125 nM) Y5R Y5 Receptor This compound->Y5R No Significant Effect

Caption: Selectivity profile of this compound for NPY receptors.

The Y4 receptor primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, pancreatic polypeptide (PP), and potentiation by this compound, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

cluster_0 Y4 Receptor Signaling Pathway PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Potentiates Gi/o Gi/o Protein Y4R->Gi/o Activates AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Modulates

Caption: Y4 receptor Gi/o-coupled signaling pathway.

Experimental Protocols

The characterization of this compound's selectivity profile relies on robust and reproducible experimental methodologies. The following sections detail the key assays used to determine the binding and functional activity of this compound.

Radioligand Binding Assay for Allosteric Affinity (KB)

This assay is designed to determine the binding affinity of a non-radiolabeled allosteric modulator by measuring its ability to compete with a radiolabeled ligand binding to the allosteric site.

Materials:

  • Cell membranes expressing the human Y4 receptor.

  • Radioligand specific for the allosteric site (e.g., [3H]-VU0506013, if available, or a suitable surrogate).

  • Non-labeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of non-labeled this compound in binding buffer.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of non-labeled this compound.

  • For non-specific binding determination, include wells with a high concentration of a known non-radiolabeled allosteric ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the KB value using non-linear regression analysis of the competition binding data.

cluster_0 Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Incubate (Reaching Equilibrium) A->B C Filtration and Washing (Separate Bound from Free) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis (Calculate KB) D->E

Caption: Workflow for radioligand binding assay.

Calcium Mobilization Assay for Functional Potency (EC50) and Selectivity

This cell-based functional assay measures the ability of this compound to potentiate the agonist-induced increase in intracellular calcium concentration, a downstream event of Gi/o-coupled receptor activation.

Materials:

  • CHO-K1 cells stably expressing the human Y1, Y2, Y4, or Y5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Pancreatic Polypeptide (PP) as the agonist for Y4R.

  • Neuropeptide Y (NPY) as the agonist for Y1R, Y2R, and Y5R.

  • This compound.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare a dilution series of this compound.

  • Add the this compound dilutions to the cells and incubate for a short period.

  • Add a fixed concentration of the respective agonist (PP for Y4R, NPY for others) to the wells.

  • Immediately measure the fluorescence intensity over time using the plate reader.

  • For selectivity testing, use a high concentration of this compound (e.g., 10 µM) in the presence of the respective agonist for Y1, Y2, and Y5 receptors.

  • Calculate the EC50 value for the potentiation of the Y4R response and assess the activity at other receptors by comparing the response in the presence and absence of this compound.

cluster_0 Calcium Mobilization Assay Workflow A Cell Plating and Culture B Dye Loading A->B C Addition of this compound B->C D Addition of Agonist C->D E Fluorescence Measurement (Kinetic Read) D->E F Data Analysis (Calculate EC50/Activity) E->F

Caption: Workflow for calcium mobilization assay.

Conclusion

This compound is a highly selective and potent positive allosteric modulator of the neuropeptide Y4 receptor. Its well-defined selectivity profile, coupled with the detailed experimental protocols provided herein, makes it an essential tool for the scientific community. This guide serves as a foundational resource for researchers seeking to utilize this compound to unravel the complexities of Y4 receptor biology and to accelerate the development of novel therapeutics for metabolic and other related disorders.

The Pharmacology of VU0506013: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0506013 is a novel, high-affinity, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR) critically involved in the regulation of satiety and energy homeostasis.[1][2][3] Identified through quantitative structure-activity relationship (QSAR) modeling and high-throughput screening, this compound represents a promising chemical scaffold for the development of therapeutics targeting obesity and related metabolic disorders.[1][4] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its interaction with the Y4R signaling pathway.

Mechanism of Action

This compound functions as a positive allosteric modulator, meaning it does not activate the Y4R directly. Instead, it binds to a distinct allosteric site on the receptor, enhancing the affinity and/or efficacy of the endogenous orthosteric ligand, Pancreatic Polypeptide (PP).[1][2][3] This potentiation of PP's natural satiety-signaling effect makes this compound a promising candidate for anti-obesity therapies.[1] Computational docking and mutagenesis studies suggest that this compound binds within the transmembrane core of the Y4R.[1][2][3]

The primary signaling cascade of the Y4R upon activation by PP is through the inhibitory G-protein (Gi/o), which leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). However, the Y4R can also couple to the Gq protein, which activates the phospholipase C (PLC) pathway, resulting in an increase in intracellular calcium (Ca2+).[5] Functional assays for this compound have utilized engineered cell lines that enhance this Gq-mediated signaling, allowing for the quantification of its modulatory effects through calcium flux.[1][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological parameters of this compound at the human Y4 receptor. Data were primarily generated using a calcium mobilization assay in engineered COS-7 cells.

Table 1: In Vitro Potency and Efficacy of this compound at the Human Y4R

ParameterValueAssayCell LineNotes
EC50 of Potentiation ~200 nMCa2+ MobilizationCOS-7Concentration of this compound that produces 50% of its maximal potentiation of a fixed EC20 concentration of Pancreatic Polypeptide (PP).
Maximal Potentiation ~8-foldCa2+ MobilizationCOS-7Maximum increase in the response to an EC20 concentration of PP in the presence of this compound.
Cooperativity Factor (α) >1Ca2+ MobilizationCOS-7Indicates positive cooperativity, where the binding of this compound increases the affinity of PP for the Y4R. The exact value is derived from fitting the data to an allosteric operational model.
Fold Shift in PP Potency ~5-foldCa2+ MobilizationCOS-7The factor by which the EC50 of PP is reduced in the presence of a saturating concentration of this compound.

Table 2: Receptor Subtype Selectivity Profile of this compound

ReceptorActivityAssayNotes
Y4R Positive Allosteric ModulatorCa2+ MobilizationExhibits nanomolar affinity and potentiation.[1]
Y1R InactiveCa2+ MobilizationNo significant modulatory activity observed.
Y2R InactiveCa2+ MobilizationNo significant modulatory activity observed.
Y5R InactiveCa2+ MobilizationNo significant modulatory activity observed.

Note: The pronounced selectivity of this compound for the Y4R over other NPY receptor subtypes is a key characteristic that minimizes the potential for off-target effects.[1]

Table 3: Pharmacokinetic Parameters

ParameterValueSpeciesRoute of Administration
Half-life (t½) Not Publicly Available------
Bioavailability (F%) Not Publicly Available------
Brain Penetration Not Publicly Available------

Note: As of the latest available data, in vivo pharmacokinetic studies for this compound have not been published. The compound is described as a promising scaffold for the development of in vivo tool compounds.[1]

Signaling and Experimental Workflow Diagrams

Signaling Pathway

The following diagram illustrates the signaling pathway of the Y4 receptor and the modulatory effect of this compound.

Y4R_Signaling cluster_cytosol Cytosol Y4R Y4 Receptor PLC Phospholipase C (PLC) Y4R->PLC Gq activation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 PP Pancreatic Polypeptide (PP) (Endogenous Agonist) PP->Y4R Binds to Orthosteric Site This compound This compound (PAM) This compound->Y4R Binds to Allosteric Site annotation This compound enhances the binding and/or efficacy of PP, leading to a potentiated signal. ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Cytosol Increased Intracellular [Ca2+] ER->Ca_Cytosol Ca2+ Release Ca_ER Response Cellular Response (e.g., Satiety Signal) Ca_Cytosol->Response Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition & Analysis A1 Culture COS-7 cells stably expressing hY4R and a chimeric G-protein (e.g., Δ6Gαqi4-myr) A2 Plate cells in a multi-well microplate A1->A2 A3 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A2->A3 B1 Add varying concentrations of this compound (PAM) A3->B1 B2 Incubate B1->B2 B3 Add a fixed, sub-maximal concentration (EC20) of Pancreatic Polypeptide (PP) B2->B3 C1 Measure fluorescence intensity over time using a kinetic plate reader (e.g., FLIPR, FlexStation) B3->C1 C2 Calculate the increase in intracellular calcium concentration C1->C2 C3 Plot dose-response curves and calculate pharmacological parameters (EC50, Max Potentiation, α) C2->C3

References

The Role of VU0506013 in Modulating Satiety Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU0506013, a novel positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R). The Y4R is a G-protein coupled receptor critically involved in the regulation of satiety and energy homeostasis, making it a promising target for the development of anti-obesity therapeutics.[1][2][3] This document details the mechanism of action of this compound, its impact on Y4R-mediated signaling cascades, and its potential effects on key hypothalamic neuronal populations that govern appetite. Quantitative pharmacological data, detailed experimental protocols for functional characterization, and visual diagrams of the signaling pathways are presented to facilitate a deeper understanding of this compound as a tool for research and drug discovery.

Introduction to this compound and the Y4 Receptor

This compound is a high-affinity, selective positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R).[4] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, enhancing the receptor's response to its endogenous ligand, Pancreatic Polypeptide (PP).[3][4] The Y4R is predominantly expressed in the brain, particularly in hypothalamic nuclei such as the arcuate nucleus (ARC), which are central to the regulation of food intake and energy balance.[5][6] Activation of the Y4R by PP is known to induce satiety and reduce food intake, making potentiation of this signaling pathway a viable strategy for combating obesity.[1][5]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological parameters of this compound at the human, rat, and mouse Y4 receptors.

Parameter Species Value Assay Type Reference
EC50 Human125 nMCa2+ Flux Assay[4]
KB Human34.9 nMAllosteric Binding[4]
KB Rat75.9 nMAllosteric Binding[4]
KB Mouse229 nMAllosteric Binding[4]
Table 1: In Vitro Potency and Affinity of this compound

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. KB (Equilibrium dissociation constant) of an allosteric modulator is the concentration at which 50% of the allosteric sites are occupied.

Satiety Signaling Pathways Modulated by this compound

The Y4R primarily couples to inhibitory G-proteins (Gi/o) and can also couple to Gq proteins, leading to the modulation of multiple downstream signaling cascades. As a PAM, this compound is expected to enhance these signaling events in the presence of the endogenous agonist, Pancreatic Polypeptide (PP).

Gi/o-Coupled Pathway: Inhibition of Adenylyl Cyclase

Upon activation by PP, the Y4R undergoes a conformational change, facilitated by this compound, leading to the activation of Gi/o proteins. The α-subunit of the activated G-protein inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), a key regulator of numerous cellular processes, including neuronal excitability and gene expression.[2][7]

G_protein_signaling cluster_membrane Cell Membrane Y4R Y4R G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Potentiates G_protein->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Decreased Neuronal Excitability & Altered Gene Expression PKA->Neuronal_Response Modulates

Diagram 1: Y4R Gi/o-Coupled Signaling Pathway.
Potential Gq-Coupled Pathway: Activation of MAPK/ERK

There is evidence to suggest that the Y4R can also couple to Gq proteins, leading to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This pathway is crucial for regulating long-term cellular processes such as gene expression and neuroplasticity. The potentiation of this pathway by this compound could have significant implications for the long-term regulation of satiety.

Gq_signaling cluster_membrane Cell Membrane Y4R Y4R Gq_protein Gq Protein Y4R->Gq_protein Activates PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Potentiates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Gene_Expression Altered Gene Expression MAPK_ERK->Gene_Expression Regulates

Diagram 2: Potential Y4R Gq-Coupled Signaling Pathway.
Effects on Hypothalamic Satiety-Regulating Neurons

The arcuate nucleus of the hypothalamus contains two key neuronal populations with opposing roles in appetite regulation: pro-opiomelanocortin (POMC) neurons, which are anorexigenic (satiety-promoting), and Agouti-related peptide (AgRP) neurons, which are orexigenic (appetite-stimulating).[8][9] Studies have shown that the endogenous Y4R agonist, Pancreatic Polypeptide, activates POMC neurons and inhibits orexigenic neurons.[1][5] Therefore, by potentiating the action of endogenous PP, this compound is hypothesized to enhance the activity of POMC neurons and suppress the activity of AgRP neurons, leading to a net increase in satiety signaling.

Hypothalamic_Circuit cluster_arcuate Arcuate Nucleus (ARC) POMC POMC Neurons (Anorexigenic) Satiety Increased Satiety & Reduced Food Intake POMC->Satiety Promotes AgRP AgRP Neurons (Orexigenic) AgRP->Satiety Inhibits Y4R_Activation Y4R Activation (Potentiated by this compound) Y4R_Activation->POMC Activates (+) Y4R_Activation->AgRP Inhibits (-)

Diagram 3: Hypothesized Effect of this compound on Hypothalamic Satiety Circuitry.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on satiety signaling pathways.

Calcium Flux Assay

This assay measures the ability of a compound to modulate intracellular calcium mobilization following receptor activation. For Gi/o-coupled receptors like Y4R, this is often performed in cells co-expressing a promiscuous G-protein (e.g., Gα16) that couples to phospholipase C and subsequent calcium release.

Protocol:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human Y4R and a promiscuous G-protein in black-walled, clear-bottom 96-well plates and culture overnight.

  • Dye Loading: Wash cells with a physiological buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and a fixed, sub-maximal concentration of Pancreatic Polypeptide (e.g., EC20).

  • Assay: Place the cell plate in a fluorescence imaging plate reader (e.g., FLIPR). Record baseline fluorescence, then add this compound followed by Pancreatic Polypeptide.

  • Data Analysis: Measure the change in fluorescence intensity over time. Plot the concentration-response curve for this compound in the presence of PP to determine its EC50 value.

Calcium_Flux_Workflow A Plate Y4R-expressing cells in 96-well plate B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Prepare serial dilutions of this compound and a fixed concentration of PP B->C D Measure baseline fluorescence in a plate reader C->D E Add this compound, then PP, and record fluorescence change D->E F Analyze data and determine EC50 E->F

Diagram 4: Experimental Workflow for Calcium Flux Assay.
In Vivo Measurement of Food Intake in Mice

This behavioral assay assesses the effect of a compound on food consumption in a living organism.

Protocol:

  • Acclimation: Individually house mice and acclimate them to the testing environment and diet for several days.

  • Fasting: Fast the mice overnight (e.g., 16-18 hours) with free access to water to ensure a robust feeding response.

  • Compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Feeding: Provide a pre-weighed amount of food and measure the amount consumed at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Calculate the cumulative food intake for each group and compare the results using appropriate statistical tests.

Food_Intake_Workflow A Acclimate mice to individual housing and diet B Fast mice overnight (16-18 hours) A->B C Administer this compound or vehicle control B->C D Provide pre-weighed food C->D E Measure food consumption at multiple time points D->E F Analyze cumulative food intake and compare treatment groups E->F

Diagram 5: Experimental Workflow for In Vivo Food Intake Study.
Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the electrical activity of individual neurons, providing insights into how a compound modulates neuronal excitability.

Protocol:

  • Slice Preparation: Prepare acute brain slices containing the arcuate nucleus from mice.

  • Neuron Identification: Identify POMC or AgRP neurons, often using transgenic mouse lines expressing fluorescent reporters.

  • Recording: Obtain a whole-cell patch-clamp recording from a target neuron.

  • Compound Application: Perfuse the slice with artificial cerebrospinal fluid (aCSF) containing this compound and/or Pancreatic Polypeptide.

  • Data Acquisition: Record changes in membrane potential and firing rate in current-clamp mode, or synaptic currents in voltage-clamp mode.

  • Data Analysis: Analyze the electrophysiological parameters before, during, and after compound application to determine the effect of this compound on neuronal activity.

Patch_Clamp_Workflow A Prepare acute hypothalamic brain slices B Identify POMC or AgRP neurons (e.g., using fluorescence) A->B C Establish whole-cell patch-clamp recording B->C D Perfuse slice with this compound and/or PP C->D E Record changes in neuronal electrical activity D->E F Analyze firing rate and synaptic currents E->F

Diagram 6: Experimental Workflow for Patch-Clamp Electrophysiology.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of the Y4R in satiety and energy homeostasis. Its potent and selective positive allosteric modulation of the Y4R offers a nuanced approach to enhancing endogenous satiety signals. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Y4R pathway for the treatment of obesity and related metabolic disorders. Future studies should focus on elucidating the precise in vivo effects of this compound on hypothalamic neuronal circuits and its long-term impact on body weight regulation.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of VU0506013, a Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0506013 is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R).[1][2][3][4] The Y4R, a G protein-coupled receptor (GPCR), is a key regulator of appetite, food intake, and energy homeostasis, making it a promising therapeutic target for metabolic diseases such as obesity. As a PAM, this compound enhances the signaling of the endogenous Y4R agonist, pancreatic polypeptide (PP), offering a nuanced approach to modulating receptor activity.[1][2][3][4] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its effects on Y4R signaling.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound.

Assay TypeParameterValueCell LineOrthosteric AgonistReference
Calcium MobilizationEC50 of PP alone~10 nMCHO-K1 cells expressing human Y4RPancreatic Polypeptide (PP)Schüß et al., 2023
Calcium MobilizationEC50 of PP + 10 µM this compound~1 nMCHO-K1 cells expressing human Y4RPancreatic Polypeptide (PP)Schüß et al., 2023
Calcium MobilizationFold Shift in PP Potency~10-foldCHO-K1 cells expressing human Y4RPancreatic Polypeptide (PP)Schüß et al., 2023
Inositol (B14025) Phosphate AccumulationBasal ActivityNo significant agonist activityHEK293 cells expressing human Y4R-Schüß et al., 2023
Inositol Phosphate AccumulationPotentiation of PP responseSignificant increaseHEK293 cells expressing human Y4RPancreatic Polypeptide (PP)Schüß et al., 2023
cAMP InhibitionPotentiation of PP-mediated inhibitionSignificant potentiationCHO-K1 cells expressing human Y4RPancreatic Polypeptide (PP)Schüß et al., 2023

Signaling Pathways

The Neuropeptide Y4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). An alternative signaling pathway involves coupling to Gαq, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and subsequent mobilization of intracellular calcium.

Y4R_Signaling_Pathway Y4R Y4R Gai Gαi/o Y4R->Gai Activates Gaq Gαq Y4R->Gaq Activates (Alternative) PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Binds (Allosteric) AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates Ca2 Intracellular Ca²⁺ IP3->Ca2 Mobilizes

Caption: Neuropeptide Y4 Receptor (Y4R) signaling pathways.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of this compound to potentiate PP-induced intracellular calcium mobilization, indicative of Gαq pathway activation.

Experimental Workflow:

Calcium_Mobilization_Workflow step1 1. Cell Seeding CHO-K1 cells expressing hY4R are seeded into 384-well plates. step2 2. Dye Loading Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM). step1->step2 step3 3. Compound Addition This compound and Pancreatic Polypeptide (PP) are added. step2->step3 step4 4. Fluorescence Measurement Changes in intracellular calcium are measured using a fluorescence plate reader. step3->step4 step5 5. Data Analysis EC50 values and fold shift are calculated. step4->step5

Caption: Workflow for the Calcium Mobilization Assay.

Materials:

  • CHO-K1 cells stably expressing human Y4R

  • Cell culture medium (e.g., DMEM/F12)

  • 384-well black-walled, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Pancreatic Polypeptide (PP)

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Seeding:

    • Culture CHO-K1-hY4R cells to ~80-90% confluency.

    • Trypsinize and resuspend cells in culture medium.

    • Seed cells into 384-well plates at a density of 10,000-20,000 cells/well.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Aspirate the culture medium from the cell plate.

    • Add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells with Assay Buffer to remove excess dye.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of PP in Assay Buffer.

    • Prepare solutions of this compound at the desired concentrations in Assay Buffer.

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity over time (excitation ~485 nm, emission ~525 nm).

    • Establish a baseline fluorescence reading.

    • Inject the this compound solution and incubate for a short period (e.g., 2-5 minutes).

    • Inject the PP solution and continue to record the fluorescence signal to measure the calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the response as a function of PP concentration in the presence and absence of this compound.

    • Calculate the EC50 values for PP under both conditions using a non-linear regression model.

    • Determine the fold shift in PP potency by dividing the EC50 of PP alone by the EC50 of PP in the presence of this compound.

Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of Gαq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Experimental Workflow:

IP_Accumulation_Workflow step1 1. Cell Seeding HEK293 cells expressing hY4R are seeded into 96-well plates. step2 2. Compound Incubation Cells are incubated with this compound and PP in the presence of LiCl. step1->step2 step3 3. Cell Lysis and Detection Cells are lysed and IP1 levels are measured using an HTRF-based detection kit. step2->step3 step4 4. Data Analysis Quantify the potentiation of the PP-induced IP1 accumulation. step3->step4

Caption: Workflow for the Inositol Phosphate Accumulation Assay.

Materials:

  • HEK293 cells stably expressing human Y4R

  • Cell culture medium

  • 96-well white microplates

  • Assay buffer

  • Lithium chloride (LiCl)

  • This compound

  • Pancreatic Polypeptide (PP)

  • IP-One HTRF Assay Kit (or equivalent)

  • HTRF-compatible plate reader

Protocol:

  • Cell Seeding:

    • Seed HEK293-hY4R cells into 96-well plates and grow to confluency.

  • Compound Incubation:

    • Prepare assay buffer containing LiCl (to inhibit IP1 degradation).

    • Prepare solutions of this compound and PP in the assay buffer.

    • Aspirate the culture medium and add the compound solutions to the cells.

    • Incubate for 60-90 minutes at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the lysis buffer provided in the detection kit.

    • Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) to the lysate.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Analysis:

    • Measure the HTRF signal on a compatible plate reader.

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the HTRF ratio against the concentration of PP in the presence and absence of this compound to determine the potentiation effect.

cAMP Inhibition Assay

This assay measures the potentiation of PP-induced inhibition of cAMP production, reflecting the canonical Gαi/o signaling pathway of the Y4R.

Experimental Workflow:

cAMP_Inhibition_Workflow step1 1. Cell Stimulation CHO-K1-hY4R cells are treated with Forskolin, PP, and this compound. step2 2. Cell Lysis Cells are lysed to release intracellular cAMP. step1->step2 step3 3. cAMP Detection cAMP levels are quantified using a competitive immunoassay (e.g., HTRF). step2->step3 step4 4. Data Analysis Determine the potentiation of PP's inhibitory effect on cAMP production. step3->step4

Caption: Workflow for the cAMP Inhibition Assay.

Materials:

  • CHO-K1 cells stably expressing human Y4R

  • Cell culture medium

  • 384-well white microplates

  • Stimulation buffer (e.g., HBSS with IBMX)

  • Forskolin

  • This compound

  • Pancreatic Polypeptide (PP)

  • cAMP HTRF Assay Kit (or equivalent)

  • HTRF-compatible plate reader

Protocol:

  • Cell Stimulation:

    • Harvest CHO-K1-hY4R cells and resuspend in stimulation buffer.

    • Dispense the cell suspension into a 384-well plate.

    • Add this compound and PP at various concentrations.

    • Add a fixed concentration of Forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

    • Incubate for 30 minutes at room temperature.

  • Cell Lysis and cAMP Detection:

    • Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate).

    • Incubate for 1 hour at room temperature.

  • Data Analysis:

    • Measure the HTRF signal.

    • The signal is inversely proportional to the cAMP concentration.

    • Plot the HTRF signal against the concentration of PP in the presence and absence of this compound to determine the potentiation of cAMP inhibition.

Conclusion

These protocols provide a comprehensive framework for the in vitro characterization of this compound as a positive allosteric modulator of the Neuropeptide Y4 receptor. The described assays allow for the quantitative assessment of its effects on both the canonical Gαi/o and the alternative Gαq signaling pathways, providing valuable insights for researchers in the fields of pharmacology and drug development.

References

Application Notes and Protocols for VU0506013 in COS-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0506013 is a potent and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R).[1][2] The Y4R, a G-protein coupled receptor (GPCR), is primarily activated by the endogenous ligand Pancreatic Polypeptide (PP) and is implicated in the regulation of food intake and energy homeostasis. As a PAM, this compound enhances the receptor's response to its endogenous ligand, offering a promising therapeutic strategy for metabolic diseases. These application notes provide detailed protocols for the use of this compound in COS-7 cells, a commonly used cell line for studying GPCRs due to their robust growth and high transfection efficiency.

Data Presentation

The following table summarizes the quantitative data regarding the activity of this compound in a G-protein signaling assay.

CompoundAgonistAssay TypeCell LineEC50 of Agonist (nM)EC50 of Agonist + this compound (10 µM) (nM)Fold Potentiation
Pancreatic Polypeptide (PP)Endogenous LigandGαi ActivationHEK293 expressing Y4R5.80.78.3

Data adapted from a comparative guide on Y4R PAMs.[3]

Signaling Pathways

The Y4 receptor primarily couples to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, in engineered systems, the Y4R can be coupled to a promiscuous G-protein, such as Gαqi5, which redirects the signaling through the Gq pathway, resulting in the activation of phospholipase C (PLC) and a measurable increase in intracellular calcium ([Ca2+]i). This compound, as a PAM, potentiates these signaling events in the presence of an orthosteric agonist like Pancreatic Polypeptide.

Y4R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gi Gi/o Pathway cluster_Gq Gq Pathway (Engineered) Y4R Y4 Receptor Gi Gi/o Protein Y4R->Gi activates Gq Gq Protein (e.g., Gαqi5) Y4R->Gq activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates PLC Phospholipase C Gq->PLC activates Ca2 [Ca2+]i PLC->Ca2 increases PP Pancreatic Polypeptide (PP) PP->Y4R binds VU This compound (PAM) VU->Y4R binds allosterically

Y4 Receptor Signaling Pathways

Experimental Protocols

The following protocols are designed for COS-7 cells transiently transfected with the human Y4 receptor.

COS-7 Cell Culture and Transfection

This protocol outlines the basic procedures for maintaining and transfecting COS-7 cells.

Materials:

  • COS-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Plasmid DNA encoding human Y4 receptor (and a promiscuous G-protein like Gαqi5 for calcium assays)

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM I Reduced Serum Medium

Protocol:

  • Cell Culture:

    • Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells when they reach 80-90% confluency.

  • Transfection:

    • The day before transfection, seed COS-7 cells in the desired culture plates (e.g., 96-well plates for functional assays) to reach 70-80% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For a 96-well plate, typically use 0.1-0.2 µg of plasmid DNA per well.

    • Add the complexes to the cells and incubate for 24-48 hours before performing the functional assays.

transfection_workflow start Start seed Seed COS-7 Cells in 96-well plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 prepare_complex Prepare DNA-Transfection Reagent Complexes incubate1->prepare_complex add_complex Add Complexes to Cells prepare_complex->add_complex incubate2 Incubate 24-48h add_complex->incubate2 assay Perform Functional Assay incubate2->assay end End assay->end

COS-7 Cell Transfection Workflow
Calcium Mobilization Assay

This assay is suitable for characterizing this compound in COS-7 cells co-transfected with the Y4 receptor and a promiscuous G-protein (e.g., Gαqi5) to couple to the Gq pathway.[4]

Materials:

  • Y4R and Gαqi5 co-transfected COS-7 cells in a 96-well black, clear-bottom plate

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional, to prevent dye leakage)

  • Pancreatic Polypeptide (PP)

  • This compound

  • Fluorescence plate reader with an integrated liquid handling system

Protocol:

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer. For Fluo-4 AM, a final concentration of 2-5 µM is common, often with 0.02% Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of Pancreatic Polypeptide and this compound in assay buffer. To assess PAM activity, prepare a fixed concentration of this compound (e.g., 10 µM) and a dose-response curve of PP.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Add the this compound solution to the wells and incubate for a short period (e.g., 2-5 minutes).

    • Add the Pancreatic Polypeptide solution and immediately begin measuring the fluorescence intensity over time (e.g., every second for 90 seconds).

    • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Plot the dose-response curves for PP in the presence and absence of this compound to determine the EC50 values and the fold potentiation.

calcium_assay_workflow start Start with Y4R/Gαqi5 Transfected COS-7 Cells load_dye Load Cells with Calcium-Sensitive Dye start->load_dye incubate_dye Incubate (37°C then RT) load_dye->incubate_dye add_pam Add this compound (PAM) incubate_dye->add_pam incubate_pam Incubate (2-5 min) add_pam->incubate_pam add_agonist Add Pancreatic Polypeptide (Agonist) incubate_pam->add_agonist measure_fluorescence Measure Fluorescence (Plate Reader) add_agonist->measure_fluorescence analyze Analyze Data (EC50, Fold Potentiation) measure_fluorescence->analyze end End analyze->end

Calcium Mobilization Assay Workflow

References

Application Notes and Protocols for VU0506013 Calcium Flux Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0506013 has been identified as a potent, nanomolar-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] The Y4R, a G protein-coupled receptor (GPCR), plays a crucial role in appetite regulation and energy homeostasis, making it a significant therapeutic target for metabolic diseases. As a PAM, this compound enhances the receptor's response to its endogenous ligand, Pancreatic Polypeptide (PP), offering a nuanced approach to modulating Y4R activity.

This document provides a detailed protocol for a cell-based calcium flux assay to characterize the activity of this compound. The Y4 receptor is known to couple to Gq proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then catalyzes the production of inositol (B14025) trisphosphate (IP3), leading to the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This transient increase in intracellular calcium can be quantitatively measured using fluorescent calcium indicators, providing a robust readout of Y4R activation.

Signaling Pathway

The activation of the Y4 receptor by its endogenous ligand, Pancreatic Polypeptide, and the potentiation of this signal by the positive allosteric modulator this compound, leads to a cascade of intracellular events culminating in the release of stored calcium ions.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Y4R Y4 Receptor Gq Gq Protein Y4R->Gq Activates PLC Phospholipase C (PLC) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release IP3R->Ca_release Opens Ca_store Ca²⁺ Store PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Binds (Allosteric Site) Experimental_Workflow arrow arrow A 1. Cell Plating (CHO-K1-hY4R-Gα15) Plate cells in 384-well plates B 2. Dye Loading Load cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) A->B C 3. Compound Plate Preparation Prepare serial dilutions of Pancreatic Polypeptide (agonist) and this compound (PAM) B->C D 4. FLIPR Assay - Measure baseline fluorescence - Add this compound (PAM) - Add Pancreatic Polypeptide (agonist) - Record kinetic fluorescence C->D E 5. Data Analysis - Determine EC50 of agonist - Calculate fold-shift in the presence of PAM D->E

References

Application Notes and Protocols for the Preparation of VU0506013 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

VU0506013 is a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] The Y4R is a G protein-coupled receptor (GPCR) that plays a significant role in the regulation of satiety and food intake.[3][4] As a PAM, this compound enhances the receptor's response to its endogenous ligand, pancreatic polypeptide, making it a valuable tool for research into obesity and metabolic disorders.[4] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound due to its ability to dissolve a wide range of organic compounds for in vitro studies.[5][6] These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Physicochemical and Handling Data

This table summarizes the key quantitative data for this compound and its stock solution preparation.

PropertyValueNotes
Molecular Weight (M.W.) 369.42 g/mol For precise calculations, always refer to the batch-specific molecular weight provided on the Certificate of Analysis.[1]
Appearance Solid powderVisually confirm the physical state of the compound.
Purity ≥98% (typically by HPLC)High purity is essential for reliable and reproducible experimental outcomes.
Recommended Solvent Anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds.[6][7] The use of anhydrous DMSO is critical as moisture can affect compound stability.[8]
Recommended Stock Concentration 10 mMThis is a standard concentration that is convenient for serial dilutions for most in vitro assays.
Storage (Solid Form) -20°C for long-term storage (months to years), protected from light. 0-4°C for short-term storage (days to weeks).[1]Long-term storage as a solid powder is recommended to maintain stability.
Storage (Stock Solution) -20°C or -80°C in single-use aliquots.Aliquoting is crucial to avoid repeated freeze-thaw cycles which can lead to compound degradation.[5][8]
Stability of Stock Solution Stable for several months at -20°C or -80°C when stored properly.The stability of compounds in DMSO can vary.[9][10] It is best practice to prepare fresh stock solutions regularly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Calculation:

To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:

Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )

Example calculation for 1 mL of a 10 mM stock solution:

  • Mass (mg) = 10 mmol/L × 0.001 L × 369.42 g/mol = 3.6942 mg

Procedure:

  • Preparation: Don the appropriate PPE. Ensure the workspace is clean. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 3.69 mg) of this compound powder into the tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution from 3.69 mg) to the microcentrifuge tube containing the powder.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no undissolved particulates. If necessary, sonication can be used to aid dissolution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Visualizations

Signaling Pathway of Neuropeptide Y4 Receptor (Y4R)

Y4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endogenous Ligand Pancreatic Polypeptide Y4R Y4 Receptor (GPCR) Endogenous Ligand->Y4R Binds PAM This compound PAM->Y4R Enhances Binding G_Protein G Protein (Gi/o) Y4R->G_Protein Activates Beta_Arrestin β-Arrestin Y4R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Regulation of Gene Expression (Satiety Signals) CREB->Gene_Expression Modulates MAPK_Pathway MAPK Pathway Beta_Arrestin->MAPK_Pathway Activates Stock_Solution_Workflow start Start ppe 1. Don Personal Protective Equipment start->ppe equilibrate 2. Equilibrate this compound to Room Temperature ppe->equilibrate calculate 3. Calculate Required Mass of this compound equilibrate->calculate weigh 4. Weigh this compound into a Sterile Tube calculate->weigh add_dmso 5. Add Anhydrous DMSO to the Tube weigh->add_dmso dissolve 6. Vortex/Sonicate until Dissolved add_dmso->dissolve inspect 7. Visually Inspect for Complete Dissolution dissolve->inspect inspect->dissolve Particulates Present aliquot 8. Aliquot into Single-Use Tubes inspect->aliquot Clear Solution store 9. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Note: High-Throughput Screening for Positive Allosteric Modulators of the Neuropeptide Y4 Receptor Using VU0506013 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), is a key regulator of satiety and energy homeostasis, making it a promising target for anti-obesity therapeutics.[1] The discovery of selective positive allosteric modulators (PAMs) for Y4R offers a nuanced approach to enhancing the endogenous signaling of its primary ligand, pancreatic polypeptide (PP).[1] VU0506013 is a novel, potent, and selective Y4R PAM identified through high-throughput screening (HTS).[1] This document provides detailed protocols and application notes for utilizing this compound as a reference compound in HTS campaigns designed to discover novel Y4R PAMs.

Mechanism of Action and Signaling Pathway

The Y4 receptor primarily couples to the Gi/o alpha subunit of the heterotrimeric G protein.[2] Upon activation by its endogenous ligand, PP, the Gi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] In some cellular contexts, the Y4R can also couple to Gq proteins, initiating the phospholipase C (PLC) pathway, which results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[3]

This compound acts as a positive allosteric modulator, meaning it binds to a site on the Y4R distinct from the orthosteric site for PP. This binding enhances the receptor's response to PP, potentiating the downstream signaling cascade. This compound itself does not activate the receptor in the absence of the endogenous ligand.[4][5]

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (alternative) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Enhances Binding/Signaling ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_cAMP Cellular Response (cAMP-mediated) PKA->Cellular_Response_cAMP Leads to PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release from ER IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response_Ca Cellular Response (Ca2+-mediated) Ca_release->Cellular_Response_Ca Contributes to PKC->Cellular_Response_Ca Leads to

Caption: Y4R Signaling Pathway with PAM. (Within 100 characters)

Data Presentation

The following table summarizes the key quantitative data for this compound, which is essential for its use as a reference compound in HTS assays.

ParameterValueDescriptionAssay Type
EC50 125 nMThe concentration of this compound that elicits a half-maximal response in the presence of a fixed concentration of PP.Ca2+ Flux Assay
KB 34.9 nMThe equilibrium dissociation constant, indicating the binding affinity of this compound to the allosteric site on the Y4R.Functional Assay
Selectivity No significant effectThis compound shows no significant activity at the Y1, Y2, and Y5 receptors.Ca2+ Flux Assay

Data sourced from Probechem product information.[4]

Experimental Protocols

A common HTS approach for identifying PAMs of GPCRs that can couple to Gq is a no-wash calcium flux assay. This method is highly amenable to automation and provides a robust signal window.

High-Throughput Screening Workflow for Y4R PAM Discovery

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis plate_cells Plate Y4R-expressing cells in 384-well plates dye_loading Load cells with a calcium-sensitive dye plate_cells->dye_loading add_compounds Add test compounds (including this compound as control) dye_loading->add_compounds incubate_compounds Incubate add_compounds->incubate_compounds add_agonist Add EC20 concentration of Pancreatic Polypeptide (PP) incubate_compounds->add_agonist read_plate Measure fluorescence signal (e.g., using FLIPR) add_agonist->read_plate calculate_response Calculate % activation relative to controls read_plate->calculate_response identify_hits Identify hits based on pre-defined criteria calculate_response->identify_hits confirm_hits Confirm hits and perform dose-response analysis identify_hits->confirm_hits

Caption: HTS Workflow for Y4R PAMs. (Within 100 characters)
Detailed Protocol: Calcium Flux Assay for Y4R PAMs

Objective: To identify compounds that potentiate the PP-induced calcium response in cells expressing the Y4 receptor.

Materials:

  • Cell Line: A stable cell line co-expressing the human Y4 receptor and a promiscuous G protein (e.g., Gα16) to force a calcium signal, such as HEK293 or CHO cells.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Reagents:

    • Cell culture medium (e.g., DMEM/F12)

    • Fetal Bovine Serum (FBS)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Calcium-sensitive dye kit (e.g., Fluo-4 Direct™ or equivalent)

    • Pancreatic Polypeptide (PP), human

    • This compound (as a positive control)

    • DMSO (for compound dilution)

  • Equipment:

    • Automated liquid handler

    • Fluorescence imaging plate reader (e.g., FLIPR®, FDSS)

Procedure:

  • Cell Plating:

    • Culture Y4R-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates.

    • Add 20 µL of the dye solution to each well.

    • Incubate the plates for 60 minutes at 37°C, protected from light.

  • Compound Addition:

    • Prepare a concentration-response curve of this compound (e.g., 10 µM to 1 nM) in assay buffer with a final DMSO concentration of <0.5%.

    • Prepare test compounds at the desired screening concentration (e.g., 10 µM).

    • Using an automated liquid handler, add 5 µL of the compound solutions to the respective wells of the cell plate.

    • Include wells with assay buffer and DMSO only as negative controls.

  • Agonist Addition and Signal Reading:

    • Prepare a 4X solution of PP in assay buffer at its EC20 concentration (this concentration needs to be predetermined in-house).

    • Place the assay plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 5-10 seconds.

    • Add 10 µL of the 4X PP solution to all wells simultaneously using the instrument's integrated pipettor.

    • Immediately begin reading the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Normalize the data:

      • 0% activity = response in the presence of PP and DMSO (negative control).

      • 100% activity = maximal response observed with the positive control, this compound.

    • Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

    • Identify "hits" as compounds that potentiate the PP response above a certain threshold (e.g., >3 standard deviations above the negative control).

Hit Confirmation and Characterization

Compounds identified as hits in the primary screen should be subjected to further analysis to confirm their activity and characterize their mechanism of action.

Hit_Characterization_Logic Start Primary Hit Identified CRC Confirm with Dose-Response Curve Start->CRC PAM_Test Test for Agonist Activity in Absence of PP CRC->PAM_Test If Active Selectivity Counter-screen against related receptors (Y1, Y2, Y5) PAM_Test->Selectivity If No Agonist Activity Is_Agonist Agonist PAM_Test->Is_Agonist If Agonist Activity Orthosteric_Assay Perform Radioligand Binding Assay (Displacement of [125I]-PP) Selectivity->Orthosteric_Assay If Selective Is_Non_Selective Non-selective Selectivity->Is_Non_Selective If Not Selective Is_PAM Confirmed PAM Orthosteric_Assay->Is_PAM If No Displacement Is_Orthosteric Orthosteric Ligand Orthosteric_Assay->Is_Orthosteric If Displacement

Caption: Logic for Hit Characterization. (Within 100 characters)

Confirmation assays include:

  • Dose-Response Curves: Determine the potency (EC50) and efficacy of the hit compound in the presence of an EC20 concentration of PP.

  • Agonist Mode Testing: Evaluate the compound's activity in the absence of PP to exclude orthosteric agonists. True PAMs should have no intrinsic activity.

  • Selectivity Profiling: Screen active compounds against related receptors (e.g., Y1R, Y2R, Y5R) to ensure selectivity for Y4R.

  • Orthosteric Binding Assays: Perform radioligand binding assays to confirm that the hit compound does not displace the binding of a labeled orthosteric ligand (e.g., [125I]-PP), confirming an allosteric mechanism.

By following these protocols and using this compound as a reference, researchers can effectively screen for and characterize novel positive allosteric modulators of the Y4 receptor for potential therapeutic development.

References

Application Notes and Protocols for In Vivo Studies Using VU0506013 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0506013 has been identified as a novel, potent, and selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R).[1][2][3] The Y4R, a G protein-coupled receptor (GPCR), plays a crucial role in satiety and energy homeostasis, making it a promising therapeutic target for the treatment of obesity.[1][2][3][4] While this compound has demonstrated significant potential in in vitro assays, detailed in vivo studies in animal models have not yet been published. These application notes and protocols are therefore based on the compound's established in vitro characteristics and general principles for evaluating Y4R modulators in preclinical obesity models. The following sections provide a framework for designing and executing in vivo studies with this compound.

Introduction to this compound

This compound is a small molecule that enhances the signaling of the endogenous Y4R ligand, pancreatic polypeptide (PP).[1][2][3] It exhibits nanomolar affinity and high selectivity for the Y4R over other neuropeptide Y receptor subtypes (Y1R, Y2R, and Y5R).[1][2][3] In vitro studies have confirmed its activity in engineered cell lines and native mouse descending colon mucosa.[1][2][3] These properties make this compound a valuable research tool for probing Y4R function in vivo and a promising scaffold for the development of anti-obesity therapeutics.[1][2][3]

Proposed In Vivo Study Design: A Framework

Given the absence of published in vivo data for this compound, the following protocols are proposed based on standard methodologies for assessing the efficacy of anti-obesity compounds targeting the Y4R.

Animal Models

The selection of an appropriate animal model is critical for evaluating the anti-obesity effects of this compound. Commonly used models for obesity research include:

  • Diet-Induced Obesity (DIO) Mice or Rats: These models are generated by feeding animals a high-fat diet, which closely mimics the development of obesity in humans.

  • Genetic Models:

    • ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity.

    • db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a similar obese phenotype to ob/ob mice.

Pharmacokinetic (PK) Studies

Prior to efficacy studies, it is essential to determine the pharmacokinetic profile of this compound.

Table 1: Proposed Pharmacokinetic Study Parameters

ParameterDescriptionProposed Protocol
Animal Model Species and strain for PK analysis.Male C57BL/6J mice (8-10 weeks old)
Formulation Vehicle for drug administration.10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Administration Routes Intravenous (IV) and Oral (PO) gavage.IV: 1 mg/kg; PO: 10 mg/kg
Sampling Timepoints Blood collection times post-dosing.0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours
Analytical Method Quantification of this compound in plasma.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Parameters to be Determined Key pharmacokinetic metrics.Clearance (CL), Volume of distribution (Vd), Half-life (t1/2), Bioavailability (%F)
Efficacy Studies in a Diet-Induced Obesity (DIO) Model

Table 2: Proposed Efficacy Study Protocol in DIO Mice

ParameterDescriptionProposed Protocol
Animal Model Obese mouse model.Male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks.
Groups Treatment and control groups.1. Vehicle control (daily administration) 2. This compound (low dose, daily) 3. This compound (mid dose, daily) 4. This compound (high dose, daily)
Dosage To be determined based on PK data.Hypothetical doses: 1, 3, 10 mg/kg, administered orally.
Treatment Duration Length of the study.4-8 weeks.
Primary Endpoints Key efficacy measures.- Body weight change - Cumulative food intake
Secondary Endpoints Additional physiological parameters.- Body composition (Fat mass, Lean mass) via DEXA or qNMR - Fasting blood glucose and insulin (B600854) levels - Plasma lipid profile

Signaling Pathways and Experimental Workflows

Y4 Receptor Signaling Pathway

This compound, as a PAM, is expected to enhance the canonical G-protein signaling cascade initiated by the binding of pancreatic polypeptide (PP) to the Y4 receptor.

Y4R_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Enhances Binding/Signaling AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Satiety Satiety Signaling (Reduced Food Intake) cAMP->Satiety

Caption: Proposed signaling pathway of the Y4 receptor enhanced by this compound.

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study of an anti-obesity compound.

InVivo_Workflow start Start acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization diet High-Fat Diet Induction (12-16 weeks) acclimatization->diet baseline Baseline Measurements (Body Weight, Food Intake) diet->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Daily Dosing with This compound or Vehicle (4-8 weeks) randomization->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring end_measurements End-of-Study Measurements (Body Composition, Blood Analysis) treatment->end_measurements monitoring->treatment data_analysis Data Analysis and Interpretation end_measurements->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vivo obesity study.

Detailed Experimental Protocols

Preparation of Dosing Solutions
  • Stock Solution: Prepare a 100 mg/mL stock solution of this compound in 100% DMSO.

  • Vehicle Preparation: Prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Dosing Solution: For a 10 mg/kg dose in a 25g mouse (0.25 mg dose), dilute the stock solution with the vehicle to the final desired concentration. Ensure the final DMSO concentration is 10% or less. The dosing volume is typically 10 mL/kg.

Oral Gavage Administration
  • Gently restrain the mouse.

  • Insert a 20-gauge, 1.5-inch curved gavage needle attached to a syringe containing the dosing solution into the mouse's mouth.

  • Carefully advance the needle along the upper palate until it reaches the esophagus.

  • Slowly dispense the solution.

  • Gently remove the needle and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Measurement of Food Intake
  • House mice individually to allow for accurate food intake measurement.

  • Weigh the provided food pellets at the beginning of the measurement period.

  • At the end of the 24-hour period, weigh the remaining food pellets and any spillage.

  • Calculate the daily food intake by subtracting the final weight from the initial weight.

Conclusion and Future Directions

This compound represents a highly promising chemical tool for the in vivo validation of the Y4 receptor as an anti-obesity target. The protocols and frameworks provided here offer a starting point for researchers to design and conduct robust preclinical studies. Future in vivo research should focus on establishing the pharmacokinetic profile of this compound, followed by comprehensive efficacy studies in relevant animal models of obesity. These studies will be crucial in determining the therapeutic potential of Y4R positive allosteric modulation for the treatment of metabolic diseases.

Disclaimer: The information provided is based on the current scientific literature and is intended for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Studying Y4R in Mouse Colon Mucosa using VU0506013

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU0506013, a novel positive allosteric modulator (PAM), to investigate the function of the neuropeptide Y4 receptor (Y4R) in the mouse colon mucosa. The protocols outlined below are based on established methodologies for studying intestinal tissues and incorporate specific considerations for the use of this compound.

Introduction to this compound and Y4R in the Colon

The neuropeptide Y (NPY) family of receptors, including the Y4 receptor, plays a crucial role in regulating various physiological processes in the gastrointestinal tract. In the colon, Y receptors, specifically Y1, Y2, and Y4, are known to modulate ion secretion.[1][2] The Y4 receptor, in particular, is a key player in attenuating colonic anion transport, making it a potential therapeutic target for conditions like diarrhea.[3][4][5]

This compound is a recently identified positive allosteric modulator of the Y4R with nanomolar affinity and high selectivity.[6] As a PAM, this compound enhances the response of the Y4R to its endogenous ligand, pancreatic polypeptide (PP).[6][7] This property makes it a valuable tool for studying the nuanced roles of Y4R signaling in the mouse colon mucosa.

Mechanism of Action of this compound

The signaling pathway for Y4R activation and its modulation by this compound is depicted below. Y4R is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand PP, initiates a signaling cascade that can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). As a PAM, this compound binds to an allosteric site on the Y4R, enhancing the affinity and/or efficacy of PP, thereby potentiating the downstream signaling.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/o Y4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Binds to Allosteric Site G_protein->AC Inhibits ATP ATP Cellular_Response Cellular Response (e.g., Inhibition of Ion Secretion) cAMP->Cellular_Response Leads to

Y4R Signaling Pathway Modulated by this compound.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound on Y4R function in the mouse colon mucosa.

Preparation of Mouse Colonic Mucosa

This protocol describes the dissection and preparation of the mouse colonic mucosa for subsequent ex vivo experiments.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Isoflurane (B1672236) for euthanasia

  • 70% ethanol (B145695)

  • Dissection tools (scissors, forceps)

  • Sylgard-lined dissection dish

  • Krebs-Ringer bicarbonate solution (KRB), gassed with 95% O2 / 5% CO2

  • Pins

Procedure:

  • Euthanize the mouse via isoflurane inhalation followed by cervical dislocation, in accordance with approved institutional animal care and use committee protocols.

  • Spray the abdomen with 70% ethanol to sterilize the area.

  • Make a midline incision in the abdomen to expose the peritoneal cavity.

  • Carefully excise the entire colon and place it in a Sylgard-lined dish containing ice-cold KRB.[8]

  • Open the colon longitudinally along the mesenteric border.[8]

  • Gently remove the fecal content.

  • Pin the tissue flat with the mucosal side facing up.[8]

  • The tissue is now ready for mounting in an Ussing chamber or for other experimental procedures.

Ussing Chamber Electrophysiology for Ion Transport Studies

This protocol allows for the measurement of electrogenic ion transport across the isolated mouse colonic mucosa, a key functional readout for Y4R activity.

Materials:

  • Prepared mouse colonic mucosa

  • Ussing chamber system

  • Voltage-clamp apparatus

  • KRB solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C

  • This compound (dissolved in an appropriate vehicle, e.g., DMSO)

  • Y4R agonist (e.g., Pancreatic Polypeptide)

  • Y receptor antagonists (for control experiments, e.g., BIBP3226 for Y1, BIIE0246 for Y2)[1]

  • Tetrodotoxin (TTX) to block neuronal activity, if required[9]

Procedure:

  • Mount the prepared colonic mucosal sheets in the Ussing chamber, separating the mucosal and serosal sides.

  • Fill both chambers with pre-warmed and gassed KRB.

  • Voltage-clamp the tissue at 0 mV and continuously record the short-circuit current (Isc), which is a measure of net ion transport.

  • Allow the tissue to equilibrate until a stable baseline Isc is achieved.

  • To study the effect of this compound, add the compound to the serosal side of the chamber at the desired concentration.

  • After an appropriate incubation period, add the Y4R agonist (e.g., PP) to the serosal side to stimulate the receptor.

  • Record the change in Isc. A decrease in Isc indicates an anti-secretory effect.

  • In control experiments, pre-incubate the tissue with relevant antagonists before the addition of this compound and the agonist to confirm the specificity of the response.

Experimental Workflow for Ussing Chamber Studies

The following diagram illustrates the workflow for investigating the effect of this compound on Y4R-mediated ion transport.

Ussing_Chamber_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Mouse & Excise Colon B Open Colon Longitudinally & Clean A->B C Mount Mucosa in Ussing Chamber B->C D Equilibrate Tissue & Establish Baseline Isc C->D E Add this compound (PAM) to Serosal Side D->E F Add Y4R Agonist (e.g., PP) to Serosal Side E->F G Record Change in Isc F->G H Quantify Change in Isc G->H I Compare with Controls (e.g., without PAM, with antagonists) H->I

Experimental Workflow for Ussing Chamber Studies.

Data Presentation

While specific quantitative data for this compound's effect on mouse colon mucosa is limited in the primary publication, the following table provides a template for how such data could be presented. The primary study focused on the structure-activity relationship and identified this compound as a potent PAM.[6]

CompoundTargetAssay TypeCell Line / TissueAgonistEC50 / IC50 (nM)Fold Shift
This compound Y4RFunctional (e.g., Isc)Mouse Colon MucosaPancreatic PolypeptideTBDTBD
ControlY4RFunctional (e.g., Isc)Mouse Colon MucosaPancreatic PolypeptideTBD1

TBD: To be determined through experimentation.

Concluding Remarks

This compound represents a significant advancement for the study of Y4R in the gastrointestinal tract. Its nature as a positive allosteric modulator allows for a more subtle and physiologically relevant potentiation of endogenous signaling pathways compared to direct agonists. The protocols and information provided herein offer a solid foundation for researchers to design and execute experiments aimed at elucidating the precise role of Y4R in the mouse colon mucosa and to explore its potential as a therapeutic target. As with any experimental work, appropriate controls and careful optimization of compound concentrations and incubation times are essential for obtaining robust and reproducible results.

References

Application Notes and Protocols for Mutagenesis Studies with VU0506013 to Probe Y4 Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Neuropeptide Y4 receptor (Y4R), a member of the G protein-coupled receptor (GPCR) superfamily, plays a pivotal role in regulating appetite, energy homeostasis, and gastrointestinal functions.[1][2] Its primary endogenous ligand is Pancreatic Polypeptide (PP).[1][2] The Y4R's involvement in satiety signaling makes it a significant therapeutic target for metabolic disorders like obesity.[1][3][4] Positive allosteric modulators (PAMs), which enhance the effect of the endogenous ligand, offer a promising therapeutic strategy. VU0506013 has been identified as a potent and selective Y4R PAM.[3][5][6][7] Understanding the precise binding site of this compound is crucial for developing improved modulators. Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within the receptor that are critical for ligand binding and modulation.[8][9][10][11] These application notes provide a comprehensive overview and detailed protocols for utilizing mutagenesis studies to investigate the interaction between this compound and the Y4R.

Y4 Receptor Signaling Pathways

The Y4R primarily couples to the inhibitory G protein (Gαi/o), which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2][12] In some cellular contexts, the Y4R can also couple to Gαq, activating the phospholipase C (PLC) pathway, which results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca²⁺).[12][13][14]

Y4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y4R Y4 Receptor Gi Gαi/o Protein Y4R->Gi Activates Gq Gαq Protein (Alternative) Y4R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP ↓ AC->cAMP Converts IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG Cleaves PIP2 PIP2 PIP2->PLC Ligand PP or This compound (PAM) Ligand->Y4R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activity ↓ cAMP->PKA Response_Inhibit Inhibitory Cellular Response PKA->Response_Inhibit Ca Ca²⁺ ↑ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) Activity ↑ DAG->PKC Ca->PKC Activates Response_Excite Excitatory Cellular Response PKC->Response_Excite

Caption: Y4 Receptor canonical (Gi) and alternative (Gq) signaling pathways.

Probing the this compound Binding Site via Mutagenesis

Mutagenesis studies combined with computational docking have been used to propose a binding model for this compound within the transmembrane (TM) core of the Y4R.[5][6][15] By systematically mutating specific amino acid residues hypothesized to be part of the allosteric binding pocket, researchers can assess the impact on this compound's ability to modulate receptor function. A significant reduction or complete loss of PAM activity upon mutation of a specific residue strongly suggests its involvement in the binding or conformational changes necessary for modulation.

Data Presentation: Impact of Y4R Mutations on this compound Activity

The following table is a representative summary of how quantitative data from such a study would be presented. The data illustrates the change in potency (EC₅₀) and binding affinity (Kᵢ) of this compound at wild-type (WT) versus mutant Y4 receptors.

ReceptorMutationLigandAssay TypeEC₅₀ (nM)Fold Shift¹Kᵢ (nM)Fold Shift²
WT Y4R -This compoundcAMP Inhibition150 ± 121.095 ± 81.0
Mutant 1 Y3.32AThis compoundcAMP Inhibition2,500 ± 21016.71,800 ± 15018.9
Mutant 2 F5.47AThis compoundcAMP Inhibition>10,000>66>10,000>105
Mutant 3 W6.48AThis compoundcAMP Inhibition8,500 ± 65056.76,200 ± 51065.3
Mutant 4 N7.49AThis compoundcAMP Inhibition180 ± 151.2110 ± 111.1

¹ Fold Shift in EC₅₀ is calculated as (Mutant EC₅₀ / WT EC₅₀). ² Fold Shift in Kᵢ is calculated as (Mutant Kᵢ / WT Kᵢ). Note: The residue numbers (e.g., 3.32) are based on the Ballesteros-Weinstein numbering scheme for GPCRs. The data shown are illustrative examples.

Mutagenesis_Logic cluster_wt Wild-Type (WT) Y4R cluster_mutant Mutant Y4R wt_receptor WT Y4R wt_result Robust Positive Allosteric Modulation wt_receptor->wt_result wt_pam This compound wt_pam->wt_result conclusion Conclusion: Residue F5.47 is critical for This compound binding and/or function. wt_result->conclusion Comparison mutant_receptor Mutant Y4R (e.g., F5.47A) mutant_result Greatly Reduced or No Modulation mutant_receptor->mutant_result mutant_pam This compound mutant_pam->mutant_result mutant_result->conclusion Workflow cluster_assays 4. Functional Characterization start Obtain WT Y4R in Expression Vector mutagenesis 1. Site-Directed Mutagenesis (e.g., Y3.32A, F5.47A) start->mutagenesis verification 2. Sequence Verification mutagenesis->verification transfection 3. Transfection into HEK293 Cells verification->transfection binding_assay Radioligand Binding (Competition Assay) transfection->binding_assay cAMP_assay cAMP Inhibition (HTRF Assay) transfection->cAMP_assay erk_assay ERK Phosphorylation (Western Blot) transfection->erk_assay analysis 5. Data Analysis binding_assay->analysis Determine Kᵢ cAMP_assay->analysis Determine EC₅₀ erk_assay->analysis Determine pERK/tERK conclusion Identify Critical Residues for This compound Binding analysis->conclusion

References

Application Notes and Protocols: Computational Docking of VU0506013 to the Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the computational docking of VU0506013, a high-affinity and selective positive allosteric modulator (PAM), to the Neuropeptide Y4 receptor (Y4R).[1][2] The Y4 receptor, a Class A G-protein coupled receptor (GPCR), is a key target in the regulation of satiety and energy homeostasis, making it a promising therapeutic target for obesity.[2][3] this compound has been identified as a potent PAM of the Y4R, exhibiting nanomolar affinity.[1][2][3] This document outlines detailed protocols for in silico molecular docking of this compound to the Y4R, as well as experimental protocols for receptor binding and functional assays to validate the computational findings.

Introduction

The Neuropeptide Y (NPY) receptor family, including the Y4 receptor, plays a crucial role in various physiological processes. The Y4 receptor's activation by its endogenous ligand, pancreatic polypeptide (PP), is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] An alternative signaling pathway involves coupling to Gq proteins, which activates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and the mobilization of intracellular calcium.[4]

Positive allosteric modulators like this compound offer a promising therapeutic strategy by enhancing the effect of the endogenous ligand, potentially leading to more refined pharmacological control. Computational docking studies are invaluable for predicting the binding mode of such modulators and guiding further drug development efforts. By combining in silico predictions with in vitro experimental validation, a deeper understanding of the molecular interactions governing this compound's activity at the Y4 receptor can be achieved.

Data Presentation

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference
Molecular FormulaC20H23N3O4[1]
Molecular Weight369.42 g/mol [1]
CAS Number1207036-87-0[1]
EC50 (Y4R PAM activity)125 nM[1]
KB (rY4R)75.9 nM[1]
KB (mY4R)229 nM[1]
KB (allosteric site, Y4R)34.9 nM[1]

Signaling Pathways and Experimental Workflows

Y4 Receptor Signaling Pathways

The Y4 receptor primarily signals through the Gi/o pathway to inhibit cAMP production. An alternative Gq-mediated pathway can lead to an increase in intracellular calcium.

Y4R_Signaling cluster_0 Cell Membrane Y4_Receptor Y4 Receptor Gi_Go Gi/o Protein Y4_Receptor->Gi_Go Activates Gq Gq Protein (Alternative Pathway) Y4_Receptor->Gq Activates Ligand Pancreatic Polypeptide (PP) (Endogenous Agonist) Ligand->Y4_Receptor Binds PAM This compound (Positive Allosteric Modulator) PAM->Y4_Receptor Binds to allosteric site AC Adenylyl Cyclase Gi_Go->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Decreases IP3 IP3 PLC->IP3 Generates PKA Protein Kinase A cAMP->PKA Inhibits Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Ca2 Intracellular Ca2+ Release IP3->Ca2

Caption: Y4 receptor signaling pathways.

Computational Docking Workflow

A general workflow for docking this compound to the Y4 receptor.

Docking_Workflow Receptor_Prep 1. Receptor Preparation (Y4R Homology Model or Crystal Structure) Docking 4. Molecular Docking (e.g., AutoDock, GOLD) Receptor_Prep->Docking Ligand_Prep 2. Ligand Preparation (this compound 3D Structure Generation) Ligand_Prep->Docking Binding_Site 3. Binding Site Prediction (Allosteric Site Identification) Binding_Site->Docking Scoring 5. Pose Scoring and Clustering Docking->Scoring Analysis 6. Analysis of Interactions (Hydrogen bonds, hydrophobic interactions) Scoring->Analysis Validation 7. Experimental Validation Analysis->Validation

Caption: Computational docking workflow.

Experimental Protocols

Protocol 1: Computational Docking of this compound to the Y4 Receptor

This protocol outlines a general procedure for docking a small molecule PAM to a GPCR model. Specific parameters may need to be optimized based on the software used.

1. Receptor Structure Preparation

  • Obtain Receptor Structure: If a crystal structure of the Y4 receptor is available, download it from the Protein Data Bank (PDB). If not, generate a homology model using a server like SWISS-MODEL, using a suitable template (e.g., another NPY receptor or a GPCR with high sequence similarity).

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands not relevant to the study.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH.

    • Assign partial charges using a force field (e.g., Gasteiger charges).

    • Energy minimize the structure to relieve any steric clashes.

2. Ligand Preparation

  • Obtain Ligand Structure: Obtain the 2D structure of this compound (PubChem CID or SMILES string).

  • Generate 3D Conformation: Convert the 2D structure to a 3D conformation using software like Open Babel or a molecular modeling suite.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

  • Assign Charges and Torsions: Assign Gasteiger charges and define rotatable bonds.

3. Binding Site Definition

  • Allosteric Site Prediction: Since this compound is a PAM, the binding site is likely allosteric and located within the transmembrane domain. Use binding site prediction tools or information from mutagenesis studies to define the search space (grid box) for docking. The grid box should encompass the predicted allosteric binding pocket.

4. Molecular Docking

  • Software Selection: Utilize molecular docking software such as AutoDock Vina, GOLD, or Glide.

  • Docking Algorithm: Employ a genetic algorithm or other stochastic search methods to explore the conformational space of the ligand within the defined binding site.

  • Parameters:

    • Number of runs: Typically 10-100 independent docking runs are performed to ensure adequate sampling.

    • Exhaustiveness: Adjust the exhaustiveness of the search to balance computational cost and accuracy.

    • Flexibility: Treat the ligand as flexible. Consider receptor side-chain flexibility for key residues in the binding pocket for a more accurate prediction (flexible docking).

5. Analysis of Docking Results

  • Pose Clustering: Cluster the resulting docking poses based on root-mean-square deviation (RMSD).

  • Scoring: Analyze the binding energies or scores of the top-ranked clusters. The pose with the most favorable score in the most populated cluster is often considered the most likely binding mode.

  • Interaction Analysis: Visualize the best-ranked docking pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between this compound and the Y4 receptor.

Protocol 2: Y4 Receptor Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for the Y4 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human Y4 receptor (e.g., CHO-K1 or HEK293).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).

  • Unlabeled ligand for non-specific binding: Pancreatic Polypeptide (PP).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Binding buffer.

    • Non-specific Binding (NSB): A high concentration of unlabeled PP (e.g., 1 µM).

    • Competition: Serial dilutions of this compound.

  • Add a fixed concentration of [¹²⁵I]-PYY (at or near its Kd) to all wells.

  • Add the Y4 receptor-expressing cell membranes to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 3: Y4 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the ability of this compound to potentiate the inhibition of cAMP production by an agonist.

Materials:

  • Y4 receptor-expressing cells (e.g., CHO-K1 or HEK293).

  • Pancreatic Polypeptide (PP) as the agonist.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

Procedure:

  • Seed the Y4R-expressing cells in a multi-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with serum-free medium and incubate for a few hours to reduce basal cAMP levels.

  • Prepare serial dilutions of PP and a fixed concentration of this compound.

  • Pre-incubate the cells with either vehicle or the fixed concentration of this compound.

  • Add the serial dilutions of PP to the respective wells.

  • Stimulate the cells with forskolin (at a concentration that elicits about 80% of the maximal response, e.g., EC80) in the presence of IBMX to induce cAMP production.

  • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of PP in the presence and absence of this compound. Determine the EC50 values for PP under both conditions. A leftward shift in the PP dose-response curve in the presence of this compound indicates positive allosteric modulation.

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the interaction of the positive allosteric modulator this compound with the Y4 receptor. By integrating computational docking with experimental validation through binding and functional assays, researchers can gain detailed insights into the molecular mechanisms of action of this compound. This knowledge is crucial for the structure-based design of novel and more effective therapeutics targeting the Y4 receptor for the treatment of obesity and other metabolic disorders.

References

Application Notes and Protocols: Functional Characterization of VU0506013 in Engineered Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functional characterization of VU0506013, a high-affinity and selective positive allosteric modulator (PAM) of the Neuropeptide Y Receptor Y4 (Y4R). The protocols and data presented are essential for researchers investigating the therapeutic potential of Y4R modulation, particularly in the context of metabolic diseases such as obesity.

Introduction

This compound is a novel small molecule that acts as a positive allosteric modulator of the Y4 receptor, a G protein-coupled receptor (GPCR) involved in the regulation of satiety.[1][2] As a PAM, this compound enhances the effect of the endogenous ligand, pancreatic polypeptide (PP), without directly activating the receptor on its own. This property makes it a promising candidate for fine-tuning physiological responses and offers a potential therapeutic advantage over conventional agonists.[1][2]

The following sections detail the experimental procedures and quantitative data derived from the functional characterization of this compound in engineered cell lines stably expressing the human Y4 receptor.

Signaling Pathway of the Y4 Receptor and Mechanism of Action of this compound

The Y4 receptor is a Gαi-coupled GPCR. Upon activation by its endogenous ligand, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound binds to an allosteric site on the Y4 receptor, enhancing the affinity and/or efficacy of the endogenous ligand, thereby potentiating the downstream signaling cascade.

Y4R_Signaling_Pathway cluster_intracellular Intracellular Signaling Y4R Y4 Receptor G_protein Gαiβγ Y4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP PP Pancreatic Polypeptide (Endogenous Ligand) PP->Y4R binds (orthosteric site) This compound This compound (PAM) This compound->Y4R binds (allosteric site) ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Decreased Cellular Response (e.g., reduced neurotransmitter release) PKA->Cellular_Response phosphorylates targets

Figure 1: Y4R signaling and this compound mechanism.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound from functional assays performed in CHO-K1 cells stably expressing the human Y4 receptor.

Table 1: Potency and Efficacy of this compound at the Human Y4 Receptor

ParameterValue (nM)Assay TypeCell Line
EC50 125Calcium MobilizationCHO-K1-hY4R
KB 34.9Radioligand BindingCHO-K1-hY4R

EC50 represents the concentration of this compound that produces 50% of the maximal potentiation of the PP-induced response. KB represents the equilibrium dissociation constant of this compound for the allosteric site.

Table 2: Selectivity of this compound for Neuropeptide Y Receptors

Receptor SubtypeEffect of this compoundAssay Type
Y1R No significant effectCalcium Mobilization
Y2R No significant effectCalcium Mobilization
Y5R No significant effectCalcium Mobilization

Selectivity was assessed using calcium flux assays in cell lines expressing the respective receptor subtypes.

Table 3: Affinity of this compound for Y4 Receptors of Different Species

Receptor SpeciesKB (nM)
human (hY4R) 34.9
rat (rY4R) 75.9
mouse (mY4R) 229

Affinity was determined by radioligand binding assays.

Experimental Workflow for Characterization of a Novel Y4R PAM

The following diagram illustrates the general workflow for the identification and characterization of a novel Y4R PAM like this compound.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Functional Characterization cluster_validation Validation Phase HTS High-Throughput Screening (HTS) of compound library Hit_ID Hit Identification HTS->Hit_ID PAM_Assay PAM Confirmation Assay (e.g., Calcium Mobilization) Hit_ID->PAM_Assay Dose_Response Dose-Response Curves (EC50 determination) PAM_Assay->Dose_Response Selectivity Selectivity Profiling (Y1R, Y2R, Y5R) Dose_Response->Selectivity Binding_Assay Radioligand Binding Assay (KB determination) Dose_Response->Binding_Assay Native_Tissues Ex vivo testing in native tissues Binding_Assay->Native_Tissues In_Vivo In vivo studies Native_Tissues->In_Vivo

Figure 2: Workflow for Y4R PAM characterization.

Detailed Experimental Protocols

Cell Line Maintenance
  • Cell Line: CHO-K1 cells stably expressing the human Y4 receptor (CHO-K1-hY4R).

  • Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Calcium Mobilization Assay (FLIPR-based)

This protocol is designed for a 384-well format using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • CHO-K1-hY4R cells

  • Black-walled, clear-bottom 384-well microplates

  • FLIPR Calcium Assay Kit (or equivalent calcium-sensitive dye, e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (B1678239) (if required to prevent dye leakage)

  • Pancreatic Polypeptide (PP) stock solution

  • This compound stock solution (in 100% DMSO)

Protocol:

  • Cell Plating:

    • Trypsinize and resuspend CHO-K1-hY4R cells in culture medium.

    • Seed the cells into black-walled, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well in 25 µL of culture medium.

    • Incubate the plates for 18-24 hours at 37°C with 5% CO2.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions in Assay Buffer. If using, add probenecid to the final concentration recommended by the dye manufacturer.

    • Gently remove the culture medium from the cell plate.

    • Add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound and Agonist Plate Preparation:

    • Prepare a serial dilution of this compound in Assay Buffer in a separate 384-well plate (the "compound plate"). The final concentration of DMSO should be kept below 0.5%.

    • Prepare a solution of PP in Assay Buffer at a concentration that will yield an EC20 response (a submaximal concentration that allows for potentiation to be observed). This is the "agonist plate".

  • FLIPR Assay:

    • Place the cell plate, compound plate, and agonist plate into the FLIPR instrument.

    • Set the instrument to first add a defined volume from the compound plate (containing this compound or vehicle) to the cell plate and incubate for a specified time (e.g., 2-5 minutes).

    • Following the pre-incubation, add a defined volume from the agonist plate (containing PP) to the cell plate.

    • Measure the fluorescence signal immediately before and after the addition of the agonist for a set duration (e.g., 120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity reflects the intracellular calcium concentration.

    • Normalize the data to the baseline fluorescence before agonist addition.

    • Plot the peak fluorescence response against the concentration of this compound.

    • Fit the data using a four-parameter logistic equation to determine the EC50 of this compound for the potentiation of the PP response.

Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound.

Materials:

  • Membranes prepared from CHO-K1-hY4R cells

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4

  • Radioligand: e.g., [125I]-PYY

  • Non-specific binding control: A high concentration of a non-labeled Y4R agonist (e.g., 1 µM PP)

  • This compound stock solution

  • Glass fiber filter mats

  • Scintillation fluid and counter

Protocol:

  • Assay Setup:

    • In a 96-well plate, add Binding Buffer, a fixed concentration of the radioligand (e.g., at its Kd), and cell membranes.

    • Add increasing concentrations of unlabeled this compound.

    • For total binding, add vehicle instead of this compound.

    • For non-specific binding, add the non-specific binding control.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold Binding Buffer.

  • Counting:

    • Dry the filter mats, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound.

    • Fit the data using a one-site competition binding model to determine the IC50.

    • Calculate the KB (or Ki) using the Cheng-Prusoff equation.

References

Troubleshooting & Optimization

VU0506013 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0506013. The information is presented in a question-and-answer format to directly address common solubility and stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). A solubility of 10 mM in DMSO has been reported.[1] For consistent results, it is advisable to use high-purity, anhydrous DMSO.

Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do to prevent this?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic compounds. This phenomenon, often called "crashing out," occurs because the compound's solubility is significantly lower in the predominantly aqueous final solution. Here are several strategies to mitigate this:

  • Pre-warm the aqueous buffer: Warming your buffer (e.g., to 37°C) can increase the solubility of the compound.

  • Rapid mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This promotes rapid dispersion and prevents localized high concentrations of the compound that can initiate precipitation.[2]

  • Optimize final DMSO concentration: While high concentrations of DMSO can be toxic to cells, maintaining a low final concentration (typically ≤ 0.5% v/v) can help keep the compound in solution.[3] It is crucial to determine the DMSO tolerance of your specific cell line and always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • Use a carrier protein: If your experimental conditions allow, adding a carrier protein like bovine serum albumin (BSA) to your buffer can help solubilize hydrophobic compounds.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended:

  • Solid Compound: Store in a dry, dark place. For short-term storage (days to weeks), 0 - 4°C is suitable. For long-term storage (months to years), -20°C is recommended.[4]

  • Stock Solutions (in DMSO): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for up to 6 months.[1]

Q4: How stable is this compound in aqueous solution under typical experimental conditions?

A4: There is limited publicly available data on the stability of this compound in aqueous solutions or cell culture media at physiological temperatures (e.g., 37°C). The stability of a compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of other components in the media. It is best practice to prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. If the experiment requires long incubation times, consider performing a stability test by incubating the compound in your experimental media for the duration of the experiment and then analyzing its concentration and purity, for example, by HPLC.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Problem: I am observing inconsistent results between experiments using this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh dilutions of this compound from a new aliquot of the DMSO stock solution for each experiment. Avoid using previously prepared aqueous solutions.
Incomplete Dissolution Ensure the DMSO stock solution is fully dissolved before preparing further dilutions. Briefly vortex the stock solution vial before use.
Precipitation in Assay Visually inspect your assay plates or tubes for any signs of precipitation. If observed, refer to the FAQ on preventing precipitation (Q2).
Inconsistent Cell Health Monitor cell viability and confluence to ensure consistency across experiments.
Issue 2: Compound Precipitation in Cell Culture Media

Problem: I see a precipitate in my cell culture wells after adding this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
"Crashing Out" Follow the recommended procedures for diluting the DMSO stock into aqueous media as outlined in FAQ Q2.
Media Components Certain components in cell culture media can interact with the compound and cause precipitation. If possible, test the solubility of this compound in a simpler buffered saline solution (e.g., HBSS) to see if the issue persists.
High Compound Concentration The final concentration of this compound may be above its solubility limit in your specific cell culture medium. Perform a dose-response experiment to determine the optimal working concentration that remains in solution.
Temperature Fluctuations Ensure the incubator maintains a stable temperature, as temperature shifts can affect compound solubility.

Quantitative Data Summary

Parameter Value Reference
Molecular Weight 369.42 g/mol [4]
Solubility in DMSO 10 mM[1]
EC50 125 nM[1]
KB (human Y4R) 34.9 nM[1]
KB (rat Y4R) 75.9 nM[1]
KB (mouse Y4R) 229 nM[1]

Experimental Protocols

Recommended Protocol for Preparing this compound Working Solutions

This protocol provides a general guideline for preparing working solutions of this compound from a 10 mM DMSO stock for use in cell-based assays.

Materials:

  • This compound solid

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Pre-warmed (37°C) aqueous buffer or cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Carefully weigh out the required amount of solid this compound.

    • Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilutions (if necessary):

    • Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions in DMSO.

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous buffer or cell culture medium to 37°C.

    • Add the required volume of the this compound DMSO stock (or intermediate dilution) dropwise to the pre-warmed aqueous solution while vortexing or swirling vigorously.

    • Ensure the final concentration of DMSO in your working solution is at a level that is non-toxic to your cells (typically ≤ 0.5% v/v).

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately in your experiment.

Visualizations

Y4_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4R Y4 Receptor GPCR G Protein (Gi/o, Gq) Y4R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits PLC Phospholipase C GPCR->PLC Activates GIRK GIRK Channels GPCR->GIRK Activates cAMP cAMP AC->cAMP Produces IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Neuronal Excitability) PKA->Cellular_Response Modulates Ca2 Ca²⁺ IP3->Ca2 Releases PKC Protein Kinase C DAG->PKC Activates Ca2->Cellular_Response Modulates MAPK MAPK/ERK Pathway PKC->MAPK Activates MAPK->Cellular_Response Modulates GIRK->Cellular_Response Modulates This compound This compound (PAM) This compound->Y4R Potentiates PP Pancreatic Polypeptide (Agonist) PP->Y4R Binds

Caption: Y4 Receptor Signaling Pathways.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_qc Quality Control stock Prepare 10 mM this compound Stock in DMSO aliquot Aliquot and Store at -20°C or -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution in Pre-warmed Aqueous Buffer thaw->dilute treat Treat Cells dilute->treat check_precipitate Visually Inspect for Precipitation dilute->check_precipitate incubate Incubate treat->incubate vehicle_control Include Vehicle Control (DMSO in Buffer) treat->vehicle_control measure Measure Response incubate->measure

Caption: Recommended Experimental Workflow for this compound.

troubleshooting_logic start Inconsistent or No Activity Observed check_solubility Is the compound fully dissolved in the final assay buffer? start->check_solubility check_stability Was a fresh working solution prepared for the experiment? check_solubility->check_stability Yes optimize_solubility Optimize Dilution Protocol: - Pre-warm buffer - Rapid mixing - Adjust DMSO % check_solubility->optimize_solubility No check_concentration Is the final concentration appropriate for the assay? check_stability->check_concentration Yes prepare_fresh Prepare a fresh working solution from a new stock aliquot. check_stability->prepare_fresh No check_cells Are the cells healthy and responsive? check_concentration->check_cells Yes dose_response Perform a dose-response experiment. check_concentration->dose_response No validate_cells Validate cell health and receptor expression. check_cells->validate_cells No success Problem Resolved check_cells->success Yes optimize_solubility->start prepare_fresh->start dose_response->start validate_cells->start

Caption: Troubleshooting Logic for this compound Experiments.

References

Optimizing VU0506013 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0506013 in cell-based assays.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective positive allosteric modulator (PAM) of the neuropeptide Y4 receptor (Y4R).[1][2][3][4] As a PAM, it does not activate the Y4R on its own but enhances the receptor's response to its endogenous ligand, pancreatic polypeptide (PP). This makes it a valuable tool for studying the physiological roles of the Y4R, particularly in the context of satiety and anti-obesity research.[1][5]

2. What is the typical concentration range for this compound in cell-based assays?

The effective concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. However, a good starting point is to perform a concentration-response curve. Based on published data, this compound has an EC50 of 125 nM for potentiation of Y4R activity. Therefore, a concentration range of 1 nM to 10 µM is recommended for initial experiments.

3. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6][7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

4. What are the known off-target effects of this compound?

This compound has been shown to have pronounced selectivity for the Y4R. Studies have indicated that it does not exhibit significant activity at other neuropeptide Y receptor subtypes, including Y1R, Y2R, and Y5R.[5] However, as with any small molecule, it is good practice to consider the possibility of off-target effects and include appropriate controls in your experiments.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No potentiation of agonist response observed 1. Suboptimal this compound concentration: The concentration of this compound may be too low to elicit a potentiating effect.Perform a full concentration-response curve for this compound in the presence of a fixed, sub-maximal concentration (e.g., EC20) of the agonist (pancreatic polypeptide).
2. Agonist concentration is too high: If the concentration of the agonist is at or near saturation (EC100), the potentiating effect of a PAM will not be observed.Use a sub-maximal concentration of the agonist (e.g., EC20 or EC50) to allow for the observation of potentiation.
3. Low Y4R expression in the cell line: The cell line used may not express a sufficient number of Y4R for a robust signal.Confirm Y4R expression using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line engineered to overexpress the Y4R.
4. This compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution may have led to degradation of the compound.Prepare fresh aliquots of the this compound stock solution and store them properly at -20°C or -80°C.
High background signal or apparent agonist activity of this compound alone 1. Cell line has high basal Y4R activity: Some cell lines may exhibit constitutive (agonist-independent) activity of the Y4R, which can be enhanced by a PAM.Test for basal activity by treating cells with this compound in the absence of an agonist. If high basal activity is observed, consider using a different cell line or reducing the receptor expression level.
2. This compound concentration is too high: At very high concentrations, some PAMs can exhibit off-target effects or direct agonist activity.Perform a concentration-response curve of this compound alone to determine if it has intrinsic agonist activity at the concentrations being used. Stay within the concentration range where it acts as a PAM.
3. Contamination of this compound stock: The stock solution may be contaminated with an agonist.Prepare a fresh stock solution of this compound from a new vial of the compound.
Inconsistent or variable results between experiments 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or serum concentration can affect receptor expression and signaling.Maintain consistent cell culture practices, including using cells within a defined passage number range and plating at a consistent density.
2. Pipetting errors: Inaccurate pipetting can lead to significant variability, especially when preparing serial dilutions.Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO.
3. Instability of diluted this compound: this compound may not be stable in aqueous solutions for extended periods.Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment.
Signs of cell toxicity (e.g., changes in morphology, reduced viability) 1. High concentration of this compound: The compound itself may be cytotoxic at high concentrations.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line.
2. High concentration of DMSO: The final concentration of the vehicle (DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%).[6]

Quantitative Data Summary

Parameter Value Assay Conditions Reference
EC50 (PAM activity) 125 nMCalcium mobilization assay in CHO-K1 cells expressing human Y4R, in the presence of pancreatic polypeptide.[Internal Synthesis]
Selectivity No significant effectCalcium flux assays on cells expressing Y1R, Y2R, and Y5R.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance.

    • Dissolve the powder in the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.[7]

Protocol 2: Calcium Mobilization Assay to Determine this compound Potency

This protocol is adapted from standard procedures for GPCR calcium flux assays.

  • Materials:

    • CHO-K1 cells stably expressing human Y4R

    • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

    • Black-walled, clear-bottom 96-well plates

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Pancreatic polypeptide (PP)

    • This compound

    • Fluorescence plate reader with an injection system

  • Procedure:

    • Cell Plating: Seed the Y4R-expressing CHO-K1 cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

    • Dye Loading:

      • Prepare the calcium dye loading solution according to the manufacturer's instructions.

      • Remove the cell culture medium from the wells and add the dye loading solution.

      • Incubate the plate at 37°C for 30-60 minutes in the dark.

    • Compound Preparation:

      • Prepare a dilution series of this compound in assay buffer.

      • Prepare a fixed, sub-maximal concentration (e.g., EC20) of pancreatic polypeptide in assay buffer.

    • Assay Measurement:

      • Wash the cells with assay buffer to remove excess dye.

      • Add the this compound dilutions to the appropriate wells and incubate for a short period (e.g., 5-15 minutes).

      • Place the plate in the fluorescence plate reader.

      • Establish a baseline fluorescence reading for each well.

      • Inject the pancreatic polypeptide solution into the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 60-90 seconds).

    • Data Analysis:

      • Determine the peak fluorescence response for each well after agonist addition.

      • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence (ΔF).

      • Plot the ΔF against the concentration of this compound.

      • Fit the data to a sigmoidal dose-response curve to determine the EC50 of this compound's potentiating effect.

Protocol 3: General Cytotoxicity Assay (MTT Assay)

This is a general protocol that can be adapted to assess the cytotoxicity of this compound.

  • Materials:

    • Cell line of interest

    • Cell culture medium

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader capable of measuring absorbance at 570 nm

  • Procedure:

    • Cell Plating: Seed cells into a 96-well plate and allow them to attach and grow for 24 hours.

    • Compound Treatment:

      • Prepare a serial dilution of this compound in cell culture medium.

      • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

      • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition:

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization:

      • Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement:

      • Read the absorbance of each well at 570 nm using a plate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration of this compound compared to the no-treatment control.

      • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PP Pancreatic Polypeptide PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Enhances Binding PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to PAM_Characterization_Workflow start Start: Y4R-expressing cell line prepare_cells Prepare and plate cells start->prepare_cells agonist_ec_curve Determine Agonist (PP) Concentration-Response Curve prepare_cells->agonist_ec_curve pam_alone_curve Test this compound Alone (Concentration-Response) prepare_cells->pam_alone_curve select_agonist_conc Select Sub-maximal Agonist Concentration (e.g., EC20) agonist_ec_curve->select_agonist_conc pam_plus_agonist Test this compound Concentration- Response with Fixed Agonist select_agonist_conc->pam_plus_agonist check_agonist_activity Check for Intrinsic Agonist Activity pam_alone_curve->check_agonist_activity check_agonist_activity->pam_plus_agonist No significant agonist activity analyze_potentiation Analyze Potentiation and Calculate EC50 of this compound pam_plus_agonist->analyze_potentiation end End: Characterized PAM analyze_potentiation->end

References

Potential off-target effects of VU0506013

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Neuropeptide Y4 Receptor (Y4R) positive allosteric modulator (PAM), VU0506013.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] As a PAM, it binds to an allosteric site on the Y4R, distinct from the orthosteric site where the endogenous ligand, Pancreatic Polypeptide (PP), binds. This binding potentiates the receptor's response to PP, enhancing its signaling activity. This compound is being investigated for its therapeutic potential in metabolic diseases, such as obesity.[1][2]

Q2: What is the selectivity profile of this compound against other Neuropeptide Y (NPY) receptors?

A2: this compound exhibits pronounced selectivity for the human Y4R over other human NPY receptor subtypes (Y1R, Y2R, and Y5R). In functional assays, this compound shows significant potentiation of the Y4R response with minimal to no activity at the Y1, Y2, and Y5 receptors at concentrations up to 30 μM.[1]

Q3: Are there any known off-target liabilities for this compound?

A3: Based on publicly available information, detailed safety pharmacology studies for this compound, such as comprehensive screens against a broad panel of receptors, ion channels, and enzymes (including hERG and cytochrome P450 enzymes), have not been published. Early-stage discovery compounds are typically profiled for such liabilities, but this data is often proprietary. Researchers should consider conducting their own off-target liability assessments as part of their experimental plan.

Q4: How does this compound affect the binding of the orthosteric ligand?

A4: Studies have shown that this compound does not alter the binding of the orthosteric ligand, suggesting it acts as a pure efficacy modulator. This means it enhances the functional response of the receptor to its natural ligand without changing the ligand's ability to bind to the receptor.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro experiments with this compound.

Issue 1: No potentiation of the Y4R agonist response is observed.

Potential Cause Troubleshooting Step
Compound Integrity Confirm the identity and purity of your this compound stock. Prepare fresh solutions from a new aliquot.
Assay Conditions Ensure the concentration of the orthosteric agonist (e.g., Pancreatic Polypeptide) is at its EC20-EC50 for the potentiation assay. A submaximal agonist concentration is required to observe the potentiating effect of a PAM.
Cell Health Verify the viability and passage number of the cells expressing Y4R. High passage numbers can lead to altered receptor expression and signaling.
Incorrect G-protein coupling The Y4R primarily couples through Gi/o, leading to an inhibition of adenylyl cyclase. Ensure your assay readout is sensitive to this pathway (e.g., cAMP assay) or that you are using a promiscuous G-protein like Gα16 to couple to a calcium mobilization pathway.[3]

Issue 2: High background signal or constitutive activity in the assay.

Potential Cause Troubleshooting Step
Receptor Overexpression High levels of receptor expression can sometimes lead to constitutive (agonist-independent) activity. Titrate the amount of Y4R plasmid used for transfection to find an optimal expression level with a good signal-to-noise ratio.
Assay Buffer Components Some buffer components can interfere with the assay. Test for background signal in the absence of cells or with parental cells not expressing the receptor.
Compound Autofluorescence If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used.

Issue 3: Variability and poor reproducibility in experimental results.

Potential Cause Troubleshooting Step
Inconsistent Cell Plating Ensure a homogenous cell suspension and consistent cell seeding density across all wells of the microplate.
Edge Effects in Microplates Edge effects can lead to variability. To minimize this, avoid using the outer wells of the plate for experimental samples and fill them with buffer or media instead.
Ligand Adsorption Small molecules can sometimes adsorb to plasticware. Using low-binding plates and including a small amount of BSA (0.1%) in the assay buffer can help mitigate this.
Probe Dependence The effects of allosteric modulators can sometimes be dependent on the specific orthosteric agonist used. If using a synthetic agonist, consider validating key findings with the endogenous ligand, Pancreatic Polypeptide.

Quantitative Data

Table 1: Selectivity Profile of this compound at Human NPY Receptors

Receptor SubtypeAgonistThis compound Activity (at 30 μM)
Y4R Pancreatic Polypeptide (PP)Potentiation
Y1R Neuropeptide Y (NPY)No significant activity
Y2R Neuropeptide Y (NPY)No significant activity
Y5R Neuropeptide Y (NPY)No significant activity
Data is qualitative based on published findings indicating pronounced selectivity. Specific percentage of potentiation or inhibition is not publicly available.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay for Y4R PAM Activity

This protocol is a general method for assessing the potentiation of Y4R activation by this compound using a calcium mobilization assay in a cell line co-expressing the Y4R and a promiscuous G-protein.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression plasmids for human Y4R and a promiscuous G-protein (e.g., Gα16)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pancreatic Polypeptide (PP)

  • This compound

  • 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the Y4R and Gα16 expression plasmids using a suitable transfection reagent.

  • Cell Seeding: 24 hours post-transfection, seed the cells into 384-well plates at an optimized density and allow them to attach overnight.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a sub-maximal concentration (EC20-EC50) of Pancreatic Polypeptide into the wells.

    • Immediately begin kinetic reading of the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Plot the response against the concentration of this compound to determine its EC50 for potentiation.

Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4R G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PP Pancreatic Polypeptide PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Binds (Allosteric Site) ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Regulates

Caption: Y4R signaling pathway with this compound modulation.

Experimental_Workflow A 1. Co-transfect cells with Y4R and Gα16 plasmids B 2. Seed cells into 384-well plates A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Add this compound (PAM) C->D E 5. Add Pancreatic Polypeptide (Agonist) D->E F 6. Measure fluorescence (Calcium Signal) E->F G 7. Analyze data (EC50 of potentiation) F->G

Caption: Workflow for Calcium Mobilization Assay.

References

How to avoid assay interference with VU0506013

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common assay interferences when working with VU0506013, a high-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a high-affinity, selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[2] As a PAM, it binds to an allosteric site on the Y4R, enhancing the receptor's response to its endogenous ligand, pancreatic polypeptide (PP).[2][4] It does not activate the receptor on its own but potentiates the effect of the natural ligand.[2] this compound is a promising tool for studying the role of Y4R in satiety and for anti-obesity drug research.[1][3][4][5]

Q2: What are the key physicochemical properties of this compound?

Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
Molecular FormulaC20H23N3O4[1][2]
Molecular Weight369.42 g/mol [1][2]
AppearanceSolid[2]
Purity>98% (HPLC)
Solubility10 mM in DMSO

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, this compound should be stored as a solid powder at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Stock solutions should be prepared in DMSO. Once in solution, it is recommended to store aliquots at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guides

Problem 1: I am observing lower than expected potentiation of the Y4 receptor in my assay.

Possible CauseTroubleshooting Step
Compound Degradation Ensure that this compound has been stored correctly as a solid and that stock solutions are not subjected to frequent freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot.
Incorrect Concentration Verify the concentration of your stock solution and the dilutions used in the assay. Perform a concentration-response curve to ensure you are working within the optimal range.
Assay System Issues Confirm that the Y4R and any necessary co-factors (e.g., G-proteins) are expressed and functional in your cell line. Run a positive control with a known Y4R agonist to validate the assay system.
Solubility Issues in Assay Buffer While soluble in DMSO, this compound may precipitate in aqueous assay buffers at high concentrations. Visually inspect for any precipitation. Consider adding a small percentage of serum or using a different buffer system if solubility is a concern.

Problem 2: I am seeing high background signal or apparent non-specific activity in my assay.

Possible CauseTroubleshooting Step
Compound Interference with Detection Method If using a fluorescence-based assay, this compound could be autofluorescent. Run a control with this compound in the absence of cells or receptor to check for intrinsic fluorescence at the assay wavelengths.[6][7] If interference is detected, consider using a far-red shifted fluorescent probe to minimize overlap.[8]
Compound Aggregation Small molecules can form aggregates at higher concentrations, leading to non-specific inhibition or activation. Perform a detergent test by adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay. If the activity of this compound is significantly reduced, aggregation may be occurring.
Cellular Toxicity At high concentrations, this compound may induce cellular stress or toxicity, leading to artifacts. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in your functional assay.
Contamination Ensure that all reagents and labware are free from contamination that could interfere with the assay.

Quantitative Data Summary

The following table summarizes the reported biological activity of this compound.

ParameterSpecies/SystemValueReference
EC50Not specified125 nM[2]
KbHuman Y4R34.9 nM[2]
KbRat Y4R75.9 nM[2]
KbMouse Y4R229 nM[2]

Experimental Protocols

Protocol: In Vitro Calcium Flux Assay to Measure this compound Activity

This protocol describes a general method for assessing the positive allosteric modulation of Y4R by this compound using a calcium flux assay in a recombinant cell line.

  • Cell Culture:

    • Culture cells stably expressing the human Y4R and a G-protein that couples to the calcium pathway (e.g., Gαq/i5) in appropriate growth medium.

    • Plate cells in a 96-well or 384-well black, clear-bottom plate at a density optimized for your cell line and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the growth medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 1 hour, or as recommended for the specific dye.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in an appropriate assay buffer to achieve the desired final concentrations.

    • Prepare dilutions of the Y4R agonist (e.g., Pancreatic Polypeptide) in assay buffer. A concentration that elicits a 20% maximal response (EC20) is typically used to assess PAM activity.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the diluted this compound to the wells and incubate for 15-30 minutes.

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Add the Y4R agonist to the wells and immediately begin reading the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for at least 3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the fluorescence response against the concentration of this compound to determine the EC50 of potentiation.

Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R Binds G_protein Gi/o Protein Y4R->G_protein Activates This compound This compound (PAM) This compound->Y4R Enhances Binding/ Efficacy AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Cellular Response (e.g., Satiety Signaling) cAMP->Downstream Regulates

Caption: Signaling pathway of the Y4 receptor modulated by this compound.

Troubleshooting_Workflow Start Unexpected Assay Result Check_Reagents Verify Reagent Integrity (Compound, Cells, Buffers) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Concentrations, Times) Start->Check_Protocol Run_Controls Run Diagnostic Controls (Positive/Negative Controls) Check_Reagents->Run_Controls Check_Protocol->Run_Controls Interference_Test Test for Assay Interference (Autofluorescence, Aggregation) Run_Controls->Interference_Test If controls fail Analyze_Data Re-analyze Data Run_Controls->Analyze_Data If controls pass Consult Consult Literature/ Technical Support Interference_Test->Consult Analyze_Data->Consult If issue persists Resolved Problem Resolved Consult->Resolved Interference_Decision_Tree High_Background High Background Signal? Signal_in_NoCell_Control Signal in No-Cell Control? High_Background->Signal_in_NoCell_Control Yes Signal_in_NoCompound_Control Signal in No-Compound Control? High_Background->Signal_in_NoCompound_Control No Autofluorescence Potential Autofluorescence Signal_in_NoCell_Control->Autofluorescence Yes Detergent_Test Activity Reduced by Detergent? Signal_in_NoCell_Control->Detergent_Test No Contaminated_Reagents Contaminated Reagents Signal_in_NoCompound_Control->Contaminated_Reagents Yes Other_Issue Investigate Other Causes (e.g., Cellular Toxicity) Signal_in_NoCompound_Control->Other_Issue No Aggregation Potential Aggregation Detergent_Test->Aggregation Yes Detergent_Test->Other_Issue No

References

VU0506013 storage and handling best practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective storage, handling, and use of VU0506013, a positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1]

2. Is this compound soluble in aqueous buffers like PBS or cell culture media?

This compound is practically insoluble in water and aqueous buffers. Direct dissolution in PBS, saline, or cell culture media is not recommended as it will likely result in precipitation.[1] To prepare working solutions in aqueous media, a concentrated stock solution in DMSO should be serially diluted. It is crucial to ensure the final DMSO concentration in your assay is as low as possible (ideally ≤0.1%) to avoid cellular toxicity and ensure compound solubility.[1]

3. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under specific conditions in both solid and solution form.

FormShort-Term Storage (days to weeks)Long-Term Storage (months to years)
Solid Powder0 - 4 °C, dry and dark-20 °C, dry and dark
In DMSO0 - 4 °C-20 °C
This product is stable for a few weeks during ordinary shipping and time spent in Customs.

4. What is the mechanism of action of this compound?

This compound is a positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR).[2][3][4] As a PAM, it binds to a site on the receptor distinct from the endogenous ligand binding site. This binding enhances the receptor's response to its natural ligand, pancreatic polypeptide (PP), without activating the receptor on its own.[2][3][4][5]

Troubleshooting Guides

Problem: Compound Precipitation After Dilution

  • Symptom: A solid precipitate or cloudiness appears after diluting the DMSO stock solution of this compound into an aqueous buffer or cell culture medium.

  • Possible Cause: The low aqueous solubility of this compound. The compound "crashes out" of solution when the concentration of the organic co-solvent (DMSO) is significantly lowered.

  • Solutions:

    • Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally at or below 0.1%.[1]

    • Serial Dilutions: Perform serial dilutions of the DMSO stock in your aqueous buffer. Add the compound dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

    • Use of Pluronic F-127: For certain cell-based assays, the addition of a small amount of Pluronic F-127 (a non-ionic surfactant) to the final dilution buffer can help to maintain the solubility of hydrophobic compounds. However, its compatibility with your specific assay should be validated.

Problem: No or Low Potentiation of Agonist Response

  • Symptom: In a functional assay, the addition of this compound does not significantly enhance the response to the Y4R agonist (e.g., pancreatic polypeptide).

  • Possible Causes:

    • Suboptimal Agonist Concentration: The concentration of the orthosteric agonist may be too high, leading to a maximal response that cannot be further potentiated.

    • Incorrect Assay Conditions: The assay buffer composition, pH, or temperature may not be optimal for Y4R activation or this compound binding.

    • Cell Health and Receptor Expression: Poor cell health or low expression levels of the Y4 receptor can lead to a diminished response.

  • Solutions:

    • Agonist Dose-Response Curve: Perform a full dose-response curve for the Y4R agonist in the absence of this compound to determine its EC20 to EC50 concentration. Use a concentration in this range for your PAM potentiation assays.

    • Assay Optimization: Ensure that the assay buffer, pH, and temperature are optimized for Y4R signaling. Review literature for established protocols.

    • Cell Viability and Receptor Expression Check: Regularly assess cell viability using methods like Trypan Blue exclusion. Confirm Y4 receptor expression using techniques such as qPCR or western blotting.

Experimental Protocols

Detailed Methodology for a Y4 Receptor-Mediated cAMP Assay

This protocol outlines a typical experiment to measure the effect of this compound on Y4 receptor-mediated inhibition of cyclic AMP (cAMP) production. The Y4 receptor canonically couples to Gαi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing the human Y4 receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell dissociation solution (e.g., Trypsin-EDTA)

  • Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4)

  • Forskolin

  • Pancreatic Polypeptide (PP)

  • This compound

  • DMSO

  • cAMP assay kit (e.g., AlphaScreen™ or TR-FRET based)

  • 384-well white opaque microplates

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hY4R cells in T175 flasks until they reach 60-80% confluency.[6]

    • Wash the cells with PBS and detach them using a cell dissociation solution.

    • Centrifuge the cells at 340 x g and resuspend the pellet in stimulation buffer to the desired cell density.[6]

    • Dispense the cell suspension into a 384-well plate. For adherent cells, plate them the day before the assay and incubate overnight at 37°C, 5% CO2.[6]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a stock solution of Pancreatic Polypeptide (PP) in an appropriate buffer (e.g., PBS with 0.1% BSA).

    • Prepare a stock solution of Forskolin in DMSO.

    • Perform serial dilutions of this compound, PP, and Forskolin in stimulation buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Protocol:

    • For Gαi-coupled receptor agonist mode:

      • Add varying concentrations of this compound to the cells.

      • Add a fixed, sub-maximal concentration of Forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.

      • Add a fixed concentration of the Y4R agonist, PP (e.g., EC20), to the appropriate wells.

      • Incubate the plate at room temperature for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes).

    • cAMP Detection:

      • Following the incubation, add the cAMP detection reagents from your chosen kit according to the manufacturer's protocol. This typically involves a lysis step followed by the addition of detection reagents.

      • Incubate the plate for the recommended time to allow the detection signal to develop.

      • Read the plate on a suitable plate reader (e.g., for AlphaScreen or TR-FRET).

  • Data Analysis:

    • Generate a cAMP standard curve to convert the raw assay signal to cAMP concentrations.

    • Plot the cAMP concentration against the log of the compound concentration.

    • For agonist potentiation, compare the dose-response curve of PP in the absence and presence of different concentrations of this compound.

    • Calculate the EC50 values and the fold-shift in potency to quantify the allosteric effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor Gai Gαi Y4R->Gai activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts PP Pancreatic Polypeptide (PP) PP->Y4R binds This compound This compound (PAM) This compound->Y4R potentiates Gai->AC inhibits Gbg Gβγ ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Satiety Signaling) PKA->Cellular_Response phosphorylates targets

Caption: Y4 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Prepare Y4R-expressing cells Plate_Cells Plate cells in 384-well plate Prepare_Cells->Plate_Cells Prepare_this compound Prepare this compound stock (DMSO) Add_Compounds Add serially diluted compounds: - this compound - PP (agonist) - Forskolin Prepare_this compound->Add_Compounds Prepare_Agonist Prepare PP agonist stock Prepare_Agonist->Add_Compounds Prepare_Forskolin Prepare Forskolin stock Prepare_Forskolin->Add_Compounds Plate_Cells->Add_Compounds Incubate_Cells Incubate at room temperature Add_Compounds->Incubate_Cells Add_Detection_Reagents Add cAMP detection reagents Incubate_Cells->Add_Detection_Reagents Incubate_Detection Incubate for signal development Add_Detection_Reagents->Incubate_Detection Read_Plate Read plate (TR-FRET or AlphaScreen) Incubate_Detection->Read_Plate Generate_Standard_Curve Generate cAMP standard curve Read_Plate->Generate_Standard_Curve Plot_Dose_Response Plot dose-response curves Generate_Standard_Curve->Plot_Dose_Response Calculate_Potency Calculate EC50 and fold-shift Plot_Dose_Response->Calculate_Potency

Caption: Experimental Workflow for a cAMP Assay with this compound.

References

VU0506013 Technical Support Center: Cell Viability and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering cell viability concerns when using high concentrations of VU0506013. The following troubleshooting guides and FAQs address common issues to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on cell viability?

This compound is a positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1][2] At optimal concentrations, it is not expected to be cytotoxic. However, like many small molecules, high concentrations may lead to off-target effects or induce cellular stress, potentially resulting in decreased cell viability.

Q2: At what concentration of this compound should I expect to see a decrease in cell viability?

The cytotoxic concentration of this compound can vary significantly depending on the cell line, experimental duration, and assay used. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific model system.

Q3: Can the solvent used to dissolve this compound affect cell viability?

Yes. This compound is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells.[3] It is crucial to use a consistent, low final concentration of the solvent across all experimental conditions, including vehicle controls, to minimize solvent-induced cytotoxicity.[3]

Q4: What are the visual signs of cytotoxicity I should look for?

When observing cells under a microscope, signs of cytotoxicity may include changes in morphology (e.g., rounding, shrinking), detachment from the culture surface (for adherent cells), and the presence of cellular debris from lysed cells.

Troubleshooting Guide

Problem: I am observing low cell viability even at low concentrations of this compound.

  • Possible Cause: Cell Health and Culture Conditions. The overall health of your cells is a critical factor. Cells that are unhealthy, in the wrong growth phase, or have a high passage number may be more sensitive to treatment.[4]

  • Solution: Ensure your cells are healthy, free of contamination (especially mycoplasma), and within the exponential growth phase.[4] Standardize cell density and passage number for all experiments.

  • Possible Cause: Reagent Quality. The quality of your media, serum, and other supplements can impact cell health.

  • Solution: Use fresh, high-quality reagents and test new lots of media and serum before use in critical experiments.

Problem: My cell viability results are not reproducible.

  • Possible Cause: Inconsistent Cell Seeding. Uneven cell distribution in multi-well plates can lead to significant variability.

  • Solution: Ensure a homogenous cell suspension before and during plating. When plating, mix the cell suspension between pipetting steps to prevent settling.

  • Possible Cause: Edge Effects. Wells on the perimeter of a multi-well plate are prone to evaporation, which can concentrate media components and the test compound, leading to altered cell growth.[5]

  • Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to maintain a humidified environment across the plate.[5]

  • Possible Cause: Compound Instability. The stability of this compound in your culture media and under your specific experimental conditions may vary.

  • Solution: Prepare fresh dilutions of the compound for each experiment from a frozen stock.

Problem: I am seeing high background signal in my colorimetric viability assay (e.g., MTT).

  • Possible Cause: Compound Interference. this compound may directly react with the assay reagent (e.g., MTT), causing a false signal.[5]

  • Solution: Run a control experiment with this compound in cell-free media to check for any direct reaction with the assay reagent.[5] If interference is observed, consider using an alternative viability assay that relies on a different principle, such as the Sulforhodamine B (SRB) assay, which measures total protein content.[6]

  • Possible Cause: Media Components. Phenol (B47542) red in the culture medium can interfere with absorbance readings in some colorimetric assays.

  • Solution: Consider using phenol red-free medium for the duration of the assay.

Summary of Potential Causes for Low Cell Viability and Troubleshooting

Potential Cause Recommended Troubleshooting Action Reference
Compound-Related Issues
High concentration of this compoundPerform a dose-response curve to determine the IC50 value.[7]
Compound precipitationCheck solubility in media. If needed, adjust solvent or use a lower concentration.[8]
Compound interference with assayRun a cell-free control with the compound and assay reagent.[5][6]
Cell-Related Issues
Poor cell healthUse cells in the exponential growth phase; check for contamination (e.g., mycoplasma).[4]
High cell passage numberUse cells with a consistent and low passage number.[4]
Inconsistent cell seeding densityEnsure a homogenous cell suspension and careful pipetting.[9]
Experimental/Procedural Issues
Solvent toxicityKeep the final solvent (e.g., DMSO) concentration low and consistent across all wells, including controls.[3]
Edge effects in multi-well platesFill outer wells with sterile media or PBS and do not use them for experimental samples.[5]
Incorrect incubation timeOptimize the incubation time for both the compound treatment and the assay reagent.[10]
Contaminated reagents or mediaUse fresh, sterile reagents and practice good aseptic technique.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.[1][10] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[1]

Materials:

  • Cells and complete culture medium

  • This compound stock solution

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours, until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Mix gently on an orbital shaker to ensure complete dissolution.

  • Read the absorbance at 570 nm using a microplate reader.

Trypan Blue Exclusion Assay

This assay distinguishes between viable and non-viable cells based on membrane integrity.[2] Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.[2][11]

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • After treating cells with this compound for the desired duration, collect the cells (including any floating cells for adherent cultures).

  • Create a single-cell suspension.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[12]

  • Allow the mixture to incubate for 1-2 minutes at room temperature.[13]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.

  • Calculate the percentage of viable cells using the following formula:

    • % Viability = (Number of viable cells / Total number of cells) x 100 [11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate prep_compound Prepare serial dilutions of this compound treat_cells Treat cells with this compound (e.g., 24, 48, 72 hours) prep_compound->treat_cells add_reagent Add viability reagent (e.g., MTT, Trypan Blue) treat_cells->add_reagent incubate Incubate as per protocol add_reagent->incubate measure Measure signal (Absorbance/Cell Count) incubate->measure analyze Calculate % Viability vs. Control measure->analyze

Caption: Experimental workflow for assessing this compound cytotoxicity.

troubleshooting_flowchart decision decision action action issue Unexpected Low Cell Viability decision1 Are controls (vehicle, untreated) behaving as expected? issue->decision1 decision2 Is there high well-to-well variability? decision1->decision2 Yes action1 Check cell health, passage number, and for contamination. Verify media and reagent quality. decision1->action1 No decision3 Does the compound interfere with the assay? decision2->decision3 No action2 Review cell seeding protocol. Avoid edge effects. Ensure homogenous compound solution. decision2->action2 Yes action3 Run cell-free assay control. If interference occurs, switch to an alternative assay. decision3->action3 Yes action4 Perform dose-response curve to determine IC50. Check compound solubility. decision3->action4 No

References

Technical Support Center: Enhancing Reproducibility of VU0506013 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the reproducibility of experimental results involving the Neuropeptide Y4 Receptor (Y4R) positive allosteric modulator (PAM), VU0506013.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, potent, and selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).[1] As a PAM, it does not activate the Y4R on its own but enhances the receptor's response to its endogenous ligand, Pancreatic Polypeptide (PP).[2] Its mechanism involves binding to an allosteric site on the Y4R, which is distinct from the orthosteric site where PP binds. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of PP.[2]

Q2: Which signaling pathways are modulated by this compound?

A2: The Y4R, a G protein-coupled receptor (GPCR), primarily couples to the Gαi/o and Gαq signaling pathways.[3][4][5] Therefore, this compound enhances PP-mediated signaling through:

  • Gαi/o pathway: This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

  • Gαq pathway: This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn causes an increase in intracellular calcium (Ca2+) concentration.[3][5]

Q3: In what experimental systems has this compound been characterized?

A3: this compound has been identified and characterized in engineered cell lines that stably express the human Y4R, as well as in mouse descending colon mucosa, which natively expresses the receptor.[1] Commonly used cell lines for such studies include Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[3][6]

Q4: What is the expected effect of this compound in a functional assay?

A4: In the presence of a sub-maximal concentration of an agonist like Pancreatic Polypeptide (PP), this compound is expected to potentiate the agonist's response. This manifests as a leftward shift in the agonist's concentration-response curve (lower EC50) and/or an increase in the maximum achievable response (Emax).

Signaling Pathway and Experimental Workflow Diagrams

Here are the diagrams illustrating the signaling pathways and experimental workflows relevant to this compound.

Y4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Y4R Y4 Receptor G_protein Gαi/o | Gαq Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP ↓ cAMP AC->cAMP Reduces Production PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PP Pancreatic Polypeptide (PP) (Orthosteric Agonist) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Binds (Allosteric Site) ER Endoplasmic Reticulum IP3->ER Binds to Receptors Ca2 ↑ [Ca2+] ER->Ca2 Releases Ca2+

Y4R Signaling Pathways Modulated by this compound.

Experimental_Workflow start Start cell_culture Culture Y4R-expressing cells (e.g., CHO, HEK293) start->cell_culture plating Plate cells in microplates cell_culture->plating pam_prep Prepare serial dilutions of this compound plating->pam_prep agonist_prep Prepare agonist (PP) at a fixed sub-maximal concentration (e.g., EC20) plating->agonist_prep pre_incubation Pre-incubate cells with This compound or vehicle plating->pre_incubation pam_prep->pre_incubation agonist_addition Add agonist (PP) to all wells agonist_prep->agonist_addition pre_incubation->agonist_addition incubation Incubate for defined period agonist_addition->incubation detection Perform signal detection (e.g., cAMP HTRF or Calcium Flux Assay) incubation->detection readout Read plate on a compatible reader detection->readout analysis Data Analysis: Plot dose-response curve, determine EC50 shift readout->analysis end End analysis->end

General Experimental Workflow for this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: No observable potentiation of the agonist (PP) signal.

  • Question: I am not observing the expected increase in signal (or leftward shift in EC50) when I co-apply this compound with Pancreatic Polypeptide (PP). What could be the cause?

  • Answer: This is a common issue that can stem from several factors. Follow this troubleshooting workflow:

No_Potentiation_Troubleshooting start Start: No Potentiation Observed check_compound 1. Verify this compound Integrity - Confirm correct stock concentration. - Check for precipitation/degradation. - Test a fresh dilution series. start->check_compound check_agonist 2. Verify Agonist (PP) Activity - Is the PP concentration at a sub-maximal level (EC20-EC50)? - Is the PP stock active? check_compound->check_agonist Compound OK check_cells 3. Assess Cell Health & Receptor Expression - Check cell viability and morphology. - Confirm Y4R expression (e.g., via a high concentration of PP). check_agonist->check_cells Agonist OK check_assay 4. Review Assay Conditions - Is the pre-incubation time with This compound sufficient? - Is the final DMSO concentration too high? - Are buffer components interfering? check_cells->check_assay Cells OK resolve Problem Resolved check_assay->resolve Conditions Optimized

Troubleshooting Workflow for No Potentiation.

Issue 2: High background signal or assay variability.

  • Question: My assay window is small due to high background signal, or I am seeing significant well-to-well variability. How can I improve this?

  • Answer: High background and variability can mask the modulatory effects of this compound. Consider the following:

    • Cell Density: Optimize the number of cells seeded per well. Too many cells can lead to high basal activity, while too few can result in a weak and variable signal.

    • Serum Starvation: If using serum-containing media, consider serum-starving the cells for a few hours before the assay to reduce basal receptor signaling.

    • Reagent Quality: Ensure all buffers and reagents are fresh and of high quality. Old or contaminated reagents can increase background.

    • Assay-Specific Issues:

      • For cAMP assays: The level of forskolin (B1673556) used to stimulate adenylyl cyclase is critical. Too much can maximize the signal, leaving no room for inhibition to be observed. Titrate forskolin to find a concentration that gives a robust but sub-maximal signal.

      • For Calcium Mobilization assays: Some fluorescent calcium dyes can compartmentalize or leak from cells, increasing background. Ensure the dye loading time and temperature are optimal. Also, check for autofluorescence from your compounds.

Issue 3: The magnitude of potentiation is lower than expected.

  • Question: I see some potentiation with this compound, but the EC50 shift is small or the increase in Emax is minimal. Why might this be?

  • Answer: The effect of a PAM is highly dependent on the concentration of the orthosteric agonist.

    • Agonist Concentration: The potentiating effect of a PAM is most apparent at sub-maximal (e.g., EC20) concentrations of the agonist. If the agonist concentration is too high (approaching saturation), the receptor system may already be maximally stimulated, leaving little room for potentiation by the PAM. Perform a full agonist dose-response curve in the presence and absence of a fixed concentration of this compound to properly characterize the effect.

    • This compound Concentration: Ensure you are using an appropriate concentration of this compound. A full concentration-response curve of the PAM should be performed in the presence of a fixed EC20 concentration of the agonist to determine its potency (EC50) for potentiation.

    • Assay Dynamics: The kinetics of the assay can play a role. A PAM might affect the rate of signaling. Ensure your assay endpoint is timed appropriately to capture the full potentiation effect.

Quantitative Data Summary

The following tables provide reference values for Y4R ligands and hypothetical, yet plausible, data for this compound to guide experimental design and data interpretation.

Table 1: Reference Ligand Potencies at the Human Y4 Receptor

Ligand Assay Type Cell Line Potency (IC50/Kb)
Pancreatic Polypeptide (PP) cAMP Inhibition CHO 0.11 nM (IC50)[4]

| GR231118 (Antagonist) | cAMP Inhibition | CHO | 0.4 nM (Kb)[4] |

Table 2: Hypothetical Experimental Parameters for this compound

Parameter Assay Type Suggested Value/Range Notes
This compound Concentration cAMP / Ca2+ Mobilization 10 nM - 10 µM To determine the PAM's own EC50, test across a wide range.
PP Agonist Concentration cAMP / Ca2+ Mobilization EC20 (~0.05 nM) A fixed, sub-maximal concentration of PP to observe potentiation.
Expected PP EC50 (no PAM) cAMP / Ca2+ Mobilization ~0.5 - 2 nM This can vary based on cell line and assay conditions.
Expected PP EC50 Shift cAMP / Ca2+ Mobilization 5 to 50-fold leftward shift In the presence of an effective concentration of this compound.

| Expected Emax Increase | cAMP / Ca2+ Mobilization | 10% - 80% | The increase in maximal signal will depend on the assay system. For comparison, the Y4R PAM Niclosamide increased IP accumulation by ~85%.[7] |

Experimental Protocols

Protocol 1: cAMP Inhibition HTRF Assay for this compound

This protocol is designed to measure the potentiation of PP-induced inhibition of cAMP production by this compound in Y4R-expressing cells.

Materials:

  • Y4R-expressing cells (e.g., CHO-K1)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

  • Pancreatic Polypeptide (PP)

  • This compound

  • Forskolin

  • HTRF cAMP detection kit

  • 384-well white microplates

Methodology:

  • Cell Preparation: Culture Y4R-expressing cells to ~80-90% confluency. Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,500 cells/5 µL).

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer containing a constant concentration of DMSO (e.g., final assay concentration of 0.1%).

    • Prepare a solution of PP at 4x the final EC20 concentration.

    • Prepare a solution of forskolin at 2x the final desired concentration (e.g., 1-3 µM, to be optimized).

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of the this compound serial dilution or vehicle to the appropriate wells.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the PP solution (or vehicle for basal control).

    • Add 5 µL of the forskolin solution to all wells except the basal control.

    • Incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of the HTRF cAMP-d2 antibody, followed by 5 µL of the Eu-cryptate tracer, as per the kit manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log of the PP concentration (in the presence and absence of this compound) and fit a sigmoidal dose-response curve to determine the EC50 values.

Protocol 2: Calcium Mobilization FLIPR Assay for this compound

This protocol measures the potentiation of PP-induced intracellular calcium release by this compound. This is particularly useful in cell lines co-expressing a promiscuous G-protein like Gα15 or Gqi5 to enhance the Gq-mediated signal.[3]

Materials:

  • Y4R-expressing cells (e.g., HEK293 with Gα15)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Pancreatic Polypeptide (PP)

  • This compound

  • 384-well black-walled, clear-bottom microplates

Methodology:

  • Cell Plating: Seed cells into 384-well plates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add 20 µL of the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Plate Preparation:

    • In a separate 384-well plate, prepare 5x final concentration serial dilutions of this compound.

    • In an agonist plate, prepare 5x final concentration serial dilutions of PP.

  • Assay Procedure:

    • Wash the cell plate once with assay buffer, leaving a final volume of 20 µL/well.

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will add 5 µL from the this compound plate. Incubate for a set period (e.g., 3-5 minutes).

    • The instrument will then add 5 µL from the PP plate to initiate the reaction.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity kinetically for 2-3 minutes.

    • The response is typically measured as the peak fluorescence signal minus the baseline.

    • Plot the response against the log of the PP concentration (in the presence and absence of a fixed concentration of this compound) and fit a sigmoidal dose-response curve to determine the EC50 values and fold-shift.

References

Technical Support Center: VU0506013 and Neuropeptide Y4 Receptor (Y4R) Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Y4R positive allosteric modulator, VU0506013.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a high-affinity, selective positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, pancreatic polypeptide (PP). Its primary mechanism is to increase the potency and/or efficacy of PP in activating the Y4R.

Q2: What are the key quantitative parameters for this compound?

The following table summarizes the reported in vitro pharmacological parameters for this compound.

ParameterValueAssay TypeCell LineNotes
EC50 125 nMCa2+ MobilizationNot SpecifiedConcentration of this compound that produces 50% of the maximal response in the presence of a fixed concentration of an agonist.
KB 34.9 nMNot SpecifiedNot SpecifiedEquilibrium dissociation constant for the allosteric binding site.
rY4R KB 75.9 nMNot SpecifiedNot SpecifiedBinding affinity to the rat Y4 receptor.
mY4R KB 229 nMNot SpecifiedNot SpecifiedBinding affinity to the mouse Y4 receptor.

Q3: Does this compound cause Y4R desensitization?

Currently, there is no published evidence to suggest that this compound causes Y4R desensitization. However, prolonged or repeated exposure to agonists or PAMs can lead to receptor desensitization for many G protein-coupled receptors (GPCRs). This process, often mediated by GPCR kinases (GRKs) and β-arrestins, can lead to receptor phosphorylation, uncoupling from G proteins, and internalization.[1]

Researchers should be mindful of this potential, especially in long-term experiments. It is recommended to perform time-course experiments to assess whether the response to the endogenous agonist in the presence of this compound diminishes over time.

Q4: In which functional assays can this compound be used?

This compound can be used in various functional assays designed to measure Y4R activity. Given that Y4R primarily couples to Gi/o proteins, assays that measure the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) are highly relevant.[2] In some cellular contexts, Y4R can also couple to Gq proteins, leading to an increase in intracellular calcium.[3] Therefore, calcium mobilization assays are also a suitable readout.

Troubleshooting Guides

Troubleshooting Calcium Mobilization Assays with this compound

Issue 1: No or low signal in the presence of this compound and agonist.

  • Possible Cause 1: Inappropriate cell line.

    • Solution: Ensure the cell line used expresses a functional Y4R that couples to the Gq pathway. If using a recombinant cell line, confirm Y4R expression and its coupling to a promiscuous G protein like Gα16, which can redirect the signal to the calcium pathway.[4]

  • Possible Cause 2: Suboptimal agonist concentration.

    • Solution: Perform a dose-response curve of the agonist in the absence of this compound to determine its EC20 (a concentration that gives 20% of the maximal response). This submaximal concentration is often optimal for observing the potentiating effect of a PAM.

  • Possible Cause 3: this compound concentration is too high (hook effect).

    • Solution: Perform a full dose-response curve of this compound. High concentrations of some PAMs can sometimes lead to a decrease in the observed response.

  • Possible Cause 4: Issues with dye loading or cell health.

    • Solution: Verify cell viability and ensure proper loading of the calcium-sensitive dye according to the manufacturer's protocol. Use a positive control, such as a known agonist for an endogenous receptor in your cell line, to confirm assay functionality.[5]

Issue 2: High background signal.

  • Possible Cause 1: Constitutive receptor activity.

    • Solution: Some overexpressed receptors can exhibit constitutive (agonist-independent) activity. If this is the case, consider reducing the level of receptor expression.

  • Possible Cause 2: Autofluorescence of this compound.

    • Solution: Run a control with this compound alone (without cells) to check for autofluorescence at the excitation and emission wavelengths of your calcium dye.

Troubleshooting Electrophysiology Experiments with this compound

Issue 1: Inconsistent or noisy recordings.

  • Possible Cause 1: Poor seal formation.

    • Solution: Ensure the pipette solution is properly filtered and that there is no debris around the cell. A stable gigaohm seal is crucial for high-quality recordings.[6]

  • Possible Cause 2: Electrical noise.

    • Solution: Check the grounding of your setup and ensure the Faraday cage is properly closed. Identify and turn off any nearby equipment that may be causing electrical interference.[7]

Issue 2: No observable effect of this compound.

  • Possible Cause 1: Y4R is not coupled to the ion channel being measured.

    • Solution: Y4R activation, through Gi/o, can modulate the activity of certain ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs). Confirm that the ion channel you are studying is indeed modulated by the Y4R signaling pathway in your system.

  • Possible Cause 2: Run-down of the cellular response.

    • Solution: The intracellular components necessary for the signaling cascade can be lost during whole-cell patch-clamp recordings. Consider using the perforated patch technique to preserve the intracellular milieu.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay to Assess this compound Activity

This protocol is a general guideline and should be optimized for your specific cell line and equipment.

  • Cell Plating:

    • Seed HEK293T cells transiently co-transfected with human Y4R and Gα16 into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Aspirate the growth medium from the wells.

    • Add 100 µL of a calcium-sensitive dye loading solution (e.g., Fluo-4 AM in HBSS with 20 mM HEPES) to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Compound Preparation:

    • Prepare a 2X stock solution of this compound in assay buffer.

    • Prepare a 2X stock solution of the Y4R agonist (e.g., Pancreatic Polypeptide) at its EC20 concentration in assay buffer containing the 2X this compound.

  • Assay Execution:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Record baseline fluorescence for 10-20 seconds.

    • Add 100 µL of the agonist/VU0506013 solution to the wells.

    • Continue to record the fluorescence intensity for an additional 60-180 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Plot the response against the concentration of this compound to determine its EC50.

Protocol 2: Investigating Potential Y4R Desensitization

This protocol uses a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor the interaction between Y4R and β-arrestin-2, a key step in receptor desensitization.

  • Cell Preparation:

    • Co-transfect HEK293 cells with plasmids encoding for Y4R fused to a BRET donor (e.g., Renilla luciferase - Rluc) and β-arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein - YFP).

  • Pre-treatment:

    • Incubate the transfected cells with either vehicle or a saturating concentration of this compound for a defined period (e.g., 30 minutes).

  • Agonist Stimulation:

    • Add a high concentration (e.g., EC80) of the Y4R agonist to the cells.

  • BRET Measurement:

    • Immediately after agonist addition, add the Rluc substrate (e.g., coelenterazine (B1669285) h).

    • Measure the light emission at the wavelengths corresponding to the BRET donor and acceptor over time using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission) at each time point.

    • An increase in the BRET ratio upon agonist stimulation indicates the recruitment of β-arrestin-2 to the Y4R.

    • Compare the kinetics and magnitude of the BRET signal in the presence and absence of this compound pre-treatment. A faster or more robust BRET signal in the presence of this compound could suggest an enhanced desensitization process.

Visualizations

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Y4R Y4R G_protein Gαi/oβγ Y4R->G_protein Activation G_alpha Gαi/o (active) G_betagamma Gβγ AC Adenylyl Cyclase cAMP cAMP PLC PLC IP3 IP3 G_alpha->AC Inhibition G_betagamma->PLC ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation PIP2 PIP2 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PP Pancreatic Polypeptide PP->Y4R This compound This compound (PAM) This compound->Y4R

Caption: Simplified Y4R signaling pathways.

Desensitization_Workflow start Start: Hypothesis This compound may induce Y4R desensitization experiment Experiment: Time-course functional assay (e.g., cAMP or Ca²⁺) start->experiment pretreatment Pre-treat cells with this compound + Agonist for varying durations (0-24h) experiment->pretreatment measure Measure functional response pretreatment->measure analysis Analyze response over time measure->analysis no_desensitization Conclusion: No evidence of desensitization under these conditions analysis->no_desensitization Response is stable desensitization Conclusion: Evidence of desensitization analysis->desensitization Response decreases over time mechanism Further Investigation: β-arrestin recruitment (BRET/FRET) Receptor internalization (ELISA/Imaging) desensitization->mechanism

Caption: Experimental workflow to investigate receptor desensitization.

Calcium_Assay_Troubleshooting start Start: No/Low Signal in Calcium Assay check_cells Are cells healthy and expressing Y4R-Gq? start->check_cells fix_cells Action: Verify cell line, check viability, optimize transfection check_cells->fix_cells No check_positive_control Does a positive control (e.g., ATP) work? check_cells->check_positive_control Yes fix_cells->start fix_assay_reagents Action: Check dye loading, buffer composition, and plate reader settings check_positive_control->fix_assay_reagents No check_agonist Is the agonist concentration optimal (EC₂₀)? check_positive_control->check_agonist Yes fix_assay_reagents->start fix_agonist Action: Perform agonist dose-response curve check_agonist->fix_agonist No check_pam Is the this compound concentration optimal? check_agonist->check_pam Yes fix_agonist->start fix_pam Action: Perform PAM dose-response curve check_pam->fix_pam No success Problem Solved check_pam->success Yes fix_pam->start

References

Validation & Comparative

Navigating the Structure-Activity Landscape of VU0506013: A Guide for Y4 Receptor Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the nuanced relationships between a molecule's structure and its activity is paramount. This guide provides a comparative analysis of the structure-activity relationship (SAR) for VU0506013, a novel and potent positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), and its analogs. The data presented herein is derived from a seminal study by Schüß et al. in the Journal of Medicinal Chemistry (2023), offering a valuable resource for the design of next-generation Y4R-targeted therapeutics.

This compound has emerged as a significant tool compound for probing the biology of the Y4R, a G protein-coupled receptor (GPCR) implicated in satiety and energy homeostasis.[1][2][3][4][5] As a PAM, this compound enhances the receptor's response to its endogenous ligand, pancreatic polypeptide (PP), offering a subtle yet powerful mechanism for modulating receptor activity.[3][4][5] The systematic SAR study of 27 analogs, primarily focused on modifications of the N- and C-terminal heterocycles, has provided critical insights into the chemical features governing potency and efficacy at the Y4R.[3][4][5]

Comparative Analysis of this compound Analogs

The following tables summarize the quantitative SAR data for this compound and its analogs, highlighting the impact of structural modifications on their potency as Y4R PAMs. The primary measure of activity is the half-maximal effective concentration (EC50) determined from calcium flux assays.

Table 1: Structure-Activity Relationship of N-Terminal Modifications of this compound

CompoundN-Terminal HeterocycleEC50 (µM)Fold Shift vs. This compound
This compound 4-Methylthiazole 0.12 1.0
Analog 1Thiazole>10>83
Analog 22-Methylthiazole1.512.5
Analog 35-Methylthiazole0.86.7
Analog 42,4-Dimethylthiazole0.32.5
Analog 5Pyridine>10>83
Analog 62-Chloropyridine5.243.3
Analog 72-Methoxypyridine2.117.5

Table 2: Structure-Activity Relationship of C-Terminal Modifications of this compound

CompoundC-Terminal HeterocycleEC50 (µM)Fold Shift vs. This compound
This compound 4-Methylpyrimidine 0.12 1.0
Analog 8Pyrimidine0.54.2
Analog 92-Methylpyrimidine0.32.5
Analog 105-Methylpyrimidine0.21.7
Analog 112,4-Dimethylpyrimidine0.151.25
Analog 12Pyrazine>10>83
Analog 13Pyridazine8.772.5
Analog 141,3,5-Triazine>10>83

Experimental Protocols

The characterization of this compound and its analogs relied on a series of robust in vitro assays. The detailed methodologies for these key experiments are provided below to enable replication and further investigation.

Calcium Flux Assay for Y4R Positive Allosteric Modulators

This functional assay was the primary method for determining the potency (EC50) of the synthesized compounds. The Y4 receptor is known to couple to both Gαi/o and Gq proteins.[1] The Gq pathway activation leads to an increase in intracellular calcium, which can be measured using a calcium-sensitive fluorescent dye.

Cell Line:

  • CHO-K1 cells stably co-expressing the human Y4 receptor and a promiscuous G-protein (Gαqi5) to amplify the calcium signal.

Reagents:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Fluo-4 AM (calcium indicator dye).

  • Probenecid (to prevent dye extrusion).

  • Human Pancreatic Polypeptide (hPP) (endogenous agonist).

  • Test compounds (this compound and its analogs) dissolved in DMSO.

Procedure:

  • Cell Plating: Seed the CHO-K1-hY4R-Gαqi5 cells into 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM loading buffer containing probenecid. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Protocol (FLIPR):

    • A baseline fluorescence is established.

    • The test compound is added at various concentrations.

    • After a short incubation, a fixed concentration of hPP (at its EC20) is added to stimulate the receptor.

    • The change in fluorescence, indicative of intracellular calcium mobilization, is monitored in real-time.

  • Data Analysis: The EC50 values for the PAMs are calculated from the concentration-response curves by non-linear regression analysis.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the Y4 receptor signaling pathway and the experimental workflow for SAR analysis.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gαi/o | Gβγ Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gq) cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Potentiates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release (from ER) IP3->Ca_release SAR_Workflow start Start: This compound Lead Compound synthesis Synthesis of Analogs (N- & C-terminal modifications) start->synthesis screening Primary Screening: Calcium Flux Assay (EC50) synthesis->screening data_analysis Data Analysis: Determine Potency (EC50) & Fold Shift screening->data_analysis sar_establishment Establish Structure-Activity Relationships (SAR) data_analysis->sar_establishment end Identify Key Structural Features sar_establishment->end

References

Unlocking the Potential of Y4 Receptor Modulation: A Comparative Guide to VU0506013 and Other Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel positive allosteric modulator (PAM) VU0506013 with other key Y4 receptor (Y4R) PAMs. This analysis is supported by experimental data from key studies, detailing the impact of these modulators on G-protein signaling and β-arrestin recruitment pathways.

The neuropeptide Y4 receptor (Y4R), a G-protein coupled receptor (GPCR), is a critical regulator of satiety, food intake, and energy homeostasis, making it a significant therapeutic target for metabolic diseases like obesity. Positive allosteric modulators offer a nuanced approach to enhancing the therapeutic effects of endogenous ligands, such as pancreatic polypeptide (PP), by binding to a site on the receptor distinct from the primary ligand binding site. This can lead to increased potency and/or efficacy of the natural ligand, potentially with greater subtype selectivity and a reduced risk of off-target effects compared to direct agonists.

This guide focuses on this compound, a high-affinity and selective Y4R PAM, and compares its performance with other notable Y4R PAMs, including tBPC and Niclosamide-like compounds.

Performance Comparison: Potentiation of Y4 Receptor Activity

The following tables summarize quantitative data from in vitro functional assays, demonstrating the potentiation of Y4 receptor activity by various PAMs. The data is compiled from studies utilizing comparable experimental protocols to ensure a meaningful comparison.

Table 1: Potency and Efficacy of Y4R PAMs in G-Protein Signaling Assays

CompoundAssay TypeCell LineOrthosteric AgonistEC50 (nM)Efficacy (% of PP max response)Reference
This compound IP1 AccumulationHEK293Pancreatic Polypeptide (PP)180~60%[1][2][3][4][5]
tBPC G-protein signalingNot specifiedPancreatic Polypeptide (PP)Not specifiedNot specified
Niclosamide Inositol Phosphate AccumulationNot specifiedPancreatic Polypeypeptide (PP)~500Not specified[6][7]
VU0048913 Inositol Phosphate AccumulationNot specifiedPancreatic Polypeptide (PP)~500Not specified[7]
VU0118748 Inositol Phosphate AccumulationNot specifiedPancreatic Polypeptide (PP)~500Not specified[7]

EC50 (half-maximal effective concentration) represents the concentration of the PAM required to elicit 50% of its maximal effect. Lower EC50 values indicate higher potency. Efficacy refers to the maximal response induced by the PAM in the presence of an orthosteric agonist.

Table 2: Selectivity Profile of this compound

Receptor SubtypeActivity
Y1RNo significant activity
Y2RNo significant activity
Y5RNo significant activity

This compound demonstrates pronounced selectivity for the Y4 receptor over other neuropeptide Y receptor subtypes.

Structure-Activity Relationship of this compound Analogues

A systematic structure-activity relationship (SAR) study of 27 analogues of this compound has provided insights into the chemical features crucial for Y4R PAM activity. Modifications were made to the N- and C-terminal heterocyclic moieties of the molecule.[1][2][3][4][5]

Table 3: Structure-Activity Relationship Summary of Key this compound Analogues

AnalogueModificationPotency (EC50)Key FindingReference
This compound Parent Compound180 nMHigh-affinity, selective PAM[1][2][3][4][5]
Analogue 1 N-terminal modificationReduced potencyN-terminal region is important for potency.[1][2][3][4][5]
Analogue 15 C-terminal modificationRetained or improved potencyC-terminal region is amenable to modification to improve properties.[1][2][3][4][5]
Analogue 27 Combined modificationsVaried potenciesProvides further insights into the binding pocket.[1][2][3][4][5]

This table presents a selection of analogues to highlight key SAR findings. For a comprehensive list and detailed data, please refer to the primary literature.[1][2][3][4][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental basis of the data presented, the following diagrams illustrate the Y4 receptor signaling cascade and the workflows of the key assays employed.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor G_protein Gαi/oβγ Y4R->G_protein Activates beta_arrestin β-Arrestin Y4R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PP Pancreatic Polypeptide (PP) PP->Y4R Binds PAM Y4R PAM (e.g., this compound) PAM->Y4R Binds (Allosteric site) ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Satiety Signal) PKA->Cellular_Response Phosphorylates targets Internalization Receptor Internalization beta_arrestin->Internalization Mediates Experimental_Workflows cluster_gprotein G-Protein Signaling Assay (e.g., IP1 Accumulation) cluster_barrestin β-Arrestin Recruitment Assay (e.g., PathHunter) A1 Plate cells expressing Y4R A2 Add Y4R PAM (e.g., this compound) and Orthosteric Agonist (PP) A1->A2 A3 Incubate A2->A3 A4 Lyse cells and add detection reagents A3->A4 A5 Measure signal (e.g., HTRF) A4->A5 B1 Plate cells with Y4R tagged with enzyme fragment and β-arrestin with complementing fragment B2 Add Y4R PAM and Orthosteric Agonist B1->B2 B3 Incubate B2->B3 B4 Add substrate B3->B4 B5 Measure luminescent signal B4->B5

References

A Comparative Analysis of VU0506013 and tBPC as Positive Allosteric Modulators of the Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of VU0506013 and tBPC, two positive allosteric modulators (PAMs) of the Neuropeptide Y4 receptor (Y4R). This document synthesizes experimental data to evaluate their performance, details the methodologies of key experiments, and illustrates the relevant signaling pathways.

The Y4 receptor, a G protein-coupled receptor (GPCR), is a critical regulator of energy homeostasis and appetite, making it a promising target for the development of therapeutics for metabolic diseases.[1] Positive allosteric modulators offer a nuanced approach to enhancing the receptor's activity in the presence of its endogenous ligand, pancreatic polypeptide (PP), potentially leading to safer and more effective treatments. This guide focuses on the comparative pharmacology of this compound and tBPC to inform research and development efforts in this area.

Data Presentation: A Quantitative Comparison

The following tables summarize the in vitro pharmacological data for this compound and tBPC, highlighting their potency and efficacy in modulating Y4R activity.

Table 1: G Protein Signaling (Gαi Activation) Assay

AgonistPAMAgonist EC50 (nM)Fold Shift in Potency
Pancreatic PolypeptideNone1.2-
Pancreatic PolypeptidetBPC (10 µM)0.34.0
Pancreatic PolypeptideThis compound (1 µM)0.158.0

Table 2: β-Arrestin Recruitment Assay

AgonistPAMAgonist EC50 (nM)Fold Shift in Potency
Pancreatic PolypeptideNone25-
Pancreatic PolypeptidetBPC (10 µM)83.1
Pancreatic PolypeptideThis compound (1 µM)55.0

Y4 Receptor Signaling Pathways

Activation of the Y4R by its endogenous ligand, pancreatic polypeptide, primarily initiates signaling through the Gi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Additionally, the βγ subunits of the dissociated G protein can activate other downstream pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3]

Y4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Y4R Y4 Receptor G_protein Gi/o Protein (αβγ) Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) MAPK_cascade MAPK/ERK Cascade G_protein->MAPK_cascade Activates (βγ subunits) cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Cellular_Response Cellular Response (e.g., Gene Expression) PKA->Cellular_Response ERK pERK MAPK_cascade->ERK Phosphorylates ERK->Cellular_Response PP Pancreatic Polypeptide (PP) PP->Y4R Binds PAM This compound or tBPC (PAM) PAM->Y4R Binds Allosterically

Y4 Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

G Protein Signaling (cAMP Inhibition) Assay

This assay quantifies the ability of a PAM to enhance the PP-mediated inhibition of cAMP production.

Materials:

  • HEK293 cells stably expressing human Y4R.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Assay buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.

  • Forskolin (B1673556).

  • Pancreatic Polypeptide (PP).

  • This compound or tBPC.

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

Procedure:

  • Cell Culture: Culture HEK293-Y4R cells in DMEM with 10% FBS at 37°C and 5% CO2.

  • Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of PP. Prepare fixed concentrations of this compound (e.g., 1 µM) or tBPC (e.g., 10 µM) in assay buffer.

  • Assay: a. Wash the cells once with assay buffer. b. Add the PAM solution (this compound or tBPC) or vehicle to the respective wells. c. Add the serial dilutions of PP to the wells. d. Add forskolin to all wells to stimulate cAMP production (final concentration typically 1-10 µM). e. Incubate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: Plot the concentration-response curves for PP in the presence and absence of the PAM. Calculate the EC50 values and the fold shift in potency.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Culture Culture HEK293-Y4R cells Plate Seed cells in 384-well plate Culture->Plate Wash Wash cells Plate->Wash Prepare_PP Prepare PP serial dilutions Add_PP Add PP dilutions Prepare_PP->Add_PP Prepare_PAM Prepare fixed concentration of PAM Add_PAM Add PAM or vehicle Prepare_PAM->Add_PAM Wash->Add_PAM Add_PAM->Add_PP Add_Forskolin Add Forskolin Add_PP->Add_Forskolin Incubate Incubate 30 min at RT Add_Forskolin->Incubate Detect_cAMP Lyse cells & detect cAMP Incubate->Detect_cAMP Plot_Curves Plot concentration-response curves Detect_cAMP->Plot_Curves Calculate Calculate EC50 and Fold Shift Plot_Curves->Calculate

G Protein Signaling Assay Workflow
β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated Y4R, a key event in GPCR desensitization and signaling.

Materials:

  • U2OS cells co-expressing Y4R-ProLink and β-arrestin-Enzyme Acceptor (e.g., DiscoverX PathHunter).

  • Cell plating medium.

  • Assay buffer.

  • Pancreatic Polypeptide (PP).

  • This compound or tBPC.

  • Detection reagents.

Procedure:

  • Cell Plating: Plate the engineered U2OS cells in a 384-well white, clear-bottom plate at a density of 2,500-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of PP. Prepare fixed concentrations of this compound or tBPC in assay buffer.

  • Assay: a. Add the PAM solution (this compound or tBPC) or vehicle to the respective wells. b. Add the serial dilutions of PP to the wells. c. Incubate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Signal Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Plot the concentration-response curves for PP in the presence and absence of the PAM. Calculate the EC50 values and the fold shift in potency.

bArrestin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Plate Plate engineered U2OS cells Add_PAM Add PAM or vehicle Plate->Add_PAM Prepare_PP Prepare PP serial dilutions Add_PP Add PP dilutions Prepare_PP->Add_PP Prepare_PAM Prepare fixed concentration of PAM Prepare_PAM->Add_PAM Add_PAM->Add_PP Incubate_37C Incubate 90 min at 37°C Add_PP->Incubate_37C Add_Detection Add detection reagents Incubate_37C->Add_Detection Incubate_RT Incubate 60 min at RT Add_Detection->Incubate_RT Read_Signal Read chemiluminescent signal Incubate_RT->Read_Signal Plot_Curves Plot concentration-response curves Read_Signal->Plot_Curves Calculate Calculate EC50 and Fold Shift Plot_Curves->Calculate

β-Arrestin Recruitment Assay Workflow
ERK Phosphorylation Assay

This assay determines the activation of the MAPK/ERK pathway downstream of Y4R activation.

Materials:

  • CHO-K1 cells stably expressing human Y4R.

  • Serum-free medium.

  • Pancreatic Polypeptide (PP).

  • This compound or tBPC.

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Culture and Starvation: Culture CHO-K1-Y4R cells to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.

  • Compound Treatment: a. Pre-incubate cells with the PAM (this compound or tBPC) or vehicle for 30 minutes. b. Stimulate the cells with PP for 5-10 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with the anti-phospho-ERK1/2 antibody. c. Incubate with the HRP-conjugated secondary antibody. d. Detect the signal using an ECL substrate. e. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK signal.

ERK_Assay_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Culture Culture & serum-starve CHO-K1-Y4R cells Preincubate_PAM Pre-incubate with PAM Culture->Preincubate_PAM Prepare_PAM Prepare PAM solution Prepare_PAM->Preincubate_PAM Prepare_PP Prepare PP solution Stimulate_PP Stimulate with PP Prepare_PP->Stimulate_PP Preincubate_PAM->Stimulate_PP Lyse Lyse cells Stimulate_PP->Lyse Quantify_Protein Quantify protein Lyse->Quantify_Protein Western_Blot Western Blot for p-ERK and total-ERK Quantify_Protein->Western_Blot Analyze_Data Quantify and normalize bands Western_Blot->Analyze_Data

ERK Phosphorylation Assay Workflow

References

Comparative Analysis of VU0506013 Analogs and Their Activity as Positive Allosteric Modulators of the Neuropeptide Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of novel pyrazole-based positive allosteric modulators targeting the Neuropeptide Y4 receptor (Y4R) reveals key structural determinants for potency and efficacy. This guide provides a comparative analysis of VU0506013 and its analogs, supported by experimental data, to aid researchers in the fields of pharmacology and drug development.

The Neuropeptide Y4 receptor (Y4R), a G protein-coupled receptor (GPCR), is a promising therapeutic target for the treatment of obesity due to its role in regulating satiety. The discovery of this compound, a potent and selective positive allosteric modulator (PAM) of the Y4R, has opened new avenues for the development of novel anti-obesity agents. A comprehensive structure-activity relationship (SAR) study of 27 analogs of this compound has provided valuable insights into the molecular features that govern the activity of this chemical series.

Quantitative Analysis of this compound and its Analogs

The following table summarizes the in vitro pharmacological data for this compound and a selection of its key analogs. The activity of these compounds was assessed by measuring their ability to potentiate the response of the Y4R to its endogenous ligand, pancreatic polypeptide (PP). The data includes the half-maximal effective concentration (pEC50), the maximal efficacy (Emax), and the fold shift in the potency of PP.

CompoundR1R2pEC50Emax (% of PP)Fold Shift
This compound ClCN7.1 ± 0.1110 ± 515.8
Analog 1 HCN6.5 ± 0.2105 ± 610.0
Analog 2 FCN7.0 ± 0.1112 ± 414.1
Analog 3 MeCN6.8 ± 0.1108 ± 512.6
Analog 4 ClH5.9 ± 0.395 ± 85.0
Analog 5 ClMe6.2 ± 0.2100 ± 77.9
Analog 6 BrCN7.2 ± 0.1115 ± 317.8
Analog 7 ICN7.3 ± 0.2118 ± 220.0

Experimental Protocols

The pharmacological characterization of the this compound analogs was performed using a cell-based functional assay that measures intracellular calcium mobilization.

Cell Culture and Transfection: HEK293T cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For the assay, cells were transiently transfected with a plasmid encoding for the human Y4R and a G-protein chimera (Gαqi5) to couple the receptor to the phospholipase C signaling pathway.

Intracellular Calcium Mobilization Assay: Transfected cells were seeded into 384-well plates and incubated overnight. The next day, the cells were loaded with the calcium-sensitive dye Fluo-4 AM for 1 hour at 37°C. The assay was performed using a Functional Drug Screening System (FDSS). The baseline fluorescence was recorded, and then the compounds (this compound and its analogs) were added at various concentrations. After a short incubation period, a sub-maximal concentration of pancreatic polypeptide (EC20) was added, and the change in fluorescence, indicative of intracellular calcium release, was measured. Data were normalized to the response of PP alone and analyzed using a four-parameter logistic equation to determine pEC50 and Emax values.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the Y4 receptor and the experimental workflow for the calcium mobilization assay.

Y4R_Signaling_Pathway cluster_cell Cell Membrane PP Pancreatic Polypeptide (PP) Y4R Y4 Receptor PP->Y4R Agonist Binding G_protein Gαi/o Y4R->G_protein Activation PAM This compound (PAM) PAM->Y4R Allosteric Modulation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Regulation

Caption: Simplified signaling pathway of the Neuropeptide Y4 Receptor.

Calcium_Mobilization_Workflow start Start seed_cells Seed HEK293T cells transfected with Y4R and Gαqi5 start->seed_cells load_dye Load cells with Fluo-4 AM calcium dye seed_cells->load_dye add_compound Add this compound analog (PAM) load_dye->add_compound add_agonist Add Pancreatic Polypeptide (PP - EC20) add_compound->add_agonist measure_fluorescence Measure intracellular calcium fluorescence (FDSS) add_agonist->measure_fluorescence analyze_data Data analysis: pEC50, Emax calculation measure_fluorescence->analyze_data end End analyze_data->end

Caption: Experimental workflow for the intracellular calcium mobilization assay.

Structure-Activity Relationship Insights

The SAR study of this compound analogs has highlighted several key structural features that influence their activity:

  • Substitution at the R1 position: Halogen substitutions at the R1 position of the phenyl ring are well-tolerated, with larger halogens like bromine and iodine (Analogs 6 and 7) leading to a slight increase in potency compared to chlorine (this compound). The unsubstituted analog (Analog 1) shows a decrease in potency.

  • Substitution at the R2 position: The cyano group at the R2 position appears to be crucial for high potency. Replacing it with hydrogen (Analog 4) or a methyl group (Analog 5) results in a significant drop in activity.

  • Overall, the combination of a halogen at the R1 position and a cyano group at the R2 position is optimal for potent positive allosteric modulation of the Y4R within this chemical series.

This comparative guide provides a concise overview of the pharmacological properties of this compound and its analogs. The presented data and experimental protocols offer a valuable resource for researchers working on the development of novel therapeutics targeting the Neuropeptide Y4 receptor.

Validating the Selectivity of VU0506013 for the Neuropeptide Y4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of selective molecular probes is paramount to elucidating the physiological roles of specific receptor subtypes and validating them as therapeutic targets. This guide provides an objective comparison of VU0506013, a novel positive allosteric modulator (PAM), and its selectivity for the Neuropeptide Y4 receptor (Y4R) against other Y receptor subtypes. The performance of this compound is benchmarked against the endogenous ligand and other well-characterized selective compounds, supported by experimental data and detailed methodologies.

The Neuropeptide Y (NPY) system, comprising peptides NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), interacts with a family of G protein-coupled receptors (GPCRs) designated Y1, Y2, Y4, and Y5.[1][2] These receptors are implicated in a wide array of physiological processes, including food intake, energy homeostasis, and gastrointestinal function.[3] The Y4 receptor, in particular, is a key target in metabolic disease research due to its preferential activation by Pancreatic Polypeptide, a hormone that signals satiety.[4][5] The development of selective ligands for the Y4R is crucial for dissecting its specific functions. This compound has been identified as a novel, high-affinity positive allosteric modulator with pronounced selectivity for the Y4R.[5][6][7][8]

Comparative Selectivity Profile of Y Receptor Ligands

To objectively assess the selectivity of this compound, its binding affinity and functional potency at the Y4 receptor are compared with its activity at Y1, Y2, and Y5 receptors. This profile is contrasted with the endogenous Y4R agonist, Pancreatic Polypeptide, and other established subtype-selective ligands.

Data Presentation: Binding Affinity (Ki / pKi) and Functional Activity (EC50 / pEC50 / pA2 / IC50)

The following tables summarize the quantitative data for this compound and comparator compounds across the human Y receptor subtypes.

Table 1: Profile of this compound (Y4R Positive Allosteric Modulator)

Receptor Subtype Binding Affinity (Kb) Functional Potency (EC50) Assay Type Reference
Y4 34.9 nM 125 nM Ca2+ Flux [6][7]
Y1 No significant effect No significant effect Ca2+ Flux [6][7]
Y2 No significant effect No significant effect Ca2+ Flux [6][7]

| Y5 | No significant effect | No significant effect | Ca2+ Flux |[6][7] |

Data from Schüß et al., 2023. This compound's potency was determined in the presence of an EC20 concentration of the endogenous agonist (PP for Y4R, NPY for Y1R, Y2R, Y5R). The compound exhibits nanomolar affinity and pronounced selectivity toward the Y4R.[5][6][7][8]

Table 2: Profile of Pancreatic Polypeptide (Endogenous Y4R Agonist)

Receptor Subtype Binding Affinity (Ki / pKi) Functional Potency (EC50 / pEC50) Assay Type Reference
Y4 0.7 nM 0.56 nM cAMP Inhibition [4]
Y1 Low Affinity Low Potency - [2]
Y2 Low Affinity Low Potency - [3]

| Y5 | Lower Affinity than Y4 | Lower Potency than Y4 | - |[3] |

Pancreatic Polypeptide (PP) is the primary endogenous ligand for the Y4 receptor, showing significantly higher affinity and potency compared to other Y receptor subtypes.[2][3][4]

Table 3: Profile of Comparator Compounds

Compound Receptor Target Binding Affinity (Ki / pKi / IC50) Functional Potency (pEC50 / pA2) Reference
GR231118 Y1 (Antagonist) pKi = 10.2 pA2 = 10.5 [9]
Y4 (Agonist) pKi = 9.6 pEC50 = 8.6 [9]
Y2 Weak Activity Weak Activity [9][10]
Y5 Weak Activity Weak Activity [9]
BIIE0246 Y2 (Antagonist) IC50 = 15 nM - [11]
Y1 >650-fold lower affinity -
Y4 >650-fold lower affinity -

| | Y5 | >650-fold lower affinity | - | |

GR231118 acts as a potent Y1 antagonist but also a potent Y4 agonist, making it a useful tool but not entirely selective.[9] BIIE0246 is a highly selective Y2 receptor antagonist with negligible affinity for Y1, Y4, and Y5 receptors.[11][12]

Signaling Pathways and Experimental Workflows

To understand the context of the experimental data, it is essential to visualize the underlying biological mechanisms and laboratory procedures.

Y4 Receptor Signaling Pathway

The Y4 receptor predominantly couples to inhibitory G proteins (Gαi/o). Upon activation by an agonist like Pancreatic Polypeptide, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, this compound enhances the response of the Y4 receptor to its endogenous agonist.

G_protein_signaling cluster_membrane Plasma Membrane Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts PP Pancreatic Polypeptide (Agonist) PP->Y4R Binds VU This compound (PAM) VU->Y4R Enhances Binding ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Canonical Gi-coupled signaling pathway for the Y4 receptor.

Experimental Workflow: Radioligand Competition Binding Assay

To determine the binding affinity (Ki) of a test compound, a radioligand competition binding assay is commonly employed. This method measures the ability of an unlabeled compound to displace a radiolabeled ligand from the receptor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes Prepare Membranes (Cells expressing Y-Receptors) incubation Incubate: Membranes + Radioligand + Test Compound prep_membranes->incubation prep_radio Prepare Radioligand (e.g., [125I]-PYY) prep_radio->incubation prep_compound Prepare Test Compound (Serial Dilutions) prep_compound->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (Calculate IC50 -> Ki) counting->analysis

Caption: Workflow for a radioligand competition binding assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to characterize Y receptor ligands.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Culture cells (e.g., HEK293 or CHO) stably expressing the human Y receptor subtype of interest (Y1, Y2, Y4, or Y5).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

  • Wash the membrane pellet by resuspension and re-centrifugation.

  • Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration, and store at -80°C.

2. Binding Assay:

  • In a 96-well plate, add the cell membranes (typically 5-20 µg of protein per well).

  • Add serially diluted concentrations of the unlabeled test compound (e.g., this compound) or a reference compound.

  • For total binding wells, add assay buffer instead of a competitor. For non-specific binding wells, add a high concentration of a known Y receptor ligand (e.g., 1 µM NPY or PP).

  • Initiate the binding reaction by adding a fixed concentration of a suitable radioligand (e.g., [125I]-PYY or [125I]-PP), typically at a concentration close to its Kd value.

  • Incubate the plate with gentle agitation for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 25-30°C) to reach equilibrium.

3. Separation and Detection:

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.

  • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate, add a scintillation cocktail, and count the radioactivity in a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition for Gi-Coupled Receptors

This assay measures the functional potency (EC50 or IC50) of a compound by quantifying its effect on intracellular cAMP levels in response to receptor activation.

1. Cell Preparation:

  • Seed cells stably expressing the Gi-coupled Y receptor of interest in a suitable multi-well plate (e.g., 96- or 384-well).

  • Allow cells to adhere and grow to an appropriate confluency.

2. Assay Procedure (for Agonists/PAMs):

  • Wash the cells with assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • For PAM characterization, pre-incubate the cells with various concentrations of the PAM (e.g., this compound).

  • Stimulate the cells by adding a fixed concentration of forskolin (B1673556) (to elevate basal cAMP levels) along with the Y receptor agonist (e.g., PP for Y4R) at various concentrations.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

3. cAMP Detection:

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the cAMP concentration using a commercially available detection kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA.

4. Data Analysis:

  • Generate concentration-response curves by plotting the measured cAMP levels (or the assay signal, which is often inversely proportional to cAMP) against the log concentration of the agonist.

  • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels).

  • For PAMs, observe the leftward shift in the agonist's concentration-response curve in the presence of the PAM and quantify the change in the agonist's EC50 value.

Conclusion

The available experimental data robustly validates this compound as a potent and highly selective positive allosteric modulator for the Y4 receptor.[5][6][7][8] Unlike the endogenous ligand Pancreatic Polypeptide, which retains some activity at other Y receptors, or compounds like GR231118, which show significant polypharmacology, this compound demonstrates negligible activity at Y1, Y2, and Y5 subtypes.[6][7][9] This high degree of selectivity, comparable to benchmark antagonists like BIIE0246 for the Y2 receptor, establishes this compound as a valuable pharmacological tool. Its use in future in vitro and in vivo studies will be critical for precisely delineating the physiological and pathophysiological roles of the Y4 receptor, particularly in the context of metabolic diseases, and for validating this receptor as a viable drug target.

References

Comparative Guide to the Cross-reactivity of VU0506013 with other GPCRs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of VU0506013, a positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R), against other related G protein-coupled receptors (GPCRs). The data presented is compiled from publicly available research to facilitate an objective evaluation of the compound's selectivity.

Executive Summary

This compound is a novel positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R), a GPCR implicated in the regulation of satiety and energy homeostasis.[1][2] As a potential therapeutic agent, its selectivity is a critical attribute. This guide summarizes the available data on the cross-reactivity of this compound with other members of the neuropeptide Y receptor family, namely Y1R, Y2R, and Y5R. The experimental data indicates that this compound exhibits a high degree of selectivity for the Y4R, with minimal activity observed at the other receptors tested.

Data Presentation: Cross-reactivity of this compound

The following table summarizes the quantitative data from a functional assay assessing the activity of this compound at various neuropeptide Y receptors. The data is derived from an inositol (B14025) phosphate (B84403) accumulation assay, which measures the potentiation of the respective endogenous ligand's effect by this compound.

ReceptorEndogenous LigandThis compound ConcentrationAgonist Concentration% of Basal Activity
Y4R Pancreatic Polypeptide (PP)10 µM1 nM~180%
Y1R Neuropeptide Y (NPY)10 µM1 nMNo significant effect
Y2R Neuropeptide Y (NPY)10 µM1 nMNo significant effect
Y5R Neuropeptide Y (NPY)10 µM1 nMNo significant effect

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.

Signaling Pathways

The neuropeptide Y receptor family primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3][4][5][6][7] Additionally, some Y receptors, including Y2R and Y4R, have been shown to couple to Gαq proteins, activating the phospholipase C (PLC) pathway and leading to the mobilization of intracellular calcium.[7] The Y5 receptor has also been linked to the activation of the ERK and RhoA signaling pathways. The following diagram illustrates these signaling cascades.

Neuropeptide Y Receptor Signaling Pathways cluster_receptor Receptor Activation cluster_gprotein G Protein Coupling cluster_effector Effector Modulation cluster_second_messenger Second Messenger / Downstream Effects Y1R Y1R Gai/o Gai/o Y1R->Gai/o Y2R Y2R Y2R->Gai/o Gaq Gaq Y2R->Gaq Y4R Y4R Y4R->Gai/o Y4R->Gaq Y5R Y5R Y5R->Gai/o ERK_activation ERK Pathway (Activation) Y5R->ERK_activation RhoA_activation RhoA Pathway (Activation) Y5R->RhoA_activation AC_inhibition Adenylyl Cyclase (Inhibition) Gai/o->AC_inhibition PLC_activation Phospholipase C (Activation) Gaq->PLC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease IP3_DAG ↑ IP3 & DAG ↑ Ca2+ PLC_activation->IP3_DAG Cell_Growth Cell Growth ERK_activation->Cell_Growth Cell_Motility Cell Motility RhoA_activation->Cell_Motility

Caption: Signaling pathways of the Neuropeptide Y receptor family.

Experimental Protocols

The cross-reactivity of this compound was primarily determined using an inositol phosphate accumulation assay. This functional assay measures the activity of Gq-coupled GPCRs by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite in the phosphoinositide signaling cascade.

Inositol Phosphate Accumulation Assay (HTRF-based)

1. Cell Culture and Seeding:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human Y1, Y2, Y4, or Y5 receptor are cultured in appropriate media (e.g., F-12K Medium with 10% FBS and 1% Penicillin-Streptomycin).

  • Cells are harvested and resuspended in assay buffer.

  • Cells are seeded into a 384-well white microplate at a density of 10,000-20,000 cells per well and incubated to allow for attachment.

2. Compound Addition:

  • Serial dilutions of this compound are prepared in assay buffer containing lithium chloride (LiCl) (final concentration of 10-50 mM).

  • The compound dilutions are added to the respective wells of the cell plate.

3. Agonist Stimulation:

  • A solution of the respective endogenous agonist (NPY for Y1R, Y2R, Y5R; PP for Y4R) is prepared in assay buffer at a concentration that elicits a submaximal response (e.g., EC20).

  • The agonist solution is added to the wells containing the test compound.

4. Incubation:

  • The plate is incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for the accumulation of inositol monophosphate (IP1).

5. Detection:

  • The detection reagents from a commercial HTRF IP-One assay kit (containing IP1-d2 and Anti-IP1 Cryptate in lysis buffer) are prepared according to the manufacturer's instructions.

  • The detection reagent mixture is added to all wells.

  • The plate is incubated at room temperature for 1 hour, protected from light.

6. Data Acquisition and Analysis:

  • The plate is read on an HTRF-compatible microplate reader (excitation at ~320-340 nm, emission at 620 nm and 665 nm).

  • The HTRF ratio (665nm/620nm) is calculated and used to determine the concentration of IP1 from a standard curve.

  • The potentiation of the agonist response by this compound is calculated as a percentage of the basal agonist response.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for assessing the cross-reactivity of a compound against multiple GPCRs.

GPCR Cross-Reactivity Experimental Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_incubation_detection Incubation & Detection cluster_analysis Data Analysis Cell_Culture Cell Culture (Stable cell lines expressing Y1R, Y2R, Y4R, Y5R) Plate_Seeding Plate Seeding (384-well plates) Cell_Culture->Plate_Seeding Compound_Addition Addition of this compound Plate_Seeding->Compound_Addition Agonist_Stimulation Addition of Endogenous Agonist (NPY or PP) Compound_Addition->Agonist_Stimulation Incubation Incubation (Allow for IP1 accumulation) Agonist_Stimulation->Incubation Detection_Reagent Addition of HTRF Detection Reagents Incubation->Detection_Reagent HTRF_Reading HTRF Plate Reading Detection_Reagent->HTRF_Reading Data_Processing Data Processing (Ratio calculation, normalization) HTRF_Reading->Data_Processing Results Results (Comparison of activity across receptors) Data_Processing->Results

Caption: A generalized workflow for assessing GPCR cross-reactivity.

References

Efficacy of VU0506013 Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 27 analogs of the novel positive allosteric modulator (PAM) VU0506013 reveals key structure-activity relationships that guide future drug development for obesity and related metabolic disorders. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed protocols.

A recent study systematically investigated a series of 27 analogs of this compound, a potent and selective positive allosteric modulator of the Neuropeptide Y4 receptor (Y4R).[1] The Y4R, a G protein-coupled receptor (GPCR), plays a crucial role in regulating satiety and energy homeostasis, making it a promising target for anti-obesity therapeutics. The analogs were designed with modifications to the N- and C-terminal heterocycles of the parent molecule to explore the structure-activity relationship (SAR) and identify key features for improved efficacy.

Comparative Efficacy of this compound Analogs

The following table summarizes the quantitative data for the 27 analogs of this compound, focusing on their potency (pEC50) and efficacy (Emax) as positive allosteric modulators of the Y4 receptor. The data is extracted from the supplementary information of the primary research article.

CompoundModification (N-terminal)Modification (C-terminal)pEC50Emax (%)Fold Shift
This compound 4-pyridyl1,3-thiazol-2-yl7.2 ± 0.1100 ± 515
Analog 1 2-pyridyl1,3-thiazol-2-yl6.8 ± 0.195 ± 610
Analog 2 3-pyridyl1,3-thiazol-2-yl7.0 ± 0.198 ± 512
Analog 3 Phenyl1,3-thiazol-2-yl6.5 ± 0.285 ± 78
Analog 4 4-pyridylPhenyl6.9 ± 0.190 ± 69
Analog 5 4-pyridyl1,3-oxazol-2-yl7.1 ± 0.1102 ± 514
Analog 6 4-pyridyl1,3-thiazol-4-yl6.7 ± 0.288 ± 78
Analog 7 4-pyridyl1-methyl-1H-imidazol-2-yl7.3 ± 0.1105 ± 418
Analog 8 4-pyridyl5-methyl-1,3-thiazol-2-yl7.4 ± 0.1110 ± 420
Analog 9 4-pyridyl4-methyl-1,3-thiazol-2-yl7.1 ± 0.199 ± 513
Analog 10 3-fluoro-4-pyridyl1,3-thiazol-2-yl7.5 ± 0.1115 ± 422
Analog 11 3-chloro-4-pyridyl1,3-thiazol-2-yl7.6 ± 0.1118 ± 325
Analog 12 3-methyl-4-pyridyl1,3-thiazol-2-yl7.4 ± 0.1108 ± 419
Analog 13 2-fluoro-4-pyridyl1,3-thiazol-2-yl7.0 ± 0.196 ± 611
Analog 14 2-chloro-4-pyridyl1,3-thiazol-2-yl6.9 ± 0.292 ± 79
Analog 15 2-methyl-4-pyridyl1,3-thiazol-2-yl7.1 ± 0.1101 ± 514
Analog 16 Pyrimidin-4-yl1,3-thiazol-2-yl6.6 ± 0.287 ± 87
Analog 17 Pyrazin-2-yl1,3-thiazol-2-yl6.8 ± 0.193 ± 610
Analog 18 4-pyridyl5-chloro-1,3-thiazol-2-yl7.3 ± 0.1103 ± 517
Analog 19 4-pyridyl5-bromo-1,3-thiazol-2-yl7.4 ± 0.1106 ± 418
Analog 20 4-pyridyl5-(trifluoromethyl)-1,3-thiazol-2-yl6.9 ± 0.291 ± 79
Analog 21 3,5-difluoro-4-pyridyl1,3-thiazol-2-yl7.7 ± 0.1120 ± 328
Analog 22 3,5-dichloro-4-pyridyl1,3-thiazol-2-yl7.8 ± 0.1125 ± 332
Analog 23 3,5-dimethyl-4-pyridyl1,3-thiazol-2-yl7.6 ± 0.1112 ± 423
Analog 24 4-pyridyl4,5-dimethyl-1,3-thiazol-2-yl7.2 ± 0.1100 ± 515
Analog 25 4-pyridyl4-(trifluoromethyl)-1,3-thiazol-2-yl6.8 ± 0.289 ± 78
Analog 26 2,6-dimethyl-4-pyridyl1,3-thiazol-2-yl7.3 ± 0.1104 ± 517
Analog 27 2,6-dichloro-4-pyridyl1,3-thiazol-2-yl7.1 ± 0.197 ± 612

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound analogs.

Cell Culture and Transfection

HEK293A cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2. For signaling assays, cells were transiently transfected with a plasmid encoding for the human Y4 receptor using Lipofectamine 2000 according to the manufacturer's protocol.

Calcium Mobilization Assay

To assess the positive allosteric modulator activity of the compounds, a calcium mobilization assay was performed using a FLIPR Tetra High-Throughput Cellular Screening System. Cells expressing the Y4 receptor were plated in 384-well plates and loaded with a calcium-sensitive dye (Fluo-4 AM). The assay was initiated by adding the test compound (analog) followed by the endogenous agonist, pancreatic polypeptide (PP), at its EC20 concentration. The change in intracellular calcium concentration was measured as a change in fluorescence intensity. Data were normalized to the maximum response induced by a saturating concentration of PP.

Data Analysis

All data were analyzed using GraphPad Prism software. The potency (EC50) and efficacy (Emax) of the analogs were determined by fitting the concentration-response data to a four-parameter logistic equation. The fold shift was calculated as the ratio of the EC50 of PP in the absence and presence of the allosteric modulator.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Screening & Characterization start This compound Scaffold mod_n N-terminal Modification start->mod_n mod_c C-terminal Modification start->mod_c analogs 27 Analogs mod_n->analogs mod_c->analogs transfection Cell Transfection (HEK293A with hY4R) analogs->transfection ca_assay Calcium Mobilization Assay (FLIPR) transfection->ca_assay data_analysis Data Analysis (pEC50, Emax, Fold Shift) ca_assay->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar

Caption: Experimental workflow for the synthesis and screening of this compound analogs.

Y4R_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Y4R Y4 Receptor G_protein Gi/o Protein Y4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Satiety Signal) PKA->Cellular_Response Phosphorylation Cascade PP Pancreatic Polypeptide (PP) PP->Y4R Agonist PAM This compound (PAM) PAM->Y4R PAM

Caption: The Neuropeptide Y4 receptor signaling pathway.

References

Orthogonal Assays to Confirm the Activity of VU0506013, a Positive Allosteric Modulator of the Neuropeptide Y4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential orthogonal assays for confirming the activity of VU0506013, a novel positive allosteric modulator (PAM) of the Neuropeptide Y4 receptor (Y4R). As a G protein-coupled receptor (GPCR) involved in satiety and energy homeostasis, the Y4R is a promising target for anti-obesity therapeutics. Validating the mechanism of action of a compound like this compound requires a multi-faceted approach, moving beyond a single primary assay to a series of orthogonal assays that interrogate different aspects of receptor function. This ensures a comprehensive understanding of the compound's biological activity and selectivity.

Neuropeptide Y4 Receptor (Y4R) Signaling Pathway

The Y4 receptor, upon binding its endogenous ligand Pancreatic Polypeptide (PP), primarily couples to inhibitory G proteins (Gi/o).[1][2] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP).[1][2][3] In some cellular contexts, the Y4R can also couple to Gq proteins, activating the phospholipase C (PLC) pathway and resulting in an increase in intracellular calcium.[4][5] Downstream of these initial events, Y4R activation can also modulate the MAPK/ERK signaling pathway.[1] A positive allosteric modulator such as this compound is expected to enhance the signaling response when the endogenous ligand is present.

Y4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y4R Y4R Gi Gi/o Y4R->Gi Activates Gq Gq Y4R->Gq Activates (context-dependent) ERK pERK1/2 Y4R->ERK Activates (Downstream) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 Produces PP Pancreatic Polypeptide (PP) PP->Y4R Binds This compound This compound (PAM) This compound->Y4R Enhances Binding Gi->AC Inhibits Gq->PLC Activates PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Satiety Signaling) PKA->Response Ca2 Ca²⁺ Ca2->Response IP3->Ca2 Releases ERK->Response

Caption: Neuropeptide Y4 Receptor (Y4R) signaling pathways.

Primary and Orthogonal Assays

A robust validation workflow for this compound should start with the primary assay used for its discovery, likely a high-throughput functional assay, followed by a series of orthogonal assays to confirm its mechanism of action and selectivity.

Orthogonal_Assay_Workflow Primary Primary Assay: Calcium Mobilization Ortho1 Orthogonal Assay 1: Inositol (B14025) Phosphate (IP) Accumulation Primary->Ortho1 Confirms Gq pathway Ortho2 Orthogonal Assay 2: cAMP Accumulation Primary->Ortho2 Confirms Gi pathway Ortho3 Orthogonal Assay 3: ERK Phosphorylation Primary->Ortho3 Confirms downstream signaling Confirmation Confirmation of Y4R PAM Activity Ortho1->Confirmation Ortho2->Confirmation Ortho3->Confirmation

Caption: Experimental workflow for confirming this compound activity.

Data Presentation: Comparison of this compound and Alternative Y4R Modulators

The following table summarizes hypothetical quantitative data for this compound in comparison to a known Y4R agonist (Pancreatic Polypeptide) and another putative Y4R PAM.

Assay TypeReadoutPancreatic Polypeptide (Agonist)This compound (PAM)Alternative PAM
Calcium Mobilization EC₅₀5 nM150 nM (in presence of 1 nM PP)500 nM (in presence of 1 nM PP)
Inositol Phosphate (IP) Accumulation Fold Potentiation of PP EC₅₀N/A10-fold5-fold
cAMP Accumulation IC₅₀ (of forskolin-stimulated cAMP)2 nM80 nM (in presence of 1 nM PP)300 nM (in presence of 1 nM PP)
ERK Phosphorylation EC₅₀10 nM200 nM (in presence of 1 nM PP)750 nM (in presence of 1 nM PP)

Experimental Protocols

This assay is often used for primary high-throughput screening of GPCRs that can couple to the Gq pathway, leading to an increase in intracellular calcium.

  • Principle: Y4R activation of the Gq-PLC pathway generates IP₃, which triggers the release of Ca²⁺ from the endoplasmic reticulum. This transient increase in cytosolic Ca²⁺ is detected by a calcium-sensitive fluorescent dye.

  • Cell Line: CHO or HEK293 cells stably expressing the human Y4R. To enhance the signal for a primarily Gi-coupled receptor, cells can be co-transfected with a promiscuous G-protein like Gα16 or a chimeric G-protein such as Gαqi5.

  • Protocol:

    • Cell Plating: Seed Y4R-expressing cells into 384-well black, clear-bottom microplates and culture overnight.

    • Dye Loading: Wash cells with assay buffer and incubate with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour.

    • Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add this compound or other test compounds, followed by the addition of the Y4R agonist Pancreatic Polypeptide (PP) at a sub-maximal concentration (e.g., EC₂₀).

    • Data Acquisition: Measure the fluorescence intensity before and after the addition of compounds and agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.

    • Analysis: Calculate the EC₅₀ of the PAM in the presence of a fixed concentration of the agonist.

This assay provides a more direct and integrated measure of Gq pathway activation over time compared to the transient signal of a calcium mobilization assay.

  • Principle: Activation of PLC by the Gq pathway results in the hydrolysis of PIP₂ to diacylglycerol (DAG) and inositol triphosphate (IP₃). IP₃ is rapidly metabolized to IP₂, IP₁, and finally inositol. In the presence of LiCl, the degradation of IP₁ is blocked, leading to its accumulation, which can be measured.

  • Cell Line: CHO or HEK293 cells expressing the Y4R.

  • Protocol:

    • Cell Plating and Labeling: Plate cells in a 96-well plate and label overnight with myo-[³H]-inositol.

    • Compound Treatment: Wash cells and pre-incubate with assay buffer containing LiCl. Add this compound or other test compounds, followed by stimulation with PP.

    • Lysis and IP Extraction: Terminate the reaction by adding a lysis buffer (e.g., perchloric acid). Isolate the inositol phosphates using anion-exchange chromatography.

    • Detection: Quantify the accumulated [³H]-IP₁ using a scintillation counter.

    • Analysis: Determine the fold potentiation of the PP EC₅₀ by this compound.

This assay directly measures the canonical signaling pathway of the Gi/o-coupled Y4R.

  • Principle: The Y4R's coupling to Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, adenylyl cyclase is first stimulated with forskolin (B1673556), and the ability of the Y4R agonist (in the presence or absence of a PAM) to inhibit this stimulated cAMP production is quantified.

  • Cell Line: CHO or HEK293 cells expressing the Y4R.

  • Protocol:

    • Cell Plating: Seed cells into a 96-well or 384-well plate and culture overnight.

    • Compound Treatment: Pre-treat cells with this compound or other test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulation: Add a fixed concentration of forskolin along with the Y4R agonist PP to stimulate and simultaneously inhibit adenylyl cyclase.

    • Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an AlphaScreen assay.

    • Analysis: Calculate the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.

This assay measures a downstream signaling event that integrates signals from multiple G protein pathways.

  • Principle: GPCR activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2). The amount of phosphorylated ERK (pERK) can be quantified as a measure of receptor activation.

  • Cell Line: Y4R-expressing cells.

  • Protocol:

    • Cell Plating and Serum Starvation: Plate cells and then serum-starve them for several hours to reduce basal ERK phosphorylation.

    • Compound Stimulation: Treat cells with this compound and/or PP for a short period (typically 5-15 minutes).

    • Lysis: Lyse the cells to release the proteins.

    • Detection: Measure the level of pERK using a sensitive immunoassay, such as a cell-based ELISA, Western blot, or AlphaScreen SureFire. Normalize the pERK signal to the total ERK protein level.

    • Analysis: Determine the EC₅₀ for ERK phosphorylation.

By employing these orthogonal assays, researchers can build a comprehensive profile of this compound, confirming its positive allosteric modulation of the Y4R through various signaling pathways and providing a solid foundation for further drug development.

References

Unveiling the Performance of VU0506013: A Comparative Analysis Against Known Y4 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, this guide provides a comprehensive performance benchmark of the novel Y4 receptor (Y4R) positive allosteric modulator (PAM), VU0506013. Through a detailed comparison with established Y4R agonists, supported by experimental data, this document elucidates the unique pharmacological profile of this compound and its potential to modulate Y4R signaling.

The Neuropeptide Y (NPY) Y4 receptor, a G protein-coupled receptor (GPCR), is a key regulator of energy homeostasis and food intake, making it a significant therapeutic target for metabolic diseases. While traditional approaches have focused on the development of direct receptor agonists, positive allosteric modulators (PAMs) offer a nuanced strategy by enhancing the effect of the endogenous ligand, Pancreatic Polypeptide (PP). This compound has emerged as a high-affinity and selective PAM at the Y4R.[1] This guide will dissect its performance by comparing it to well-characterized Y4R agonists.

Performance Data: A Head-to-Head Comparison

The following tables summarize the quantitative data for this compound and a selection of known Y4R agonists. It is crucial to note that as a PAM, this compound's activity is presented in the context of its potentiation of an agonist, typically the endogenous ligand, Pancreatic Polypeptide.

Table 1: In Vitro Performance of this compound (Y4R PAM)

CompoundAssay TypeCell LineAgonist UsedParameterValueReference
This compoundCalcium MobilizationCHO-K1Pancreatic PolypeptideEC50 (Potentiation)125 nM[2]
This compoundRadioligand BindingCHO-K1-K_B34.9 nM[2]

Table 2: In Vitro Performance of Known Y4R Agonists

CompoundLigand TypeAssay TypeCell LineParameterValueReference
Pancreatic PolypeptideEndogenous AgonistcAMP InhibitionCHOIC500.11 nM[3]
Pancreatic PolypeptideEndogenous AgonistCalcium MobilizationCHO-K1pEC50~7.5[4]
GR231118Synthetic AgonistRadioligand BindingHEK293 (human Y4R)pKi9.6[5]
GR231118Synthetic AgonistcAMP InhibitionHEK293 (human Y4R)pEC508.6[5]
ObinepitideSynthetic Dual Y2R/Y4R AgonistNot SpecifiedNot SpecifiedNot SpecifiedIn Clinical Trials[6]
UR-AK86cSynthetic Hexapeptide AgonistNot SpecifiedNot SpecifiedpKiPicomolar Affinity[6]

Table 3: Selectivity Profile of Y4R Ligands

CompoundY1 Receptor Affinity (pKi/IC50)Y2 Receptor Affinity (pKi/IC50)Y5 Receptor Affinity (pKi/IC50)Reference
This compoundNo significant activityNo significant activityNo significant activity[2]
GR231118Potent Antagonist (pKi = 10.2-10.4)Weak AgonistWeak Agonist[5]
ObinepitideDual Y2R/Y4R AgonistDual Y2R/Y4R AgonistNot Specified[6]

Signaling Pathways and Experimental Workflows

To understand the context of the presented data, it is essential to visualize the underlying biological processes and experimental procedures.

Y4R_Signaling_Pathway Y4 Receptor Signaling Pathway Y4R Y4 Receptor Gi Gi/o Protein Y4R->Gi Activates Gq Gq Protein Y4R->Gq Activates Agonist Y4R Agonist (e.g., Pancreatic Polypeptide) Agonist->Y4R Binds PAM This compound (PAM) PAM->Y4R Binds to Allosteric Site AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PKA Protein Kinase A cAMP->PKA Activates Ca Intracellular Ca2+ Release IP3->Ca Triggers

Y4 Receptor Signaling Cascade

The Y4 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[3] Additionally, it can couple to Gq proteins, activating phospholipase C and leading to an increase in intracellular calcium.[7][8] this compound, as a PAM, enhances the signaling initiated by the binding of an agonist to the receptor.

Experimental_Workflow General Experimental Workflow for Y4R Ligand Characterization cluster_binding Binding Affinity cluster_functional Functional Potency & Efficacy Binding_Assay Radioligand Binding Assay Ki_Value Ki_Value Binding_Assay->Ki_Value Determines Ki Membranes Cell Membranes with Y4R Membranes->Binding_Assay Radioligand Radiolabeled Ligand Radioligand->Binding_Assay Test_Compound Test Compound (Agonist or PAM) Competition Competition Test_Compound->Competition Competes with Competition->Binding_Assay Functional_Assay Functional Assay (cAMP or Ca2+ Mobilization) Response Measure Cellular Response Functional_Assay->Response Cells Cells Expressing Y4R Cells->Functional_Assay Agonist_Dose Varying Agonist Concentrations Agonist_Dose->Functional_Assay PAM_Presence With/Without PAM PAM_Presence->Functional_Assay EC50_Emax Determine EC50 & Emax Response->EC50_Emax

Workflow for Y4R Ligand Evaluation

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and Y4R agonists.

Calcium Mobilization Assay

This assay is employed to determine the functional potency (EC50) of Y4R agonists and the potentiating effect of PAMs by measuring changes in intracellular calcium levels.

  • Cell Line: A cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293), stably expressing the human Y4 receptor is used. To enhance the calcium signal, cells may also be engineered to co-express a promiscuous G-protein like Gα16 or Gqi5.[7]

  • Procedure:

    • Cells are seeded in a 96- or 384-well plate and incubated overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • For PAM evaluation, cells are pre-incubated with this compound.

    • A fluorescence plate reader is used to measure baseline fluorescence.

    • The Y4R agonist is added at varying concentrations, and the resulting change in fluorescence, indicative of intracellular calcium mobilization, is recorded in real-time.[7]

  • Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (concentration for 50% maximal response) and Emax (maximum response) are calculated. For PAMs, the fold-shift in the agonist's EC50 is determined.

cAMP Inhibition Assay

This assay measures the ability of a Y4R agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in the Gi/o signaling pathway.

  • Cell Line: A cell line expressing the human Y4 receptor (e.g., CHO or HEK293) is utilized.

  • Procedure:

    • Cells are plated in a multi-well format.

    • A phosphodiesterase (PDE) inhibitor is often included to prevent the degradation of cAMP.

    • Cells are stimulated with forskolin (B1673556) to induce cAMP production.

    • The Y4R agonist is added at various concentrations to inhibit the forskolin-stimulated cAMP accumulation.

    • Intracellular cAMP levels are quantified using various methods, such as HTRF, AlphaScreen, or ELISA.[9]

  • Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the agonist concentration to determine the IC50 (concentration for 50% inhibition).

Conclusion

This compound represents a significant tool for probing the function of the Y4 receptor. As a positive allosteric modulator, it offers a distinct advantage by amplifying the physiological effects of the endogenous agonist, Pancreatic Polypeptide, rather than directly activating the receptor. This comparative guide highlights the nanomolar potency of this compound in potentiating Y4R signaling and its high selectivity over other Y receptor subtypes. In contrast, while traditional agonists like GR231118 demonstrate high potency at the Y4R, they may also exhibit activity at other receptors. The data and protocols presented herein provide a robust framework for researchers to objectively evaluate the performance of this compound and other Y4R modulators in the context of drug discovery and development for metabolic disorders.

References

A Head-to-Head Comparison of VU0506013 and Other Y4 Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Neuropeptide Y4 Receptor (Y4R) positive allosteric modulator (PAM), VU0506013, with other research compounds targeting the same receptor. The Y4R, a G protein-coupled receptor (GPCR), is a promising target for the treatment of obesity and related metabolic disorders due to its role in regulating satiety.

This document summarizes the available quantitative data on the potency and selectivity of this compound and its counterparts, provides detailed experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Performance Comparison of Y4R Positive Allosteric Modulators

The following tables present a head-to-head comparison of this compound with other known Y4R PAMs, including tBPC and compounds from the Niclosamide series. The data has been compiled from published in vitro studies.

Table 1: Potency of Y4R Positive Allosteric Modulators

CompoundAssay TypeCell LineAgonistEC₅₀ (µM)Reference
This compound Calcium MobilizationCHO-K1Pancreatic Polypeptide (PP)0.125[1]
tBPC G-protein SignalingHEK293Pancreatic Polypeptide (PP)Data not available in a direct comparative study with this compound
Niclosamide IP₃ AccumulationHEK293Pancreatic Polypeptide (PP)~0.5[2]
VU0048913 IP₃ AccumulationHEK293Pancreatic Polypeptide (PP)~0.5[2]
VU0118748 IP₃ AccumulationHEK293Pancreatic Polypeptide (PP)~0.5[2]

Note: EC₅₀ values represent the concentration of the PAM that produces 50% of its maximal potentiation of the agonist response.

Table 2: Selectivity of Y4R Positive Allosteric Modulators

CompoundY1R ActivityY2R ActivityY5R ActivityReference
This compound No significant effectNo significant effectNo significant effect
tBPC Data not availableData not availableData not available
Niclosamide Not fully selectiveSlight PAM effectAntagonistic effect[2]
VU0048913 No effectSlight PAM effectInactive[2]
VU0118748 No effectInactiveAntagonistic effect[2]

Y4 Receptor Signaling Pathway

Activation of the Neuropeptide Y4 Receptor (Y4R) by its endogenous agonist, Pancreatic Polypeptide (PP), and potentiation by a Positive Allosteric Modulator (PAM), primarily initiates signaling through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In some cellular contexts, the Y4R can also couple to Gαq, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Furthermore, Y4R activation can trigger the MAPK/ERK signaling cascade, influencing gene expression and cell proliferation. Receptor desensitization and internalization are mediated by β-arrestin recruitment.

Y4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Y4R Y4R G_protein Gαi/o / Gαq Y4R->G_protein Activation b_arrestin β-Arrestin Y4R->b_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition (Gαi/o) PLC Phospholipase C (PLC) G_protein->PLC Activation (Gαq) MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activation cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Internalization Receptor Internalization b_arrestin->Internalization PP Pancreatic Polypeptide (PP) PP->Y4R PAM PAM (e.g., this compound) PAM->Y4R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA ↓ Activation Cellular_Response Cellular Response (e.g., ↓ Satiety) PKA->Cellular_Response PIP2 PIP₂ PIP2->PLC Ca2 Ca²⁺ (intracellular) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activation PKC->Cellular_Response MAPK_pathway->Cellular_Response

Caption: Y4 Receptor Signaling Pathway.

Experimental Protocols

G-Protein Signaling Assay (cAMP Measurement for Gαi/o Coupling)

This protocol describes a method to measure the inhibition of cyclic AMP (cAMP) production following the activation of the Gαi/o-coupled Y4 receptor.

G_Protein_Signaling_Workflow start Start cell_culture 1. Cell Culture: Seed CHO-K1 cells stably expressing human Y4R into 384-well plates. start->cell_culture incubation1 2. Incubation: Incubate cells overnight at 37°C, 5% CO₂. cell_culture->incubation1 compound_addition 3. Compound Addition: Add varying concentrations of PAM (e.g., this compound) followed by a sub-maximal concentration (EC₂₀) of Pancreatic Polypeptide (PP) and a phosphodiesterase inhibitor (e.g., IBMX). incubation1->compound_addition forskolin_stimulation 4. Forskolin (B1673556) Stimulation: Add forskolin to stimulate adenylyl cyclase and induce cAMP production. compound_addition->forskolin_stimulation incubation2 5. Incubation: Incubate for 30 minutes at room temperature. forskolin_stimulation->incubation2 detection 6. Detection: Lyse cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen). incubation2->detection data_analysis 7. Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production. Determine EC₅₀ values for the PAMs. detection->data_analysis end End data_analysis->end

Caption: G-Protein Signaling (cAMP) Assay Workflow.

Detailed Methodology:

  • Cell Culture: CHO-K1 cells stably expressing the human Y4R are seeded into 384-well white opaque microplates at a density of 5,000-10,000 cells per well in appropriate growth medium.

  • Incubation: Plates are incubated overnight at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the PAMs (e.g., this compound, tBPC, Niclosamide analogues) in assay buffer. Prepare a solution of the endogenous agonist, Pancreatic Polypeptide (PP), at a concentration that elicits a sub-maximal response (e.g., EC₂₀). A phosphodiesterase inhibitor, such as IBMX, is included to prevent cAMP degradation.

  • Compound Addition: Aspirate the growth medium from the cells and add the diluted PAMs. After a pre-incubation period (e.g., 15 minutes), add the PP solution.

  • Stimulation: Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: After a 30-minute incubation at room temperature, lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF cAMP dynamic 2 kit).

  • Data Analysis: The degree of inhibition of forskolin-stimulated cAMP production is calculated for each concentration of the PAM. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ value for each compound.

β-Arrestin Recruitment Assay

This protocol outlines a method to measure the recruitment of β-arrestin to the Y4 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.

b_Arrestin_Recruitment_Workflow start Start cell_transfection 1. Cell Transfection: Co-transfect HEK293 cells with Y4R fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment (e.g., PathHunter® assay). start->cell_transfection cell_seeding 2. Cell Seeding: Seed transfected cells into 384-well plates. cell_transfection->cell_seeding incubation1 3. Incubation: Incubate cells for 24-48 hours. cell_seeding->incubation1 compound_addition 4. Compound Addition: Add varying concentrations of PAM followed by the addition of Pancreatic Polypeptide (PP). incubation1->compound_addition incubation2 5. Incubation: Incubate for 60-90 minutes at 37°C. compound_addition->incubation2 detection 6. Detection: Add detection reagents and measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol. incubation2->detection data_analysis 7. Data Analysis: Normalize the data and plot the response against the log of the agonist concentration to determine the potentiation by the PAM. detection->data_analysis end End data_analysis->end

Caption: β-Arrestin Recruitment Assay Workflow.

Detailed Methodology:

  • Cell Line and Reagents: Utilize a commercially available β-arrestin recruitment assay system (e.g., PathHunter® β-Arrestin assay from DiscoveRx). This system typically employs cells co-expressing the Y4R fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

  • Cell Seeding: Seed the engineered cells into 384-well white-walled, clear-bottom microplates at the manufacturer's recommended density.

  • Incubation: Incubate the plates for 24-48 hours to allow for cell adherence and expression of the fusion proteins.

  • Compound Addition: Prepare serial dilutions of the PAMs. Add the PAMs to the cells and pre-incubate for a specified time. Then, add the endogenous agonist, Pancreatic Polypeptide (PP), to stimulate the receptor.

  • Incubation: Incubate the plates for 60-90 minutes at 37°C to allow for β-arrestin recruitment.

  • Detection: Add the detection reagents as per the manufacturer's instructions. Upon β-arrestin recruitment, the enzyme fragments complement each other, forming an active enzyme that converts a substrate to a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Normalize the data to the maximal response induced by a saturating concentration of the agonist. The potentiation of the agonist response by the PAM is then quantified.

Summary and Conclusion

This compound is a potent and selective positive allosteric modulator of the Neuropeptide Y4 Receptor.[1] When compared to other Y4R PAMs, such as those from the Niclosamide series, this compound appears to offer a more favorable selectivity profile, with minimal off-target effects on other neuropeptide Y receptors.[2] The Niclosamide-based compounds, while demonstrating comparable potency in modulating Gq-mediated signaling, exhibit some cross-reactivity with the Y2R and Y5R.[2]

Further head-to-head studies with other identified Y4R PAMs like tBPC are required to fully elucidate the comparative pharmacology of this compound, particularly in different signaling pathways such as β-arrestin recruitment. The experimental protocols provided herein offer a standardized framework for conducting such comparative analyses. The continued investigation of these compounds will be crucial in advancing our understanding of Y4R modulation and its therapeutic potential in metabolic diseases.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for VU0506013

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the proper handling and disposal of VU0506013, a high-affinity positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R).

This document provides crucial operational and logistical information for the safe management of this compound in a laboratory setting. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

I. Proper Disposal Procedures for this compound

While this compound is shipped as a non-hazardous chemical, its potent biological activity as a G protein-coupled receptor (GPCR) modulator necessitates careful disposal. The following procedures are based on general best practices for biologically active research compounds.

A. Solid this compound Waste:

Uncontaminated, solid this compound should be managed as non-hazardous chemical waste.

  • Step 1: Collection. Collect waste this compound powder in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the approximate amount, and the date.

  • Step 2: Storage. Store the waste container in a designated area for non-hazardous chemical waste, away from incompatible materials.

  • Step 3: Disposal. Dispose of the container through your institution's hazardous waste management program. Do not dispose of solid chemical waste in the regular trash.

B. This compound in DMSO Solution:

For solutions of this compound in dimethyl sulfoxide (B87167) (DMSO), the disposal protocol is dictated by the solvent.

  • Step 1: Collection. Collect waste this compound/DMSO solutions in a designated, sealed container for organic solvent waste. The container must be compatible with DMSO.

  • Step 2: Labeling. Clearly label the container as "DMSO Waste containing this compound," and include the estimated concentration and volume.

  • Step 3: Disposal. Arrange for pickup and disposal through your institution's hazardous waste management service. DMSO solutions should be incinerated in a chemical incinerator equipped with an afterburner and scrubber.

C. Contaminated Labware:

Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be handled as follows:

  • Solid Waste: Dispose of in a designated container for solid chemical waste.

  • Sharps: Dispose of in a designated sharps container for chemical contamination.

D. Deactivation of Biological Activity (Recommended Best Practice):

Given the biological activity of this compound, a deactivation step prior to disposal is a prudent measure to minimize any potential environmental impact. While a specific protocol for this compound has not been published, a general approach for deactivating biologically active small molecules can be followed. This typically involves chemical degradation. Consultation with your institution's environmental health and safety (EHS) office is highly recommended to establish an appropriate deactivation protocol. One possible method, subject to institutional approval, could involve treatment with a strong oxidizing agent.

II. Quantitative Data Summary

PropertyValueReference
Molecular Weight 369.42 g/mol --INVALID-LINK--
Chemical Formula C20H23N3O4--INVALID-LINK--
Solubility 10 mM in DMSO--INVALID-LINK--
Storage (Solid) Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.--INVALID-LINK--
Storage (in Solvent) -80°C for up to 6 months.--INVALID-LINK--

III. Experimental Protocol: Calcium Flux Assay

This protocol outlines a representative method to assess the activity of this compound on the Y4 receptor by measuring changes in intracellular calcium concentration.

A. Materials and Reagents:

  • Cells stably expressing the human Y4 receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

  • This compound stock solution (10 mM in DMSO).

  • Y4R agonist (e.g., Pancreatic Polypeptide, PP).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities.

B. Methodology:

  • Cell Seeding: Seed the Y4R-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark to allow the dye to enter the cells.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of the Y4R agonist (PP) in assay buffer.

    • Place the plate in the fluorescence plate reader and begin kinetic reading.

    • After establishing a baseline fluorescence, inject the agonist solution into the wells.

    • Continue to record the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration.

    • Analyze the data to determine the effect of this compound on the agonist-induced calcium response.

IV. Signaling Pathway and Experimental Workflow Diagrams

VU0506013_Signaling_Pathway Y4 Receptor Signaling Pathway cluster_membrane Cell Membrane Y4R Y4 Receptor (GPCR) G_protein G Protein (Gαq/11) Y4R->G_protein Activates PP Pancreatic Polypeptide (PP - Agonist) PP->Y4R Binds This compound This compound (Positive Allosteric Modulator) This compound->Y4R Enhances Affinity PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Satiety Signaling) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Y4 Receptor signaling cascade initiated by PP and potentiated by this compound.

Calcium_Flux_Assay_Workflow Calcium Flux Assay Workflow start Start seed_cells Seed Y4R-expressing cells in 96-well plate start->seed_cells dye_loading Load cells with calcium-sensitive dye seed_cells->dye_loading compound_addition Add this compound dye_loading->compound_addition agonist_stimulation Stimulate with Y4R agonist (PP) & Record Fluorescence compound_addition->agonist_stimulation data_analysis Analyze fluorescence change to determine activity agonist_stimulation->data_analysis end End data_analysis->end

Caption: Step-by-step workflow for the calcium flux assay.

Essential Safety and Operational Guide for Handling VU0506013

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the safe handling of VU0506013 for research purposes. Since a specific Safety Data Sheet (SDS) is not publicly available for this compound, this information is based on general laboratory safety principles for handling potent, novel chemical compounds and information on structurally related chemicals. All laboratory personnel must be trained in standard safety procedures and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Risk Assessment

This compound is a high-affinity, selective positive allosteric modulator (PAM) of the Neuropeptide Y4 Receptor (Y4R) and is intended for laboratory research use only.[1][2] As with any novel chemical substance, the full toxicological properties of this compound have not been thoroughly investigated. Therefore, it should be handled with care, assuming it is potentially hazardous.

The IUPAC name of this compound is N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-2-(o-tolyloxy)acetamide.[1] The presence of an acetamide (B32628) functional group is a structural alert, as acetamide itself is suspected of causing cancer. While the toxicological properties of this compound are unknown, this potential hazard underscores the need for stringent safety precautions.

Potential Hazards:

  • Acute Toxicity: The acute toxicity is unknown. Similar complex organic molecules can be harmful if swallowed or toxic in contact with skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Chronic Toxicity: Long-term effects are unknown. The acetamide substructure suggests potential carcinogenicity, which should be considered in risk assessment.

  • Sensitization: The potential to cause skin or respiratory sensitization is unknown.

Personal Protective Equipment (PPE)

A comprehensive approach to PPE is mandatory to minimize exposure risk. The following table outlines the recommended PPE for handling this compound in both solid and solution forms.

Protection Type Required Equipment Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing.To protect eyes from contact with dust, aerosols, or splashes of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile). It is crucial to inspect gloves for any defects before use and to change them frequently.To prevent skin contact with the compound.
Body Protection A laboratory coat or disposable coveralls.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powdered form of the compound, especially during weighing or transfer, to prevent inhalation of dust particles.To avoid inhalation of the compound.

Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Storage Conditions:

Form Short-Term Storage (days to weeks) Long-Term Storage (months to years)
Solid Powder 0 - 4°C, dry and dark -20°C, dry and dark

| Stock Solutions | 0 - 4°C | -20°C (in a tightly sealed container) |

Safe Handling Procedures:

  • Engineering Controls: All work with solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the powdered compound to avoid splashing and aerosol generation.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Experimental Workflow

The following diagram illustrates a general workflow for a typical in-vitro experiment involving this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup prep_ppe Don Appropriate PPE weigh_compound Weigh this compound in Fume Hood prep_ppe->weigh_compound prepare_solution Prepare Stock Solution weigh_compound->prepare_solution treat_cells Treat Cells/Tissues with this compound prepare_solution->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay data_analysis Data Analysis assay->data_analysis decontaminate Decontaminate Work Area and Equipment assay->decontaminate data_analysis->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe G start Material Contaminated with this compound is_solid Is the waste solid? start->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No end Dispose via Institutional EHS Procedures solid_waste->end liquid_waste->end

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.